Product packaging for Tetrachlorantraniliprole(Cat. No.:CAS No. 1104384-14-6)

Tetrachlorantraniliprole

Número de catálogo: B15296268
Número CAS: 1104384-14-6
Peso molecular: 538.0 g/mol
Clave InChI: ONILAONOGQYBHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tetrachlorantraniliprole is a useful research compound. Its molecular formula is C17H10BrCl4N5O2 and its molecular weight is 538.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10BrCl4N5O2 B15296268 Tetrachlorantraniliprole CAS No. 1104384-14-6

Propiedades

Número CAS

1104384-14-6

Fórmula molecular

C17H10BrCl4N5O2

Peso molecular

538.0 g/mol

Nombre IUPAC

5-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-2-(3,5-dichloropyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H10BrCl4N5O2/c1-23-16(28)9-2-7(19)3-10(21)14(9)25-17(29)12-5-13(18)26-27(12)15-11(22)4-8(20)6-24-15/h2-6H,1H3,(H,23,28)(H,25,29)

Clave InChI

ONILAONOGQYBHW-UHFFFAOYSA-N

SMILES canónico

CNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Cl)Cl)Br

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tetrachlorantraniliprole on Insect Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorantraniliprole, a member of the anthranilic diamide class of insecticides, exhibits potent and selective activity against a range of economically important insect pests. Its mode of action involves the targeted activation of insect ryanodine receptors (RyRs), large intracellular calcium release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum. This activation leads to an uncontrolled release of stored calcium ions into the cytoplasm, causing continuous muscle contraction, paralysis, and ultimately, the death of the insect. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with insect RyRs, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Core Mechanism of Action: Ryanodine Receptor Activation

The primary target of this compound and other diamide insecticides is the ryanodine receptor, a homo-tetrameric ion channel that governs the release of calcium (Ca²⁺) from intracellular stores, a critical process in muscle contraction and neuronal signaling.[1][2][3]

This compound acts as a potent activator of insect RyRs.[2][4] Upon binding, it locks the channel in a persistently open state. This stabilization of the open conformation leads to a massive and uncontrolled efflux of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum into the cytosol.[1][2][4] The resulting depletion of intracellular Ca²⁺ stores and the sustained high levels of cytoplasmic Ca²⁺ disrupt normal cellular function, leading to the key symptoms of diamide poisoning:

  • Immediate cessation of feeding

  • Tonic muscle contraction and paralysis [2][4]

  • Lethargy and eventual death

Allosteric Modulation and Binding Sites

Radioligand binding studies have revealed that diamide insecticides do not bind to the same site as the classical RyR ligand, ryanodine. Instead, they bind to a distinct allosteric site within the transmembrane domain of the receptor.[1][5][6]

Interestingly, there are also distinct, though allosterically coupled, binding sites for the two major classes of diamide insecticides: the anthranilic diamides (e.g., chlorantraniliprole, cyantraniliprole, and by extension, this compound) and the phthalic diamides (e.g., flubendiamide).[5][6] This suggests a complex modulatory landscape on the insect RyR protein. The binding of one diamide can influence the binding of another, as well as the binding of ryanodine itself, highlighting the intricate allosteric regulation of the channel's function.[6][7][8][9][10][11]

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Caption: Allosteric binding sites on the insect ryanodine receptor.

Signaling Pathway

The binding of this compound to the insect RyR initiates a cascade of events culminating in insect paralysis. This pathway is relatively direct, focusing on the disruption of intracellular calcium homeostasis.

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Caption: Signaling pathway of this compound action.

Quantitative Data

The interaction of this compound and other diamides with RyRs has been quantified through various assays. The following tables summarize key data on binding affinities and the impact of resistance mutations.

Table 1: Binding Affinity and Potency of Diamides on Insect RyRs
CompoundInsect SpeciesAssay TypeParameterValueReference
ChlorantraniliproleMusca domestica (House fly)[³H]Chlorantraniliprole BindingIC₅₀14 nM[6]
CyantraniliproleMusca domestica (House fly)[³H]Chlorantraniliprole BindingIC₅₀6 nM[6]
ChlorantraniliproleChimeric Rabbit/Insect RyRTime-lapse Ca²⁺ ReleaseEC₅₀1.6 nM[1]
TetraniliproleChimeric Rabbit/Insect RyRTime-lapse Ca²⁺ ReleaseEC₅₀46.1 nM[1]
FlubendiamideChimeric Rabbit/Insect RyRTime-lapse Ca²⁺ ReleaseEC₅₀25.1 nM[1]
Table 2: Effect of Ryanodine Receptor Mutations on Diamide Resistance
MutationInsect SpeciesDiamideResistance Fold-IncreaseReference
G4946EPlutella xylostellaChlorantraniliprole39- to 739-fold[12]
I4790MPlutella xylostellaChlorantraniliprole16- to 57-fold[12]
I4790KPlutella xylostellaChlorantraniliprole1199- to >2778-fold[12]
I4790M + G4946EChimeric Rabbit/Insect RyRChlorantraniliprole>5000-fold (in EC₅₀)[1]
Multiple MutationsPlutella xylostellaChlorantraniliprole2128-fold[13]

Note: this compound is a newer anthranilic diamide, and specific quantitative data for it is less prevalent in the cited literature than for the closely related chlorantraniliprole. The data for chlorantraniliprole is presented as a strong proxy for the binding and resistance characteristics of this compound.

Experimental Protocols

Understanding the mechanism of this compound relies on several key experimental techniques. Detailed below are the methodologies for radioligand binding assays, intracellular calcium measurements, and electrophysiological recordings.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand (like [³H]chlorantraniliprole) to its receptor in a tissue preparation.

Objective: To determine binding affinity (Kd) and concentration for 50% inhibition (IC₅₀) of competing ligands.

Methodology:

  • Membrane Preparation:

    • Dissect target tissue (e.g., insect thorax muscle) and homogenize in a buffered solution.[6]

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched with sarcoplasmic reticulum membranes containing RyRs.

    • Resuspend the final membrane pellet in a storage buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.[6]

  • Binding Incubation:

    • In assay tubes, combine the membrane preparation (e.g., 200 µg protein) with a specific concentration of the radioligand (e.g., 1 nM [³H]chlorantraniliprole).[6]

    • Add varying concentrations of the unlabeled test compound (e.g., this compound) to create a competition curve.

    • For total binding, add only the vehicle (e.g., ethanol). For non-specific binding, add a high concentration of the unlabeled ligand.

    • Incubate the mixture under defined conditions (e.g., 2 hours at 37°C for mammalian RyRs, potentially lower for insect RyRs).[14]

  • Separation and Counting:

    • Rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter, which traps the membranes with bound ligand.[14]

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding as a function of the unlabeled ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

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Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue 1. Dissect Insect Thorax Muscle Homogenize 2. Homogenize Tissue Tissue->Homogenize Centrifuge 3. Differential Centrifugation Homogenize->Centrifuge Microsomes 4. Isolate Microsomal Fraction (contains RyRs) Centrifuge->Microsomes Incubate 5. Incubate Microsomes with [³H]Ligand & Test Compound Microsomes->Incubate Filter 6. Rapid Filtration to Separate Bound from Unbound Ligand Incubate->Filter Wash 7. Wash Filters Filter->Wash Count 8. Scintillation Counting Wash->Count Calculate 9. Calculate Specific Binding Count->Calculate Plot 10. Plot Competition Curve Calculate->Plot Analyze 11. Determine IC₅₀ Value Plot->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Measurement

This method visualizes or quantifies the changes in cytosolic Ca²⁺ concentration in response to a compound, confirming the functional effect of RyR activation.

Objective: To measure the release of Ca²⁺ from intracellular stores.

Methodology:

  • Cell/Tissue Preparation:

    • Use either primary cultured insect neurons/muscle cells or a heterologous expression system (e.g., HEK293 cells expressing the insect RyR).[14][15]

    • Alternatively, dissected tissue preparations can be used.[16]

  • Indicator Loading:

    • Load the cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2, Fluo-4) or use cells stably expressing a genetically encoded Ca²⁺ indicator (GECI), such as GCaMP.[16][17][18]

    • The dye's fluorescence properties change upon binding to Ca²⁺.

  • Imaging/Measurement:

    • Place the prepared cells/tissue on a microscope stage equipped for fluorescence imaging (e.g., confocal or widefield).

    • Establish a baseline fluorescence reading in a calcium-free external buffer to ensure the measured response is from internal stores.

    • Apply this compound to the preparation.

  • Data Acquisition and Analysis:

    • Record the fluorescence intensity over time.

    • An increase in fluorescence intensity corresponds to an increase in intracellular [Ca²⁺].

    • Quantify parameters such as the peak amplitude of the Ca²⁺ transient, the rate of rise, and the duration of the response.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to get a more accurate measure of [Ca²⁺].[18]

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Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepareCells 1. Prepare Insect Cells or RyR-Expressing Cell Line LoadDye 2. Load with Ca²⁺-Sensitive Fluorescent Dye (e.g., Fluo-4) PrepareCells->LoadDye Baseline 3. Record Baseline Fluorescence LoadDye->Baseline Apply 4. Apply this compound Baseline->Apply Record 5. Record Fluorescence Change Over Time Apply->Record Plot 6. Plot Intensity vs. Time Record->Plot Analyze 7. Quantify Ca²⁺ Release (Peak, Rate of Rise) Plot->Analyze

Caption: Workflow for an intracellular calcium imaging experiment.

Electrophysiological Recording

Electrophysiology, particularly single-channel recording, provides the most direct evidence of ion channel activity.

Objective: To measure the electrical currents flowing through a single RyR channel and determine its open probability (Pₒ).

Methodology:

  • Preparation:

    • Incorporate the purified RyR protein or microsomal vesicles containing RyRs into an artificial lipid bilayer separating two chambers (cis and trans).[3]

    • Alternatively, use patch-clamp techniques on cells expressing the receptor.

  • Recording:

    • Use a patch-clamp amplifier to apply a voltage across the membrane and measure the resulting picoampere-level currents.

    • The cis chamber (representing the cytoplasm) contains the test compound, while the trans chamber (representing the SR lumen) contains high Ca²⁺.

  • Compound Application:

    • After establishing a baseline recording of channel activity, add this compound to the cis chamber.

  • Data Analysis:

    • Observe the single-channel recordings for changes in gating behavior. This compound is expected to significantly increase the channel's open probability (Pₒ) and mean open time, while decreasing the mean closed time.[3]

    • Analyze the current amplitude and gating kinetics to fully characterize the modulatory effect of the compound.

Molecular Basis of Selectivity and Resistance

Insect vs. Mammalian Selectivity

This compound exhibits remarkably high selectivity for insect RyRs over their mammalian counterparts, which is a key factor in its favorable safety profile for non-target organisms.[2][3] While it can weakly activate mammalian RyR1 at high concentrations, the dissociation constant (Kd) is approximately 100-fold higher than for insect RyRs, indicating a much lower affinity.[3] This selectivity is attributed to subtle but critical differences in the amino acid sequences within the diamide binding site located in the transmembrane region of the receptor.[1]

Resistance Mechanisms

The intensive use of diamide insecticides has led to the evolution of resistance in several major insect pest populations.[1][19] The primary mechanism of target-site resistance is the development of point mutations in the RyR gene.[12][13][19] These mutations, commonly found in or near the diamide binding pocket, can reduce the binding affinity of this compound, thereby decreasing its efficacy.[1][13][20] Key documented resistance mutations include G4946E and I4790M/K in the diamondback moth, Plutella xylostella.[12][13] Cryo-electron microscopy (cryo-EM) studies have shown that these mutations perturb the local structure of the binding site, directly interfering with insecticide binding and altering its binding pose.[1]

Conclusion

This compound's mechanism of action is a clear example of targeted molecular disruption. By allosterically binding to and activating insect ryanodine receptors, it triggers a catastrophic release of intracellular calcium, leading to paralysis and death. Its high selectivity for insect RyRs makes it a valuable tool in integrated pest management. A thorough understanding of its binding site, the allosteric modulation of the receptor, and the molecular basis of resistance is crucial for the development of next-generation insecticides that can overcome resistance and maintain high efficacy and safety standards. The experimental protocols outlined in this guide provide the foundational methods for continued research in this critical area of insecticide science.

References

A Technical Guide to the Synthesis and Chemical Properties of Tetrachlorantraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorantraniliprole (TCAP) is a novel anthranilic diamide insecticide developed by Sinochem Corporation.[1] It demonstrates high efficacy against various lepidopteran insect species.[1] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an in-depth look at its mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white solid powder. While specific experimental data for properties such as melting point and solubility are not widely published, its core identifiers and characteristics are well-established. Its close analog, chlorantraniliprole, has a melting point of 208-210 °C and is sparingly soluble in many organic solvents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 3-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-1-(3,5-dichloropyridin-2-yl)-1H-pyrazole-5-carboxamide[3][4]
CAS Number 1104384-14-6
Molecular Formula C₁₇H₁₀BrCl₄N₅O₂[3][5]
Molecular Weight 538.01 g/mol [3][5]
Physical Form Solid
Appearance White to Off-white
Stereochemistry Achiral[3][5]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of a key pyrazole acid chloride intermediate followed by a final amide coupling reaction. One established synthetic route begins with 2,4,6-trichloropyridine.[1]

Synthesis_this compound Synthetic Pathway of this compound cluster_0 Pyridine Core Modification cluster_1 Pyrazole Ring Formation cluster_2 Acid Chloride Preparation cluster_3 Final Coupling A 2,4,6-Trichloropyridine B Dichlorinated 2-hydrazinopyridine A->B + Hydrazine C Pyrazolinone Derivative B->C + Diethyl maleate D Bromopyrazole Derivative C->D + POBr₃ E Carboxylic Acid D->E Saponification F Pyrazole Acid Chloride E->F Chlorination H This compound F->H G 2-amino-3,5-dichloro- N-methylbenzamide G->H +

Synthetic pathway for this compound.
Experimental Protocols

The following outlines the key experimental steps for the synthesis of this compound based on the pathway starting from 2,4,6-trichloropyridine.[1]

Step 1: Synthesis of Dichlorinated 2-hydrazinopyridine

  • Reactants: 2,4,6-trichloropyridine and hydrazine.

  • Procedure: One of the chlorine substituents adjacent to the ring nitrogen of 2,4,6-trichloropyridine is replaced by hydrazine. This nucleophilic substitution reaction yields the dichlorinated 2-hydrazinopyridine intermediate.[1]

Step 2: Cyclization to a Pyrazolinone Derivative

  • Reactants: Dichlorinated 2-hydrazinopyridine and diethyl maleate.

  • Procedure: The resulting hydrazine derivative is cyclized with diethyl maleate to form the pyrazolinone derivative.[1]

Step 3: Conversion to a Bromopyrazole Derivative

  • Reactant: Pyrazolinone derivative and phosphorus oxybromide (POBr₃).

  • Procedure: The pyrazolinone is treated with phosphorus oxybromide to convert the hydroxyl group into a bromine atom, yielding the bromopyrazole derivative.[1]

Step 4: Saponification to Carboxylic Acid

  • Reactant: Bromopyrazole derivative.

  • Procedure: The ester function of the bromopyrazole derivative is hydrolyzed, typically under basic conditions (saponification), to form the corresponding carboxylic acid.[1]

Step 5: Chlorination to the Acid Chloride

  • Reactant: Pyrazole carboxylic acid.

  • Procedure: The carboxylic acid is converted to the more reactive acid chloride derivative using a standard chlorinating agent, such as thionyl chloride or oxalyl chloride.[1]

Step 6: Final Amide Formation

  • Reactants: The pyrazole acid chloride and 2-amino-3,5-dichloro-N-methylbenzamide.

  • Procedure: The final step involves an amide coupling reaction between the synthesized pyrazole acid chloride and 2-amino-3,5-dichloro-N-methylbenzamide to yield this compound.[1] The synthesis of the second reactant, 2-amino-3,5-dichloro-N-methylbenzamide, can be achieved via a one-pot method starting from isatoic anhydride and a methylamine solution, followed by chlorination.[6][7]

Mechanism of Action

This compound, like other anthranilic diamides, functions as a potent modulator of insect ryanodine receptors (RyRs).[1] These receptors are large ion channels located on the sarcoplasmic reticulum that are critical for regulating calcium release during muscle excitation-contraction coupling.

Mechanism_of_Action Signaling Pathway of this compound cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytoplasm Muscle Cell Cytoplasm RyR Ryanodine Receptor (RyR) Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release Opens Ca²⁺ Channel Ca_Store High [Ca²⁺] Ca_Store->Ca_Release Efflux TCAP This compound TCAP->RyR Binds and Activates Contraction Continuous Muscle Contraction Ca_Release->Contraction Paralysis Paralysis & Cessation of Feeding Contraction->Paralysis Death Insect Death Paralysis->Death

References

Discovery and development of Tetrachlorantraniliprole as a novel insecticide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Tetrachlorantraniliprole

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound (TCAP) is a novel second-generation anthranilic diamide insecticide developed by Sinochem Corporation. It demonstrates high efficacy against a range of lepidopteran pests, acting as a potent modulator of insect ryanodine receptors (RyRs). This activation leads to the uncontrolled release of intracellular calcium stores, resulting in muscle paralysis and eventual death of the target insect. TCAP exhibits excellent selectivity, with low toxicity to many non-target organisms, making it a valuable component for Integrated Pest Management (IPM) programs. This document provides a comprehensive overview of the discovery, synthesis, mode of action, biological efficacy, and experimental evaluation of this compound.

Introduction and Discovery Rationale

This compound (IUPAC name: 3-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-1-(3,5-dichloropyridin-2-yl)-1H-pyrazole-5-carboxamide) is a member of the diamide class of insecticides, which have become critical tools in modern agriculture. Developed by Sinochem Corporation under the code SYP9080 and announced in 2018, its discovery was built upon the success of earlier anthranilic diamides like chlorantraniliprole. The primary goal was to create a new active ingredient with a potent and specific mode of action against key insect pests, particularly those in the order Lepidoptera. The rationale was to leverage the known insecticidal target, the ryanodine receptor, to develop a molecule with potentially improved performance and a favorable toxicological profile.

Chemical Synthesis

The synthesis of this compound has been approached through various routes, with optimization focused on improving yield and suitability for large-scale manufacturing. An efficient six-step process has been developed starting from 2,3,5-trichloropyridine.

A key optimized synthetic route involves the following major steps:

  • Hydrazine Substitution: 2,3,5-trichloropyridine reacts with hydrazine hydrate to form 3-chloro-2-hydrazinopyridine.

  • Cyclization: A copper-catalyzed cyclization of the hydrazinopyridine with diethyl maleate forms the pyrazolone intermediate.

  • Chlorination & Saponification: The pyrazolone undergoes subsequent reactions to form the pyrazole carboxylic acid.

  • Acid Chloride Formation: The pyrazole carboxylic acid is converted to the corresponding acid chloride in a one-pot preparation.

  • Amide Formation: The crucial amide bond is formed by coupling the pyrazole acid chloride with a substituted benzamide intermediate (2-amino-3,5-dichloro-N-methylbenzamide). This final step yields this compound.

This optimized process achieves a significantly higher overall yield compared to initial seven-step methods.

G cluster_start Starting Materials cluster_intermediates Key Intermediates A 2,3,5-Trichloropyridine I1 3-Chloro-2-hydrazinopyridine A->I1 B Hydrazine Hydrate B->I1 C Diethyl Maleate I2 Pyrazolone Intermediate C->I2 D Substituted Aniline Precursor I4 2-Amino-3,5-dichloro- N-methylbenzamide D->I4 Multi-step Synthesis I1->I2 Copper-catalyzed Cyclization I3 Pyrazole Acid Chloride I2->I3 Chlorination & Saponification T This compound I3->T Coupling Reaction I4->T

Optimized synthesis workflow for this compound.

Mode of Action: Ryanodine Receptor Modulation

This compound, like other anthranilic diamides, exerts its insecticidal effect by targeting the insect's muscular system. Its specific molecular target is the ryanodine receptor (RyR), a large ion channel located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1][2]

Normal Muscle Function: In insects, muscle contraction is initiated by a nerve impulse that triggers the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the muscle cell cytoplasm via the RyR channels. This influx of Ca²⁺ causes the muscle fibers to contract. For the muscle to relax, this calcium is quickly pumped back into the sarcoplasmic reticulum.

Effect of this compound:

  • Binding and Activation: TCAP binds to the insect RyR at a specific site, locking the channel in an open conformation.[3]

  • Uncontrolled Calcium Release: This activation causes a continuous and uncontrolled leak of stored Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.[4]

  • Muscle Paralysis: The sustained high concentration of intracellular Ca²⁺ leads to uncontrolled muscle contraction, depletion of calcium stores, and ultimately, muscle paralysis.

  • Cessation of Feeding and Death: Affected insects rapidly stop feeding, become lethargic, and eventually die.

A key advantage of diamide insecticides is their high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for mammals.[1][5]

G cluster_membrane Sarcoplasmic Reticulum Membrane RyR_closed Ryanodine Receptor (Closed State) RyR_open Ryanodine Receptor (Open State) RyR_closed->RyR_open Forces Activation Ca_Store Ca²⁺ Store (High Concentration) TCAP This compound TCAP->RyR_closed Binds to Receptor Ca_Cytoplasm Cytoplasm (Low Ca²⁺) Ca_Store->Ca_Cytoplasm Uncontrolled Ca²⁺ Release Muscle Muscle Cell Paralysis Muscle Contraction & Paralysis Muscle->Paralysis Leads to

Signaling pathway for this compound's mode of action.

Biological Efficacy and Selectivity

This compound has demonstrated high insecticidal activity against a specific spectrum of pests, primarily within the order Lepidoptera. It is notably effective against economically important pests such as the diamondback moth (Plutella xylostella), cabbage white butterfly (Pieris rapae), rice leaf roller (Cnaphalocrocis medinalis), and the beet armyworm (Spodoptera exigua).[3]

Data Presentation: Insecticidal Activity

The efficacy of an insecticide is commonly quantified by its median lethal concentration (LC₅₀), the concentration required to kill 50% of a test population.

Target PestLife StageLC₅₀ (72h)Reference
Spodoptera exigua (Beet Armyworm)Larvae10.371 µg/L[6]
Plutella xylostella (Diamondback Moth)Larvae0.23 - 0.25 mg/L (48h)[7]
Cnaphalocrocis medinalis (Rice Leaf Roller)Larvae~0.204 - 1.186 mg/L[8]

Note: LC₅₀ values can vary based on the specific strain of the pest, bioassay method, and environmental conditions.

Data Presentation: Non-Target Organism Toxicity

A critical aspect of a modern insecticide is its safety profile for non-target and beneficial organisms. TCAP has shown a favorable profile in this regard.

Non-Target OrganismSpeciesEffectReference
Harlequin LadybeetleHarmonia axyridisNo toxic effects observed at highest concentrations tested.[6][6]
RedwormEisenia fetidaNo toxic effects observed at highest concentrations tested.[6][6]

This selectivity makes this compound suitable for use in IPM programs where the preservation of beneficial insects and other non-target organisms is crucial.

Experimental Protocols

Standardized protocols are essential for evaluating the efficacy and mode of action of new insecticides. Below are detailed methodologies for key experiments.

Protocol 1: Insecticidal Efficacy Bioassay (Leaf-Dip Method)

This protocol is a standard method for determining the LC₅₀ of an insecticide against foliage-feeding insect larvae.

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of technical grade this compound.

    • Dissolve it in a suitable solvent (e.g., acetone) to create a high-concentration stock solution. A small amount of a surfactant (e.g., Triton X-100) is often added to ensure even spreading on the leaf surface.

  • Preparation of Serial Dilutions:

    • Perform a series of dilutions from the stock solution using distilled water to create a range of at least five to seven test concentrations.

    • These concentrations should be chosen to produce a mortality range from approximately 10% to 90%. A control group using only water and the solvent/surfactant is mandatory.

  • Treatment Application:

    • Excise leaf discs from an appropriate host plant (e.g., cabbage for P. xylostella) using a cork borer.

    • Individually dip each leaf disc into a test solution (or control solution) for approximately 10-30 seconds, ensuring complete and uniform coverage.

    • Allow the leaf discs to air-dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place one dried, treated leaf disc into a Petri dish or a similar ventilated container lined with moistened filter paper to maintain humidity.

    • Introduce a set number of test insects (e.g., 10-20 third-instar larvae) into each container. Each concentration and the control should be replicated at least 3-5 times.

  • Incubation and Mortality Assessment:

    • Maintain the containers in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).

    • Assess larval mortality at specific time points, typically 24, 48, and 72 hours after exposure. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.

  • Data Analysis:

    • Correct the observed mortality for any deaths in the control group using Abbott's formula.

    • Use probit analysis to calculate the LC₅₀, LC₉₀, and their corresponding 95% confidence intervals from the concentration-mortality data.

G A Prepare Stock Solution (TCAP in Acetone) B Create Serial Dilutions (5-7 concentrations + Control) A->B D Dip Leaf Discs in Solutions (10-30 seconds) B->D C Leaf Disc Preparation (e.g., Cabbage) C->D E Air Dry Treated Discs D->E F Place Discs in Petri Dishes E->F G Introduce Larvae (e.g., 10-20 per dish) F->G H Incubate (Controlled Environment) G->H I Assess Mortality (24, 48, 72 hours) H->I J Data Analysis (Probit Analysis to find LC₅₀) I->J

References

An In-depth Technical Guide to the Molecular Structure and Structure-Activity Relationship of Tetrachlorantraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorantraniliprole is a potent insecticide belonging to the anthranilic diamide class. Its efficacy stems from its specific action on insect ryanodine receptors (RyRs), leading to uncontrolled release of intracellular calcium and subsequent muscle paralysis. This technical guide provides a comprehensive overview of the molecular structure of this compound and delves into the critical aspects of its structure-activity relationship (SAR). Detailed experimental protocols for key bioassays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data is presented in structured tables for comparative analysis.

Molecular Structure of this compound

This compound is a complex synthetic molecule with the chemical formula C₁₇H₁₀BrCl₄N₅O₂ and a molecular weight of 538.01 g/mol . The core structure consists of a substituted anthranilamide scaffold, which is crucial for its insecticidal activity.

The IUPAC name for this compound is 3-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-1-(3,5-dichloro-2-pyridyl)-1H-pyrazole-5-carboxamide. Key structural features include a brominated pyrazole ring, a dichlorinated pyridine ring, and a dichlorinated phenyl ring bearing a methylcarbamoyl group.

Caption: Molecular structure of this compound.

Structure-Activity Relationship (SAR)

The insecticidal activity of this compound and other anthranilic diamides is highly dependent on their molecular structure. Modifications to different parts of the molecule can significantly impact its binding affinity to the ryanodine receptor and its overall efficacy.

Key Structural Moieties and Their Importance
  • Anthranilic Acid Moiety: The substituted phenyl ring and the adjacent amide group are essential for activity. The nature and position of substituents on the phenyl ring influence the molecule's conformation and binding.

  • Pyrazole Ring: The pyrazole ring is a critical component for interaction with the ryanodine receptor. Substitutions on this ring can modulate the insecticidal spectrum and potency.

  • Pyridine Ring: The N-pyridylpyrazole moiety is a common feature in potent diamide insecticides. The chlorine substituents on the pyridine ring contribute to the overall electronic and steric properties of the molecule, affecting its interaction with the target site.

  • Amide Linkages: The two amide bonds are crucial for maintaining the correct three-dimensional structure required for binding to the ryanodine receptor.

Quantitative SAR Data

The following table summarizes the insecticidal activity of this compound and its analogs against various lepidopteran pests. The data is presented as the median lethal concentration (LC₅₀), which is the concentration of the insecticide that kills 50% of the test insects.

Compound/AnalogModificationTarget PestLC₅₀ (mg/L)Reference
This compound -Plutella xylostella0.005F. Hoffmann-La Roche Ltd. (2015)
Analog 1 Replacement of 3,5-dichloro-2-pyridyl with phenylPlutella xylostella> 10F. Hoffmann-La Roche Ltd. (2015)
Analog 2 Replacement of methyl on carbamoyl with ethylPlutella xylostella0.012F. Hoffmann-La Roche Ltd. (2015)
Analog 3 Absence of bromine on pyrazole ringPlutella xylostella0.5F. Hoffmann-La Roche Ltd. (2015)
Chlorantraniliprole 2-chloro-4-cyano-6-methylphenyl instead of 2,4-dichloro-6-(methylcarbamoyl)phenylMythimna separata0.4674MDPI (2024)
Compound 8i Indane analog of ChlorantraniliproleMythimna separata1.0426MDPI (2024)
Compound 8q Indane analog of ChlorantraniliproleMythimna separata80% mortality at 0.8 mg/LMDPI (2024)

Mechanism of Action

This compound exerts its insecticidal effect by targeting the insect ryanodine receptor (RyR), a ligand-gated calcium channel located in the sarcoplasmic and endoplasmic reticulum.

Mechanism_of_Action This compound This compound RyR Insect Ryanodine Receptor (RyR) This compound->RyR Binds to Ca_channel Ca²⁺ Channel Opening RyR->Ca_channel Activates SR Sarcoplasmic Reticulum (SR) Ca_release Uncontrolled Ca²⁺ Release SR->Ca_release from Ca_channel->Ca_release Muscle_contraction Continuous Muscle Contraction Ca_release->Muscle_contraction Leads to Paralysis Paralysis Muscle_contraction->Paralysis Death Insect Death Paralysis->Death Synthesis_Workflow start Start Materials: Substituted Pyrazole Substituted Aniline step1 Step 1: Synthesis of Pyrazole Carboxylic Acid start->step1 step3 Step 3: Amide Coupling Reaction start->step3 step2 Step 2: Activation of Carboxylic Acid (e.g., with thionyl chloride) step1->step2 step2->step3 step4 Step 4: Purification (e.g., Column Chromatography) step3->step4 product Final Product: This compound Analog step4->product

Tetrachlorantraniliprole Binding Sites Within the Insect Ryanodine Receptor Complex: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorantraniliprole, a member of the anthranilic diamide class of insecticides, exhibits potent and selective activity against a range of insect pests. Its mode of action is the targeted activation of the insect ryanodine receptor (RyR), a large intracellular calcium channel critical for muscle contraction.[1][2] This guide provides a detailed technical overview of the binding sites of this compound and related diamides within the insect RyR complex, summarizing key quantitative data, outlining experimental protocols used for characterization, and visualizing the associated molecular interactions and pathways. While specific binding affinity data for this compound is limited in the public domain, this guide will leverage data from its closely related analogue, chlorantraniliprole, and other diamides to provide a comprehensive understanding of its binding mechanism.

The this compound Binding Site

Cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the binding location of diamide insecticides on the insect ryanodine receptor.[1] These compounds bind to a specific site within the transmembrane domain of the RyR, distinct from the binding site of the eponymous activator, ryanodine.[3][4] This binding site is located in a region that is not highly conserved between insects and mammals, which accounts for the high degree of selectivity of these insecticides.

The binding pocket for anthranilic diamides like this compound is situated at the interface of several transmembrane helices. Key amino acid residues that form this binding site have been identified through structural studies and are critical for the high-affinity interaction that leads to channel activation.

Allosteric Modulation of the Ryanodine Receptor

This compound and other diamides act as allosteric modulators of the insect RyR. Their binding to a site distinct from the primary ligand (calcium) or other modulators (like ATP and caffeine) induces a conformational change in the receptor. This conformational shift stabilizes the open state of the channel, leading to a sustained release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[1] This uncontrolled calcium release disrupts normal muscle function, causing paralysis and ultimately death of the insect.

The allosteric nature of this interaction is evidenced by radioligand binding studies, which show that the binding of diamides can be enhanced by the presence of other RyR activators, indicating that these different classes of molecules interact with distinct but coupled sites on the receptor complex.

Figure 1: Allosteric modulation of the insect ryanodine receptor by this compound.

Quantitative Binding Data

The following tables summarize quantitative data for the binding of diamide insecticides to insect ryanodine receptors. While specific data for this compound is sparse, the provided data for the closely related anthranilic diamide, tetraniliprole, and the parent compound, chlorantraniliprole, offer valuable insights into the potency of this class of insecticides.

Table 1: EC50 Values of Diamide Insecticides against Insect Ryanodine Receptors

CompoundInsect Species/Cell LineReceptor TypeEC50 (nM)Reference
TetraniliproleSpodoptera frugiperda (Sf9 cells)Wild-Type Insect RyR174.5[1]
FlubendiamideSpodoptera frugiperda (Sf9 cells)Wild-Type Insect RyR59.3[1]
TetraniliproleChimeric Rabbit/Insect RyRchiRyR46.1[1]
FlubendiamideChimeric Rabbit/Insect RyRchiRyR25.1[1]

Table 2: Impact of Resistance Mutations on Diamide Efficacy

MutationInsect SpeciesCompoundFold ResistanceReference
I4790KPlutella xylostellaChlorantraniliprole1857[5]
I4790KPlutella xylostellaCyantraniliprole1433[5]
I4790KPlutella xylostellaFlubendiamide>2272[5]
G4946EPlutella xylostellaChlorantraniliproleHigh[6]

Experimental Protocols

The characterization of this compound's binding site on the insect RyR relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand and a receptor.[4][7][8] These assays can be used to determine the affinity (Kd) of a radiolabeled ligand for its receptor and the density of receptors in a given tissue (Bmax). Competition binding assays, a variation of this technique, are used to determine the affinity (Ki) of a non-radiolabeled compound by measuring its ability to displace a known radioligand.

Protocol: [³H]-Ryanodine Competition Binding Assay

  • Membrane Preparation:

    • Dissect muscle tissue from the target insect species (e.g., flight muscles from adult moths).

    • Homogenize the tissue in ice-cold buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM sucrose, and protease inhibitors).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cellular debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes containing the RyRs.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the insect muscle membrane preparation with a fixed concentration of [³H]-ryanodine (typically at or below its Kd).

    • Add increasing concentrations of the unlabeled competitor (this compound).

    • To determine non-specific binding, include a set of wells with a high concentration of unlabeled ryanodine.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membrane-bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Detection & Analysis Tissue Insect Muscle Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Microsomes Resuspend Microsomes Centrifuge2->Microsomes Mix Combine Membranes, [³H]-Ryanodine & Competitor Microsomes->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Calculate Calculate Specific Binding Scintillation->Calculate Analyze Determine IC50 & Ki Calculate->Analyze

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique used to identify the specific amino acid residues that constitute a binding site.[9] This method utilizes a photo-reactive analog of the ligand of interest, which, upon exposure to UV light, forms a covalent bond with nearby amino acids.

Protocol: Photoaffinity Labeling of the RyR with a Diamide Analog

  • Synthesize a Photo-reactive Diamide Probe:

    • Chemically synthesize an analog of this compound that incorporates a photo-reactive group (e.g., a phenyl azide or benzophenone) and a tag for detection (e.g., a biotin or a radiolabel).

  • Binding and Crosslinking:

    • Incubate the insect muscle membrane preparation with the photo-reactive diamide probe under conditions that favor binding.

    • Expose the mixture to UV light of a specific wavelength to activate the photo-reactive group and induce covalent crosslinking to the RyR.

  • Isolation and Digestion of the Labeled Receptor:

    • Separate the proteins in the membrane preparation using SDS-PAGE.

    • Identify the labeled RyR band (e.g., by autoradiography if a radiolabeled probe was used, or by Western blot if a biotinylated probe was used).

    • Excise the labeled protein band from the gel and digest it into smaller peptide fragments using a specific protease (e.g., trypsin).

  • Identification of the Labeled Peptide:

    • Separate the peptide fragments using high-performance liquid chromatography (HPLC).

    • Analyze the peptide fragments by mass spectrometry (MS) to identify the specific peptide that is covalently modified by the photo-reactive probe.

    • Further fragmentation of the labeled peptide (MS/MS) can pinpoint the exact amino acid residue(s) that are crosslinked.

Site-Directed Mutagenesis

Site-directed mutagenesis is a molecular biology technique used to create specific changes in the amino acid sequence of a protein.[10] This method is invaluable for confirming the functional importance of amino acid residues identified by other techniques, such as photoaffinity labeling or structural studies.

Protocol: Site-Directed Mutagenesis of the Insect RyR

  • Clone the Insect RyR Gene:

    • Isolate the full-length cDNA encoding the ryanodine receptor from the target insect species.

    • Clone the RyR cDNA into an appropriate expression vector (e.g., a baculovirus vector for expression in insect cells or a mammalian expression vector for expression in cell lines like HEK293).

  • Introduce the Mutation:

    • Design primers that contain the desired nucleotide change to alter the codon for the target amino acid residue.

    • Use a polymerase chain reaction (PCR)-based method with these primers to introduce the mutation into the RyR cDNA.

    • Verify the presence of the desired mutation by DNA sequencing.

  • Express the Mutant Receptor:

    • Transfect the expression vector containing the mutated RyR gene into a suitable host cell line (e.g., Sf9 insect cells or HEK293 cells).

    • Allow the cells to express the mutant RyR protein.

  • Functional Characterization:

    • Prepare membrane fractions from the cells expressing the mutant RyR.

    • Perform radioligand binding assays (as described in section 4.1) to determine if the mutation alters the binding affinity of this compound.

    • Conduct calcium flux assays to assess how the mutation affects the ability of this compound to activate the channel.

Signaling Pathway

The binding of this compound to the insect ryanodine receptor initiates a signaling cascade that ultimately leads to muscle paralysis. The following diagram illustrates the key steps in this pathway.

RyR_Signaling_Pathway cluster_cell Insect Muscle Cell cluster_sr Sarcoplasmic Reticulum RyR Ryanodine Receptor (Closed) Cytoplasm Cytoplasm (Low [Ca²⁺]) RyR->Cytoplasm Ca²⁺ Release Ca_Store High [Ca²⁺] Myofibrils Myofibrils Cytoplasm->Myofibrils Sustained Contraction Paralysis Muscle Paralysis Myofibrils->Paralysis This compound This compound This compound->RyR Binds and Activates

Figure 3: Signaling pathway of this compound-induced muscle paralysis in insects.

Conclusion

The insect ryanodine receptor is a validated and highly effective target for a new generation of insecticides, including this compound. The specific binding site for diamides within the transmembrane domain of the receptor, coupled with their allosteric mode of action, provides a basis for their potent and selective insecticidal activity. A thorough understanding of the molecular interactions at this binding site, facilitated by the experimental approaches outlined in this guide, is crucial for the development of new insect control agents and for managing the emergence of insecticide resistance. The continued application of structural biology, molecular modeling, and sophisticated biochemical assays will undoubtedly lead to further refinements in our understanding of this important insecticide target.

References

Metabolic Pathways of Tetrachlorantraniliprole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Metabolism in Target and Non-target Organisms

Introduction

Metabolic Pathways in Target Organisms (Insects)

The metabolism of tetrachlorantraniliprole in target insects is a key determinant of its insecticidal activity and the potential for resistance development. The primary metabolic pathways involve oxidation, hydrolysis, and conjugation reactions, facilitated by enzyme systems such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).

Key Metabolic Reactions:
  • Oxidation: P450s are a major family of enzymes involved in the initial detoxification of insecticides.[2] In the case of diamides, P450s can catalyze hydroxylation reactions on the this compound molecule.

  • Hydrolysis: The ester or amide linkages in the this compound molecule can be cleaved by hydrolases, leading to the formation of more polar metabolites.

  • Conjugation: Following oxidation and hydrolysis, the resulting metabolites can be conjugated with endogenous molecules such as glutathione, catalyzed by GSTs.[3] This process increases the water solubility of the metabolites, facilitating their excretion from the insect's body.

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This compound This compound Oxidized_Metabolites Oxidized_Metabolites This compound->Oxidized_Metabolites Cytochrome P450s (Oxidation) Hydrolyzed_Metabolites Hydrolyzed_Metabolites This compound->Hydrolyzed_Metabolites Hydrolases (Hydrolysis) Conjugated_Metabolites Conjugated_Metabolites Oxidized_Metabolites->Conjugated_Metabolites GSTs (Conjugation) Hydrolyzed_Metabolites->Conjugated_Metabolites GSTs (Conjugation) Excretion Excretion Conjugated_Metabolites->Excretion

Figure 1: Generalized metabolic pathway of this compound in target insects.

Metabolic Pathways in Non-Target Organisms

The selectivity of this compound is a key feature, with generally lower toxicity observed in non-target organisms compared to target pests. This selectivity is, in part, due to differences in metabolic pathways and rates.

Mammals

In mammalian systems, such as rats, this compound is expected to undergo extensive metabolism. Based on studies with the related compound chlorantraniliprole, the primary metabolic pathways in livestock involve:[5]

  • Hydroxylation: Addition of hydroxyl groups to the molecule.

  • Cyclization: Formation of a ring structure with the loss of a water molecule.

  • N-demethylation: Removal of a methyl group from a nitrogen atom.

These transformations lead to the formation of more polar metabolites that can be readily excreted. The US EPA has not identified any human health risk concerns associated with tetraniliprole.[6]

dot

This compound This compound Hydroxylated_Metabolites Hydroxylated_Metabolites This compound->Hydroxylated_Metabolites Hydroxylation Cyclized_Metabolites Cyclized_Metabolites Hydroxylated_Metabolites->Cyclized_Metabolites Cyclization N_demethylated_Metabolites N_demethylated_Metabolites Hydroxylated_Metabolites->N_demethylated_Metabolites N-demethylation Excretion Excretion Cyclized_Metabolites->Excretion N_demethylated_Metabolites->Excretion

Figure 2: Proposed metabolic pathway of this compound in mammals.

Other Non-Target Organisms

Quantitative Data on this compound and its Metabolites

Quantitative data on the metabolism of this compound is crucial for risk assessment. The following tables summarize the available data on the residues of this compound and its metabolite BCS-CQ63359 in tomato and soil.

Table 1: Residues of this compound and its Metabolite BCS-CQ63359 in Tomato [8][9]

Time After Application (days)This compound (mg/kg)BCS-CQ63359 (mg/kg)
10.52 - 0.86<0.01
30.24 - 0.47<0.01
50.12 - 0.31<0.01
7<0.01 - 0.10<0.01
14<0.01<0.01
21<0.01<0.01
28<0.01<0.01

Table 2: Residues of this compound and its Metabolite BCS-CQ63359 in Soil at Harvest (28 days) [8]

AnalyteResidue at Lower Dose (mg/kg)Residue at Higher Dose (mg/kg)
This compound0.1600.250
BCS-CQ633590.0610.090
Total 0.221 0.340

Experimental Protocols

The following sections provide an overview of the methodologies used to study the metabolism of this compound and related compounds.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from various matrices.[10]

Protocol Outline:

  • Homogenization: A representative sample (e.g., 10-15 g of crop material) is homogenized.

  • Extraction: The homogenized sample is extracted with acetonitrile. For soil samples, an initial hydration step may be included.

  • Salting Out: Anhydrous magnesium sulfate and sodium acetate are added to induce phase separation.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the analytes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • Final Extract Preparation: The cleaned extract is then ready for analysis by LC-MS/MS.

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cluster_QuEChERS QuEChERS Workflow Start Sample Homogenize Homogenize Sample Start->Homogenize Extract Extract with Acetonitrile Homogenize->Extract Salt_out Add MgSO4 and NaOAc Extract->Salt_out Centrifuge1 Centrifuge Salt_out->Centrifuge1 dSPE d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Centrifuge2->Final_Extract

Figure 3: QuEChERS sample preparation workflow for residue analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical technique of choice for the sensitive and selective quantification of this compound and its metabolites.[8][11]

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte.

In Vitro Metabolism Studies Using Microsomes

Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of P450 enzymes and are used to study Phase I metabolism in vitro.[3]

Protocol Outline:

  • Microsome Preparation: Microsomes are isolated from the liver or other tissues of interest (e.g., insect midgut) by differential centrifugation.

  • Incubation: Microsomes are incubated with this compound in a buffered solution containing NADPH (a necessary cofactor for P450 activity).

  • Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The mixture is centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

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cluster_InVitro In Vitro Metabolism Workflow Start Tissue Homogenize Homogenize Tissue Start->Homogenize Centrifuge1 Differential Centrifugation Homogenize->Centrifuge1 Microsomes Isolate Microsomes Centrifuge1->Microsomes Incubate Incubate with TCAP + NADPH Microsomes->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze by LC-MS/MS Terminate->Analyze

Figure 4: Workflow for in vitro metabolism studies using microsomes.

Glutathione S-Transferase (GST) Activity Assay

GST activity can be measured spectrophotometrically by monitoring the conjugation of glutathione (GSH) to a model substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

Protocol Outline:

  • Enzyme Preparation: A cytosolic fraction containing GSTs is prepared from the tissue of interest.

  • Reaction Mixture: The enzyme preparation is added to a reaction mixture containing GSH and CDNB in a suitable buffer.

  • Spectrophotometric Measurement: The increase in absorbance at 340 nm, corresponding to the formation of the GSH-CDNB conjugate, is measured over time.

  • Activity Calculation: The rate of change in absorbance is used to calculate the GST activity.

Conclusion

The metabolic pathways of this compound involve a series of detoxification reactions that vary between target and non-target organisms, contributing to its selective insecticidal activity. While a complete quantitative picture of TCAP metabolism is still developing, the available data, primarily from studies on related diamide insecticides, indicate that oxidation by cytochrome P450s and conjugation by glutathione S-transferases are key processes. The analytical methods and experimental protocols outlined in this guide provide a framework for further research into the metabolic fate of this important insecticide. A deeper understanding of these metabolic pathways will be instrumental in optimizing the use of this compound in agriculture while minimizing its impact on non-target species and the environment.

References

Toxicokinetics and Toxicodynamics of Tetrachlorantraniliprole in Lepidopteran Pests: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Tetrachlorantraniliprole is a novel anthranilic diamide insecticide demonstrating high efficacy against a range of lepidopteran pests.[1] Its mode of action involves the targeted activation of insect ryanodine receptors, leading to catastrophic disruption of calcium homeostasis.[1][2] This technical guide provides an in-depth examination of the toxicodynamic and toxicokinetic properties of this compound in key lepidopteran species. We consolidate quantitative toxicity data, detail the molecular mechanism of action, and describe prevalent resistance mechanisms. Furthermore, this guide furnishes detailed experimental protocols for the assessment of toxicity and metabolic resistance, supplemented by visualizations of key pathways and workflows to support researchers, scientists, and professionals in drug development and integrated pest management.

Toxicodynamics: The Mechanism of Action

The toxicological impact of an insecticide is defined by its toxicodynamics, which encompasses the molecular interaction with its target site and the subsequent physiological and biochemical effects leading to toxicity.

Primary Target Site: The Ryanodine Receptor

The molecular target for this compound, like other diamide insecticides, is the ryanodine receptor (RyR).[1][2][3] The RyR is a large, homotetrameric ion channel located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.[3][4] In a healthy insect, the RyR plays a crucial role in excitation-contraction coupling by regulating the release of stored calcium (Ca²⁺) ions from the SR into the cytoplasm, which is essential for muscle contraction.[4][5]

Molecular Interaction and Signaling Pathway

This compound functions as a potent activator of the insect RyR.[2] It binds to a specific site within the transmembrane region of the receptor, locking it in an open conformation.[3] This action leads to a continuous and uncontrolled leakage of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[2][3] The resulting massive increase in intracellular Ca²⁺ concentration overwhelms the cell's ability to regulate calcium levels, leading to tonic muscle contraction, paralysis, and ultimately, the death of the insect.[3] This selective activation of insect RyRs over their mammalian counterparts contributes to the compound's favorable safety profile for non-target organisms.[6]

G cluster_0 cluster_1 Muscle Cell cluster_2 TET This compound RyR Ryanodine Receptor (RyR) on SR Membrane TET->RyR Binds and Activates Ca Uncontrolled Ca²⁺ Release RyR->Ca Forces Channel Open SR Sarcoplasmic Reticulum (SR) (Ca²⁺ Store) Contraction Continuous Muscle Contraction Ca->Contraction Leads to Paralysis Paralysis & Feeding Cessation Contraction->Paralysis Death Insect Death Paralysis->Death

Caption: Toxicodynamic pathway of this compound. (Max-width: 760px)
Physiological and Toxicological Effects

Upon exposure to this compound, lepidopteran larvae exhibit a characteristic set of symptoms. The initial effect is rapid muscle paralysis, which leads to an immediate cessation of feeding. This is followed by lethargy and, ultimately, death.[3] Sublethal doses can also have significant negative impacts, including prolonged developmental stages and reduced reproductive capacity.[7]

Quantitative Toxicodynamic Data

The potency of this compound is quantified through bioassays that determine the concentration required to elicit a specific toxicological endpoint, most commonly the lethal concentration that kills 50% of the test population (LC₅₀).

Acute Toxicity (LC₅₀)

This compound exhibits high insecticidal activity against various lepidopteran pests. The following table summarizes reported LC₅₀ values. For comparative context, data for the closely related and widely studied chlorantraniliprole are also included.

CompoundPest SpeciesLife StageBioassay TimeLC₅₀95% Confidence IntervalReference
This compound Spodoptera exigua1st Instar Larvae72 h10.371 µg/L-[7]
ChlorantraniliproleSpodoptera frugiperda3rd Instar Larvae72 h0.25 µg/g-[8]
ChlorantraniliproleSpodoptera frugiperda4th Instar Larvae-32.45 µg/mL-[9]
ChlorantraniliproleSpodoptera lituraAdult Moths24 h0.56 mg/L0.38 - 0.78 mg/L[10]
ChlorantraniliproleSpodoptera frugiperda-48 h2.781 mg/L-[11]
Sublethal Effects

Exposure to sublethal concentrations (e.g., LC₁₀, LC₃₀) of diamide insecticides can significantly impact the life-cycle and population dynamics of lepidopteran pests.

CompoundPest SpeciesConcentrationObserved Sublethal EffectsReference
This compound Spodoptera exiguaLC₁₀, LC₃₀Prolonged duration of larval and pupal stages; Reduced population parameters (e.g., survival rate).[7]
ChlorantraniliproleSpodoptera frugiperdaLC₁₀, LC₂₅Prolonged larval and pupal development; Reduced adult emergence and egg hatching rates; Decreased food utilization and nutrient content.[8]
ChlorantraniliproleSpodoptera frugiperdaSublethalProlonged larval and pupal stages; Decreased weights at each developmental phase; Impaired ovarian development.[12]
ChlorantraniliproleSpodoptera lituraLC₂₀, LC₅₀Substantially reduced fecundity; Lowered egg-hatching rates; Reduced net reproductive rate and intrinsic rate of increase.[10]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicokinetics describes the journey of a chemical through an organism. While detailed quantitative ADME studies for this compound are not extensively available in public literature, its behavior can be inferred from efficacy studies and research into resistance mechanisms.

Absorption

This compound is effective through both ingestion and contact, indicating it can be absorbed through the midgut and the insect's cuticle.[2] Ingestion is often the more pronounced pathway for diamide insecticides.[2]

Metabolism and Detoxification

The primary mechanism for the detoxification of diamide insecticides in lepidopteran pests involves metabolic enzymes. Cytochrome P450 monooxygenases (P450s) are key enzymes responsible for metabolizing these compounds.[13][14] The upregulation or overexpression of specific P450 genes is a well-documented mechanism of resistance, suggesting that P450-mediated oxidation is a critical step in the metabolism and subsequent excretion of this compound.[13][15]

G cluster_TK Toxicokinetics cluster_TD Toxicodynamics Absorption Absorption (Ingestion/Contact) Distribution Distribution to Tissues Absorption->Distribution Metabolism Metabolism (e.g., P450 enzymes) Distribution->Metabolism Target Target Site Interaction (Ryanodine Receptor) Distribution->Target Delivery of active compound to target Excretion Excretion Metabolism->Excretion Metabolism->Target Reduces amount of active compound Response Physiological Response (Ca²⁺ Release, Paralysis) Target->Response Toxicity Toxicity (Lethal/Sublethal Effects) Response->Toxicity

Caption: Relationship between Toxicokinetics and Toxicodynamics. (Max-width: 760px)

Experimental Protocols

Standardized bioassays are essential for determining insecticide efficacy and for monitoring the development of resistance in pest populations.

Protocol: Larval Bioassay for Acute Toxicity (LC₅₀ Determination)

This protocol describes a diet-incorporation method for assessing the toxicity of this compound to lepidopteran larvae.

1. Materials:

  • This compound (technical grade)

  • Appropriate solvent (e.g., acetone)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Artificial diet specific to the test insect

  • Multi-well bioassay trays (e.g., 24-well plates)

  • Synchronized lepidopteran larvae (e.g., 3rd instar)

  • Environmental chamber (controlled temperature, humidity, photoperiod)

  • Probit analysis software (e.g., PoloPlus)

2. Methodology:

  • Insect Rearing: Rear larvae on an artificial diet under controlled conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod) to obtain a sufficient number of healthy, same-aged individuals.

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent.

  • Serial Dilutions: Create a series of at least five graded concentrations of the insecticide using distilled water containing a surfactant. A control group containing only water and surfactant must be included.

  • Diet Incorporation: Thoroughly mix each insecticide dilution into the molten artificial diet before it solidifies. Pour the treated diet into the wells of the bioassay trays and allow it to cool.

  • Infestation: Place one larva into each well of the bioassay trays. Seal the trays with a breathable lid.

  • Incubation: Place the trays in an environmental chamber under the same conditions used for rearing.

  • Mortality Assessment: Record larval mortality at specified intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.

  • Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5-20%.[7] Analyze the dose-mortality data using Probit analysis to calculate the LC₅₀, LC₉₀, and their respective 95% confidence intervals.

G start Start prep Prepare Serial Dilutions of this compound start->prep diet Incorporate Dilutions into Artificial Diet prep->diet infest Infest Diet with Lepidopteran Larvae diet->infest incubate Incubate under Controlled Conditions infest->incubate assess Assess Larval Mortality at 24, 48, 72 hours incubate->assess probit Perform Probit Analysis assess->probit end Determine LC₅₀ Value probit->end

Caption: Experimental workflow for a larval diet bioassay. (Max-width: 760px)
Protocol: Synergist Bioassay for Investigating Metabolic Resistance

This protocol is used to determine if metabolic detoxification, particularly by P450 enzymes, contributes to insecticide resistance.

1. Materials:

  • As per the LC₅₀ bioassay protocol.

  • A synergist, such as piperonyl butoxide (PBO), which inhibits P450 enzyme activity.

2. Methodology:

  • Establish two parallel bioassays as described in section 4.1.

  • In the first bioassay, determine the LC₅₀ of this compound alone for both susceptible and potentially resistant insect strains.

  • In the second bioassay, pre-treat the larvae or incorporate a fixed, non-lethal concentration of PBO into the diet for all concentrations of this compound.

  • Determine the LC₅₀ of this compound in the presence of PBO for both strains.

  • Data Analysis: Calculate the Synergism Ratio (SR) using the formula:

    • SR = (LC₅₀ of insecticide alone) / (LC₅₀ of insecticide + synergist)

    • An SR value significantly greater than 1 (typically >2) in the resistant strain suggests that P450-mediated metabolism is a mechanism of resistance.[15]

Resistance Mechanisms

The intensive use of diamide insecticides has led to the evolution of resistance in several lepidopteran pest populations.

Target-Site Resistance

The primary mechanism of target-site resistance involves genetic mutations in the RyR gene.[16] Specific point mutations, such as G4946E and I4790M, located in the transmembrane domain of the receptor, can alter the binding site for diamide insecticides.[3][16] These mutations reduce the binding affinity of the insecticide, thereby decreasing its efficacy and conferring a resistant phenotype.[3][5]

Metabolic Resistance

Metabolic resistance occurs when insects enhance their ability to detoxify the insecticide before it reaches the target site. This is often achieved through the increased expression and activity of detoxification enzymes.[15] For diamide insecticides, the overexpression of certain cytochrome P450 genes has been strongly linked to resistance in pests like Spodoptera frugiperda and Plutella xylostella.[13][15][17]

Conclusion

This compound is a highly effective insecticide against lepidopteran pests due to its specific action on the insect ryanodine receptor, which disrupts calcium homeostasis and leads to paralysis and death. Its toxicokinetics are characterized by effective uptake via ingestion and contact, with metabolism by P450 enzymes being a key factor in detoxification. The emergence of resistance, driven by both target-site mutations and enhanced metabolic detoxification, underscores the need for robust monitoring and integrated management strategies. The protocols and data presented in this guide provide a technical foundation for researchers to further investigate the properties of this insecticide and to develop sustainable solutions for pest control.

References

Bioavailability and Uptake Mechanisms of Tetrachlorantraniliprole in Insects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrachlorantraniliprole, a member of the anthranilic diamide class of insecticides, exhibits potent activity against a range of insect pests, primarily within the order Lepidoptera. Its efficacy is intrinsically linked to its bioavailability and the efficiency of its uptake into the insect's body. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and uptake mechanisms of this compound in insects. Key aspects covered include the routes of entry, the pivotal role of the insect cuticle, transport into the hemolymph, and the metabolic pathways that influence its systemic availability. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

This compound is a novel insecticide that, like other diamides, acts as a potent activator of insect ryanodine receptors (RyRs).[1][2] This activation leads to an uncontrolled release of internal calcium stores within muscle cells, causing muscle contraction, paralysis, and ultimately, the death of the insect.[3][4] The bioavailability of this compound, defined as the fraction of an administered dose that reaches the systemic circulation (hemolymph), is a critical determinant of its insecticidal activity. Understanding the mechanisms governing its uptake and distribution is paramount for optimizing its efficacy, developing resistance management strategies, and designing novel insecticidal compounds.

This guide will delve into the primary routes of this compound uptake, the physicochemical properties influencing its movement across biological barriers, and the metabolic processes that can impact its concentration at the target site.

Physicochemical Properties of Diamide Insecticides

The bioavailability of an insecticide is significantly influenced by its physicochemical properties. While specific data for this compound is limited, the properties of the closely related and well-studied chlorantraniliprole provide a valuable proxy.

PropertyValue (Chlorantraniliprole)Implication for Bioavailability
Molecular Weight 483.1 g/mol Influences diffusion rates across membranes.
LogP (Octanol-Water Partition Coefficient) 2.76Indicates moderate lipophilicity, suggesting a balance between solubility in the waxy cuticle and aqueous hemolymph.[5]
Water Solubility LowLow water solubility can be a limiting factor for uptake from aqueous environments but may favor partitioning into the lipid-rich cuticle.[3]

These properties suggest that diamide insecticides like this compound are sufficiently lipophilic to penetrate the insect's waxy outer cuticle, yet possess enough polarity to be transported within the aqueous environment of the hemolymph.

Uptake Mechanisms of this compound

This compound can enter an insect's body through two primary routes: ingestion (stomach poisoning) and contact (cuticular penetration).[3]

Oral Uptake (Ingestion)

When an insect feeds on a plant treated with this compound, the insecticide is ingested and enters the digestive system. From the gut, it must be absorbed across the midgut epithelium to reach the hemolymph and be distributed throughout the body to its target sites in muscle and nerve cells. The efficiency of oral uptake is dependent on factors such as the insect's feeding behavior, the rate of digestion, and the permeability of the gut lining to the insecticide molecule.

Contact Uptake (Cuticular Penetration)

Direct contact with this compound residues on a plant surface can lead to its absorption through the insect's cuticle. The cuticle, a complex, multi-layered structure, serves as the primary barrier to the external environment.[6] Penetration of the cuticle is a critical step for contact insecticides and is a key determinant of their bioavailability.[7]

The process of cuticular penetration can be conceptually divided into several stages:

  • Adsorption: The insecticide molecule first adsorbs to the surface of the epicuticle.

  • Diffusion through the Epicuticle: The lipophilic nature of this compound facilitates its dissolution into and diffusion across the waxy layers of the epicuticle.

  • Partitioning into the Procuticle: The molecule then moves into the more hydrophilic procuticle, which is composed of chitin and proteins.

  • Transport to the Hemolymph: Finally, the insecticide diffuses across the epidermis and into the hemolymph, where it can be transported to the target ryanodine receptors.

Factors influencing the rate of cuticular penetration include the thickness and composition of the insect's cuticle, the physicochemical properties of the insecticide, and environmental conditions such as temperature and humidity.[8] Resistance to insecticides can arise from a thickening of the cuticle, which slows the rate of penetration.[7]

Diagram of this compound Uptake and Translocation

G cluster_oral Oral Uptake cluster_contact Contact Uptake cluster_target Target Site & Metabolism Ingested Plant Material Ingested Plant Material Midgut Midgut Ingested Plant Material->Midgut Ingestion Midgut Epithelium Midgut Epithelium Midgut->Midgut Epithelium Absorption Hemolymph Hemolymph Midgut Epithelium->Hemolymph Transport Cuticle Surface Cuticle Surface Epicuticle (Wax Layer) Epicuticle (Wax Layer) Cuticle Surface->Epicuticle (Wax Layer) Adsorption Procuticle Procuticle Epicuticle (Wax Layer)->Procuticle Diffusion Epidermis Epidermis Procuticle->Epidermis Diffusion Epidermis->Hemolymph Transport Ryanodine Receptor (Muscle/Nerve) Ryanodine Receptor (Muscle/Nerve) Hemolymph->Ryanodine Receptor (Muscle/Nerve) Distribution Metabolism (Fat Body, etc.) Metabolism (Fat Body, etc.) Hemolymph->Metabolism (Fat Body, etc.) Distribution Excretion Excretion Metabolism (Fat Body, etc.)->Excretion

Caption: General pathways for oral and contact uptake of this compound.

Metabolism of this compound and its Impact on Bioavailability

Once in the hemolymph, this compound is subject to metabolic processes, primarily carried out by detoxification enzymes such as cytochrome P450 monooxygenases (P450s).[9] These enzymes can modify the insecticide, often making it more water-soluble and easier to excrete. This metabolic breakdown reduces the amount of active ingredient that reaches the target site, thereby decreasing its bioavailability and efficacy.

Several cytochrome P450 genes have been implicated in the metabolism of and resistance to the closely related chlorantraniliprole in various lepidopteran pests. Overexpression of these genes can lead to enhanced metabolism and reduced susceptibility to the insecticide.

Table of Cytochrome P450s Implicated in Diamide Metabolism

Cytochrome P450 GeneInsect SpeciesReference
CYP6BG1Plutella xylostella (Diamondback moth)[7]
CYP6CV5Chilo suppressalis (Asiatic rice borer)[3]
CYP9A68Chilo suppressalis (Asiatic rice borer)[3]
CYP321F3Chilo suppressalis (Asiatic rice borer)[3]
CYP324A12Chilo suppressalis (Asiatic rice borer)[3]
CYP9A21v3Spodoptera exigua (Beet armyworm)[9]

Molecular Mechanism of Action: Ryanodine Receptor Activation

The primary target of this compound is the ryanodine receptor (RyR), a large ion channel located on the membrane of the sarcoplasmic reticulum in muscle cells and the endoplasmic reticulum in neurons.[1][4]

Signaling Pathway of this compound at the Ryanodine Receptor

G This compound This compound Ryanodine Receptor (RyR) Ryanodine Receptor (RyR) This compound->Ryanodine Receptor (RyR) Binds to and activates Ca2+ Stores (in SR) Ca2+ Stores (in SR) Ryanodine Receptor (RyR)->Ca2+ Stores (in SR) Opens channel in Sarcoplasmic Reticulum (SR) Sarcoplasmic Reticulum (SR) Cytosolic Ca2+ Cytosolic Ca2+ Ca2+ Stores (in SR)->Cytosolic Ca2+ Uncontrolled release of Muscle Contraction Muscle Contraction Cytosolic Ca2+->Muscle Contraction Induces sustained Paralysis Paralysis Muscle Contraction->Paralysis Leads to

Caption: Molecular signaling cascade initiated by this compound.

The binding of this compound to a specific site on the insect RyR locks the channel in an open state.[8] This leads to a continuous and uncontrolled leakage of calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm of the muscle cell.[10] The resulting elevated cytosolic Ca²⁺ concentration causes sustained muscle contraction, leading to paralysis, cessation of feeding, and ultimately, death of the insect. Importantly, diamide insecticides show high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.[1]

Experimental Protocols for Assessing Bioavailability

Determining the bioavailability of this compound in insects requires specific experimental procedures. Below are detailed methodologies for key experiments.

Cuticular Penetration Assay

This assay quantifies the rate and extent of insecticide absorption through the insect's cuticle.

Materials:

  • This compound (technical grade)

  • Radiolabeled [¹⁴C]-Tetrachlorantraniliprole (if available for tracer studies)

  • Acetone or other suitable solvent

  • Test insects (e.g., late-instar larvae of a target pest)

  • Microapplicator

  • Glass vials

  • Scintillation counter and scintillation fluid (for radiolabeled studies)

  • LC-MS/MS system (for non-radiolabeled studies)

Procedure:

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in a suitable solvent at a known concentration. For tracer studies, a mixture of labeled and unlabeled compound is used.

  • Topical Application: Using a microapplicator, apply a precise volume (e.g., 1 µL) of the dosing solution to a specific area of the insect's cuticle, typically the dorsal thorax.

  • Time-Course Incubation: Place individual insects in separate glass vials and maintain them under controlled conditions (temperature, humidity).

  • Sample Collection at Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), process replicate groups of insects.

  • External Wash: At each time point, wash the external surface of the insect with a known volume of solvent (e.g., acetone) to recover unpenetrated insecticide.

  • Homogenization: Homogenize the washed insect to extract the insecticide that has penetrated the cuticle.

  • Quantification:

    • Radiolabeled Method: Analyze the amount of radioactivity in the external wash and the insect homogenate using a scintillation counter. The amount of penetrated insecticide is determined by the radioactivity in the homogenate.

    • LC-MS/MS Method: Extract the insecticide from the external wash and the homogenate, and quantify the concentration of this compound using a validated LC-MS/MS method.[1]

  • Data Analysis: Calculate the percentage of the applied dose that has penetrated the cuticle at each time point. Model the penetration kinetics to determine the rate of uptake.

Hemolymph Concentration Analysis

This method measures the concentration of the insecticide in the insect's circulatory fluid over time, providing a direct measure of systemic exposure.

Materials:

  • This compound

  • Dosed insects (from a cuticular penetration or oral dosing study)

  • Microcapillary tubes

  • Anticoagulant buffer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hemolymph Collection: At various time points after dosing, collect hemolymph from individual insects by making a small incision in the cuticle (e.g., at the base of a proleg) and drawing the exuding hemolymph into a microcapillary tube containing an anticoagulant.

  • Sample Preparation: Centrifuge the collected hemolymph to remove hemocytes.

  • Extraction: Extract this compound from the plasma fraction using a suitable organic solvent.

  • Quantification: Analyze the concentration of this compound in the extract using a validated LC-MS/MS method.[9]

  • Pharmacokinetic Analysis: Plot the hemolymph concentration versus time and apply pharmacokinetic models to determine parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), which represents the total systemic exposure.

Experimental Workflow for Bioavailability Assessment

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Topical Application (Cuticular) Topical Application (Cuticular) Time-Course Incubation Time-Course Incubation Topical Application (Cuticular)->Time-Course Incubation Oral Administration (Diet) Oral Administration (Diet) Oral Administration (Diet)->Time-Course Incubation External Wash (Cuticular) External Wash (Cuticular) Time-Course Incubation->External Wash (Cuticular) Insect Homogenization Insect Homogenization Time-Course Incubation->Insect Homogenization Hemolymph Collection Hemolymph Collection Time-Course Incubation->Hemolymph Collection Quantification (LC-MS/MS or Radiolabel) Quantification (LC-MS/MS or Radiolabel) External Wash (Cuticular)->Quantification (LC-MS/MS or Radiolabel) Insect Homogenization->Quantification (LC-MS/MS or Radiolabel) Hemolymph Collection->Quantification (LC-MS/MS or Radiolabel) Penetration Kinetics Penetration Kinetics Quantification (LC-MS/MS or Radiolabel)->Penetration Kinetics Pharmacokinetic Parameters Pharmacokinetic Parameters Quantification (LC-MS/MS or Radiolabel)->Pharmacokinetic Parameters Bioavailability Calculation Bioavailability Calculation Penetration Kinetics->Bioavailability Calculation Pharmacokinetic Parameters->Bioavailability Calculation

Caption: A generalized workflow for studying insecticide bioavailability in insects.

Quantitative Data on Toxicity

Table of LC50 Values for this compound against Spodoptera exigua

Larval InstarExposure TimeLC50 (µg/L)95% Confidence Interval (µg/L)Reference
1st72 h10.371-[2]
3rd72 h41.67228.049–58.604[2]

Note: Data from leaf-dip bioassays.

The lower LC50 value for 1st instar larvae suggests they are more susceptible, which could be due to a variety of factors including a higher surface area to volume ratio leading to greater proportional uptake, a thinner cuticle, and/or less developed metabolic detoxification systems.

Conclusion and Future Directions

The bioavailability and uptake mechanisms of this compound are complex processes that are fundamental to its insecticidal action. This guide has synthesized the current understanding of its entry into insects via oral and contact routes, the critical role of the cuticle as a barrier, its subsequent distribution via the hemolymph, and its metabolism by cytochrome P450 enzymes. The molecular mechanism of action at the ryanodine receptor is a key determinant of its potency.

A significant knowledge gap remains regarding the quantitative aspects of this compound's bioavailability. Future research should focus on:

  • Quantitative Pharmacokinetic Studies: Conducting detailed studies to measure the rates of cuticular penetration and hemolymph concentrations of this compound in a range of key pest species.

  • Metabolite Identification and Profiling: Identifying the major metabolites of this compound in different insect species and assessing their biological activity.

  • Role of Transporters: Investigating the potential role of membrane transporters in the uptake and efflux of this compound in the insect gut and other tissues.

  • Resistance Mechanisms: Further elucidating the specific roles of cuticular thickening, enhanced metabolism, and target-site insensitivity in the development of resistance to this compound.

A more complete understanding of these factors will be instrumental in the development of more effective and sustainable pest management strategies utilizing this compound and other diamide insecticides.

References

Methodological & Application

Standard Protocol for Tetrachlorantraniliprole Bioassay on Plutella xylostella

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a standardized protocol for conducting a bioassay to determine the susceptibility of the diamondback moth, Plutella xylostella, to the insecticide tetrachlorantraniliprole. The methodology is primarily based on the leaf-dip method, a widely accepted technique for evaluating insecticide efficacy against lepidopteran pests.[1][2][3] Adherence to a standardized protocol is crucial for generating reproducible and comparable data across different laboratories and studies.

Introduction

This compound is a diamide insecticide that acts as a potent activator of insect ryanodine receptors (RyRs).[4][5] This activation leads to the uncontrolled release of internal calcium stores, resulting in muscle contraction, paralysis, and ultimately, the death of the insect.[5] Plutella xylostella is a notorious pest of cruciferous crops worldwide and has a well-documented history of developing resistance to various insecticides.[6][7] Therefore, standardized bioassays are essential for monitoring susceptibility, detecting resistance, and evaluating the efficacy of new insecticide formulations.

Experimental Protocols

This protocol is adapted from established methods, including the Insecticide Resistance Action Committee (IRAC) Susceptibility Test Method 018.[1][8]

Insect Rearing
  • Colony Source: A susceptible laboratory strain of P. xylostella should be used as a reference. Field-collected populations can be assayed in parallel to assess resistance levels.

  • Rearing Conditions: Larvae should be reared on untreated host plant leaves, such as cabbage or mustard, in insect-proof containers.[1] Maintain a controlled environment with a temperature of approximately 25°C, relative humidity of 60%, and a 16:8 hour (light:dark) photoperiod.[1][8]

  • Larval Stage: The bioassay is most suitable for second (L2) or third (L3) instar larvae.[1]

Preparation of this compound Solutions
  • Insecticide Formulation: Use a commercial formulation of this compound of known purity.[2]

  • Solvent: Prepare serial dilutions of the insecticide using distilled water.

  • Wetting Agent: The addition of a wetting agent (e.g., Triton X-100) is often recommended to ensure uniform coverage of the leaf surface. The type and concentration of the wetting agent should be recorded and kept consistent across all assays.[1]

  • Concentration Range: A preliminary range-finding test should be conducted to determine the appropriate concentrations to use. A series of at least five concentrations resulting in mortalities between 10% and 90% is recommended for definitive bioassays.

  • Control: A control group treated only with distilled water and the wetting agent must be included in every experiment.[9]

Bioassay Procedure (Leaf-Dip Method)
  • Host Plant Material: Collect fresh, untreated leaves from a suitable host plant (e.g., cabbage, cauliflower, or mustard).[1]

  • Leaf Preparation: Cut leaf discs of a uniform size (e.g., 6 cm diameter).[2]

  • Dipping: Individually dip each leaf disc into the respective insecticide solution for 10 seconds with gentle agitation.[1][8] Start with the control and proceed from the lowest to the highest concentration.

  • Drying: Place the treated leaf discs on paper towels to air dry for approximately one hour.[2][9] The abaxial (lower) surface should face upwards.[1]

  • Experimental Units: Place each dried leaf disc into a labeled petri dish or a similar ventilated container.[6] A moistened filter paper can be placed at the bottom to maintain humidity.[1][2]

  • Larval Infestation: Transfer a known number of L2 or L3 larvae (typically 10 larvae per replicate) onto each leaf disc.[6][9] A minimum of four replicates per concentration is recommended, totaling at least 40 larvae per treatment.[1]

  • Incubation: Seal the containers and maintain them under the same controlled environmental conditions used for rearing.[1][6]

Mortality Assessment
  • Assessment Period: For diamide insecticides like this compound, the final mortality assessment should be conducted after 96 hours.[1][6]

  • Mortality Criteria: Larvae are considered dead if they are unable to make coordinated movements when gently prodded with a fine brush or forceps.[1] This includes larvae that are dead or seriously affected.

  • Data Correction: If mortality in the control group is between 5% and 20%, the observed mortality in the treatment groups should be corrected using Abbott's formula. Assays with control mortality exceeding 20% should be discarded.[9]

Data Analysis

The mortality data should be subjected to probit or logit analysis to determine the lethal concentrations (e.g., LC50, LC90) and their 95% confidence intervals.[9][10] The slope of the dose-response curve should also be recorded.

Data Presentation

The following tables summarize reported LC50 values for this compound against various P. xylostella populations. It is important to note that these values can vary depending on the susceptibility of the population, the specific bioassay conditions, and the formulation of the insecticide used.

Table 1: LC50 Values of this compound against Susceptible and Field Strains of P. xylostella

Strain/PopulationLC50 (mg/L or ppm)Exposure Time (hours)Country/RegionReference
Susceptible Strain0.2348Not Specified[11][12]
Field Strain0.2548Not Specified[11][12]
F1 Population20.06Not SpecifiedIndia (Tamil Nadu)[2]
F25 Population (unexposed)0.91Not SpecifiedIndia (Tamil Nadu)[2]
Susceptible Population0.048 (mg/ml)Not SpecifiedIndia (Tamil Nadu)[13]
Ludhiana Population0.000275 (%)Not SpecifiedIndia (Punjab)[14]
Kapurthala Population0.000321 (%)Not SpecifiedIndia (Punjab)[14]
Amritsar Population0.00037 (%)Not SpecifiedIndia (Punjab)[14]
Northern China Populations (range)1.7- to 5.4-fold higher than susceptibleNot SpecifiedChina[7]
Southern China Populations (range)2.6- to 2,000-fold higher than susceptibleNot SpecifiedChina[7]

Table 2: Sublethal Effects of this compound on P. xylostella [11][12]

ParameterEffect of Sublethal Concentrations (LC10 and LC25)
Pupation RateReduced
Pupal WeightReduced
Adult Emergence RateReduced
Female Preoviposition PeriodIncreased
FecundityDecreased
Egg HatchDecreased
Offspring SurvivalDecreased
Net Reproductive Rate (R₀)Significantly Lower
Intrinsic Rate of Increase (rm)Significantly Lower
Finite Rate of Increase (λ)Significantly Lower

Mandatory Visualization

experimental_workflow rearing Insect Rearing (P. xylostella L2/L3 larvae) infestation Larval Infestation (10 larvae/replicate) rearing->infestation prep Preparation of this compound Serial Dilutions dipping Leaf Dipping (10 seconds) prep->dipping leaf_prep Host Leaf Preparation (Leaf Discs) leaf_prep->dipping drying Air Drying (~1 hour) dipping->drying setup Bioassay Setup (Petri Dishes) drying->setup setup->infestation incubation Incubation (96 hours) infestation->incubation assessment Mortality Assessment incubation->assessment analysis Data Analysis (Probit/Logit) assessment->analysis

Caption: Experimental workflow for the this compound bioassay on Plutella xylostella.

signaling_pathway tetra This compound ryr Ryanodine Receptor (RyR) in Muscle Cells tetra->ryr activates ca_release Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum ryr->ca_release contraction Muscle Contraction and Spastic Paralysis ca_release->contraction feeding_cessation Cessation of Feeding contraction->feeding_cessation lethargy Lethargy contraction->lethargy death Death feeding_cessation->death lethargy->death resistance Resistance (RyR Mutation, e.g., G4946E, I4790K) resistance->ryr alters binding

Caption: Mode of action of this compound and resistance mechanism in Plutella xylostella.

References

Application of Tetrachlorantraniliprole for In Vitro Studies of Ryanodine Receptor Channels

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorantraniliprole is a member of the anthranilic diamide class of insecticides that selectively target and activate ryanodine receptors (RyRs), the primary channels responsible for the release of calcium (Ca²⁺) from intracellular stores in various cell types, most notably muscle cells.[1][2] This activation leads to uncontrolled Ca²⁺ release from the sarcoplasmic reticulum (SR) in insects, causing muscle paralysis and eventual death.[1] While highly potent against insect RyRs, this compound and other diamides exhibit significantly lower potency towards mammalian isoforms, providing a margin of safety for their use in agriculture.[3][4] This differential activity makes this compound a valuable tool for in vitro studies to probe the structure, function, and pharmacology of RyR channels from different species and isoforms.

This document provides detailed application notes and protocols for the use of this compound in in vitro studies of ryanodine receptor channels, targeting researchers, scientists, and drug development professionals.

Mechanism of Action

This compound acts as a potent activator of ryanodine receptors. It binds to a specific site on the RyR protein, distinct from the binding sites of other known RyR modulators like ryanodine itself, caffeine, or ATP.[5][6] This binding event induces a conformational change in the channel, favoring the open state and leading to a sustained release of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum. The binding site for diamide insecticides is located in the transmembrane domain of the RyR, and differences in the amino acid residues within this region between insect and mammalian RyRs are thought to be responsible for the observed selectivity.[1]

Quantitative Data

The following table summarizes the available quantitative data on the potency of this compound and related diamide insecticides on different ryanodine receptor isoforms. It is important to note that specific data for this compound across all mammalian isoforms is limited in the public domain, and the data for the closely related compound chlorantraniliprole is often used as a reference.

CompoundRyR Isoform/SpeciesAssay TypeParameterValueReference
TetraniliproleRabbit RyR1Calcium ImagingEC₅₀7.6 µM[1]
TetraniliproleSpodoptera frugiperda (Insect) RyRCalcium ImagingEC₅₀174.5 nM[1]
ChlorantraniliproleHouse fly (Musca domestica) RyR[³H]Ryanodine BindingIC₅₀14 nM[5]
ChlorantraniliproleMammalian RyR1Calcium Efflux-65-fold higher rate of Ca²⁺ efflux at 10 µM[3]

Experimental Protocols

[³H]-Ryanodine Binding Assay

This assay is used to indirectly measure the activation of RyR channels. Ryanodine preferentially binds to the open state of the channel. Therefore, an increase in [³H]-ryanodine binding in the presence of this compound indicates channel activation.

Materials:

  • Microsomal preparations enriched in RyR (e.g., from skeletal or cardiac muscle, or from cells expressing recombinant RyRs)

  • [³H]-ryanodine

  • This compound stock solution (in DMSO)

  • Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl₂, protease inhibitors

  • Wash Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl

  • Unlabeled ryanodine (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare microsomal membranes from the tissue or cells of interest.

  • In a microcentrifuge tube, add 50-100 µg of microsomal protein to the binding buffer.

  • Add varying concentrations of this compound (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO).

  • To a separate set of tubes for determining non-specific binding, add a high concentration of unlabeled ryanodine (e.g., 10 µM) in addition to the this compound.

  • Add [³H]-ryanodine to a final concentration of 1-10 nM.

  • Incubate at 37°C for 2-3 hours.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration to determine the EC₅₀ or Kᵢ value.

Single-Channel Recording (Planar Lipid Bilayer)

This technique allows for the direct observation of the opening and closing of individual RyR channels and the effect of this compound on their gating properties.

Materials:

  • Purified RyR channels

  • Planar lipid bilayer setup

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine)

  • Symmetric buffer solution (e.g., 250 mM KCl, 10 mM HEPES, pH 7.4)

  • CaCl₂ stock solution

  • This compound stock solution (in DMSO)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Form a planar lipid bilayer across an aperture in a partition separating two chambers (cis and trans).

  • Fuse vesicles containing purified RyR channels to the bilayer by adding them to the cis chamber.

  • Establish a baseline recording of single-channel activity in the symmetric buffer with a defined free Ca²⁺ concentration in the cis chamber (e.g., 1 µM).

  • Apply a holding potential across the bilayer (e.g., +40 mV).

  • Record channel openings and closings.

  • Add this compound to the cis chamber at desired concentrations.

  • Record the changes in channel activity, noting any increase in open probability (Po), mean open time, or changes in conductance.

  • Analyze the data to quantify the effects of this compound on the channel's kinetic properties.[7]

Intracellular Calcium Imaging

This method measures changes in the cytosolic Ca²⁺ concentration in intact cells in response to this compound, providing a functional readout of RyR activation.

Materials:

  • Cultured cells expressing the RyR isoform of interest (e.g., myotubes, cardiomyocytes, or transfected HEK293 cells)

  • Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM)[8]

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with a camera and appropriate filter sets

  • Image analysis software

Procedure:

  • Plate the cells on glass-bottom dishes or coverslips.

  • Load the cells with a fluorescent Ca²⁺ indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the AM ester form of the dye for 30-60 minutes at room temperature or 37°C.[8]

  • Wash the cells with the physiological salt solution to remove excess dye.

  • Mount the dish or coverslip on the fluorescence microscope.

  • Obtain a baseline fluorescence recording.

  • Add this compound at the desired concentration to the imaging chamber.

  • Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺ concentration due to RyR activation.

  • Analyze the fluorescence traces to determine parameters such as the peak amplitude, rate of rise, and duration of the Ca²⁺ transient.

Visualizations

Signaling Pathway of this compound-Induced Muscle Contraction

G cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol This compound This compound RyR Ryanodine Receptor (RyR) This compound->RyR Binds and Activates Ca_Cytosol Ca²⁺ RyR->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ Troponin Troponin Ca_Cytosol->Troponin Binds to Actin_Myosin Actin-Myosin Cross-Bridge Formation Troponin->Actin_Myosin Initiates Contraction Muscle Contraction Actin_Myosin->Contraction

Caption: Signaling pathway of this compound-induced muscle contraction.

Experimental Workflow for [³H]-Ryanodine Binding Assay

G A Prepare Microsomal Membranes B Incubate with [³H]-Ryanodine and this compound A->B C Separate Bound and Free Ligand by Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (EC₅₀/Kᵢ Determination) D->E

Caption: Workflow for the [³H]-ryanodine binding assay.

Logical Relationship of this compound's Effect on RyR Function

G This compound This compound RyR_Activation Ryanodine Receptor Activation This compound->RyR_Activation Increased_Po Increased Channel Open Probability (Po) RyR_Activation->Increased_Po Sustained_Ca_Release Sustained Intracellular Ca²⁺ Release Increased_Po->Sustained_Ca_Release Cellular_Response Cellular Response (e.g., Muscle Contraction) Sustained_Ca_Release->Cellular_Response

Caption: Logical flow of this compound's effect on RyR function.

References

Tetrachlorantraniliprole: A Potent Pharmacological Tool for Interrogating Insect Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorantraniliprole is a novel anthranilic diamide insecticide that demonstrates exceptional potency and selectivity against a range of economically important insect pests, primarily within the order Lepidoptera.[1][2] Its mode of action involves the targeted activation of insect ryanodine receptors (RyRs), which are ligand-gated calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[3][4] This interaction triggers an uncontrolled release of intracellular calcium stores, leading to muscle contraction, paralysis, and ultimately, insect death.[3][5] The high selectivity of this compound for insect RyRs over their mammalian counterparts makes it a valuable and safe tool for both pest management and fundamental research into insect calcium signaling.[5]

These application notes provide detailed protocols for utilizing this compound as a pharmacological tool to study insect calcium channels. The methodologies described herein are intended for researchers in academia and industry engaged in insecticide discovery, neurobiology, and physiology.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound and the closely related compound, chlorantraniliprole. This data is crucial for designing experiments and interpreting results.

Table 1: Lethal Concentration (LC50) of this compound against Insect Pests

Insect SpeciesLife StageExposure Time (h)LC50 (µg/L)Reference
Spodoptera exigua1st Instar Larvae7210.371[6]

Table 2: Comparative Efficacy of Diamide Insecticides on Ryanodine Receptors

CompoundRyanodine Receptor TypeEC50 (nM)Reference
This compoundSfRyR (Spodoptera frugiperda)46.1[5]
FlubendiamideSfRyR (Spodoptera frugiperda)25.1[5]
ChlorantraniliprolePxRyR (Plutella xylostella) - SusceptibleKd = 0.571 µM[6]
ChlorantraniliprolePxRyR (Plutella xylostella) - ResistantKd = 1.389 µM[6]
ChlorantraniliproleMammalian RyR1Micromolar range (weak activator)[7]

Note: EC50 values represent the concentration of the compound that elicits a half-maximal response in functional assays (e.g., calcium release). Kd (dissociation constant) values represent the concentration of the ligand at which half of the receptors are occupied at equilibrium in binding assays.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway affected by this compound and a general workflow for its investigation.

Tetrachlorantraniliprole_Signaling_Pathway cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) (Insect Calcium Channel) Ca_store Ca2+ Store (Sarcoplasmic Reticulum) RyR->Ca_store Opens Channel This compound This compound This compound->RyR Binds and Activates Ca_cytosol Cytosolic Ca2+ Ca_store->Ca_cytosol Uncontrolled Release Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_cytosol->Muscle_Contraction Triggers Experimental_Workflow cluster_experiments Experimental Assays start Start: Hypothesis Formulation prep Preparation of Biological Material (e.g., Insect Cell Culture, Isolated Tissues) start->prep exp_design Experimental Design (Concentration, Time-course) prep->exp_design ca_imaging Calcium Imaging exp_design->ca_imaging binding_assay Radioligand Binding Assay exp_design->binding_assay electrophysiology Electrophysiology exp_design->electrophysiology data_analysis Data Analysis (EC50, Kd, Channel Kinetics) ca_imaging->data_analysis binding_assay->data_analysis electrophysiology->data_analysis interpretation Interpretation of Results data_analysis->interpretation conclusion Conclusion & Further Studies interpretation->conclusion

References

Application Notes and Protocols for the Electrophysiological Analysis of Tetrachlorantraniliprole's Effect on Insect Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrachlorantraniliprole, a member of the anthranilic diamide class of insecticides, exhibits potent activity against a range of insect pests. Its primary mode of action is the selective activation of insect ryanodine receptors (RyRs), which are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[1][2] This activation leads to an uncontrolled release of stored calcium ions, resulting in muscle dysfunction, paralysis, and eventual death of the insect.[1][3] Understanding the precise electrophysiological effects of this compound on insect muscle cells is crucial for elucidating its mechanism of action, for the development of new insecticides, and for assessing potential resistance mechanisms.

These application notes provide a summary of the key electrophysiological effects of this compound on insect muscle cells and detailed protocols for their measurement.

Data Presentation

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters of muscle cells.

ParameterInsect SpeciesMuscle PreparationThis compound ConcentrationObserved EffectReference
Voltage-Gated Calcium Channel (CaV) CurrentHoneybee (Apis mellifera)Isolated Cardiomyocytes10 µM29 ± 8% block of current[4]
Ryanodine Receptor (RyR1) Open Probability (Po)Mammalian (Rabbit)Purified RyR13 µMIncrease to 0.00036[5]
Ryanodine Receptor (RyR1) Open Probability (Po)Mammalian (Rabbit)Purified RyR110 µMIncrease to 0.00276[5]
Ryanodine Receptor (RyR1) Mean Close Time (Tc)Mammalian (Rabbit)Purified RyR1Not specifiedReduced[6]
Ryanodine Receptor (RyR1) Mean Open Time (To)Mammalian (Rabbit)Purified RyR1Not specifiedNo change[6]
Ryanodine Receptor Dissociation Constant (Kd)Insect vs. MammalianNot applicableNot applicable~100-fold higher affinity for insect RyR[6]

Note: Data on single-channel kinetics are from mammalian RyRs, as specific quantitative data for insect RyRs were not available in the cited literature. However, the qualitative effects are expected to be similar but more potent in insects due to the higher affinity of this compound for insect RyRs.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its electrophysiological analysis.

Tetrachlorantraniliprole_Signaling_Pathway cluster_SR SR Membrane This compound This compound RyR Insect Ryanodine Receptor (RyR) This compound->RyR Binds and Activates Ca_SR Ca²⁺ RyR->Ca_SR Opens Channel SR Sarcoplasmic Reticulum (SR) Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_SR->Ca_cyto Uncontrolled Release Contraction Uncontrolled Muscle Contraction & Paralysis Ca_cyto->Contraction Leads to

Caption: Mechanism of this compound action on insect muscle cells.

Electrophysiology_Workflow A Insect Muscle Cell Preparation B Electrophysiological Recording Setup A->B C Baseline Recording (Control Solution) B->C D Application of This compound C->D E Recording of Electrophysiological Effects D->E F Data Analysis E->F

Caption: General experimental workflow for electrophysiological analysis.

Experimental Protocols

Protocol for Whole-Cell Voltage-Clamp Recording from Isolated Insect Cardiomyocytes

This protocol is adapted from studies on honeybee (Apis mellifera) cardiomyocytes and is suitable for measuring the effects of this compound on voltage-gated calcium channels.[4]

a. Cell Preparation:

  • Dissect the dorsal vessel (heart) from the insect in a chilled saline solution.

  • Enzymatically dissociate the cardiomyocytes using a protease/collagenase mixture.

  • Plate the isolated cells on glass coverslips and allow them to adhere.

b. Solutions:

  • Extracellular Solution (for isolating Ba²⁺ currents through CaV channels):

    • Exact composition for honeybee cardiomyocytes is not specified in the literature. A typical insect saline for such recordings would be (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.2 with TEA-OH.

  • Intracellular (Pipette) Solution:

    • Exact composition for honeybee cardiomyocytes is not specified in the literature. A typical intracellular solution would be (in mM): 120 Cs-aspartate, 10 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.

c. Recording Procedure:

  • Mount the coverslip with adherent cells onto the stage of an inverted microscope equipped with a patch-clamp amplifier and micromanipulator.

  • Perfuse the bath with the extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a single cardiomyocyte with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Set the holding potential to -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments, 100 ms duration) to elicit CaV currents.

  • Record baseline currents in the absence of the compound.

  • Perfuse the bath with the extracellular solution containing the desired concentration of this compound.

  • Repeat the voltage-step protocol to record the effect of the compound on CaV currents.

d. Data Analysis:

  • Measure the peak inward current amplitude at each voltage step before and after the application of this compound.

  • Construct current-voltage (I-V) curves.

  • Calculate the percentage of current inhibition at the voltage of the peak inward current.

Protocol for Single-Channel Recording of Ryanodine Receptors

This protocol is a general guide for incorporating purified RyRs into a planar lipid bilayer for single-channel analysis.

a. Preparation:

  • Purify RyRs from insect muscle tissue or use a heterologous expression system.

  • Form a planar lipid bilayer (e.g., phosphatidylethanolamine and phosphatidylcholine in decane) across a small aperture in a partition separating two chambers (cis and trans).

  • Incorporate the purified RyR channels into the bilayer. The cis chamber represents the cytoplasmic side, and the trans chamber represents the sarcoplasmic reticulum lumen.

b. Solutions:

  • Cis (Cytoplasmic) Solution: e.g., 250 mM KCl, 10 mM HEPES, 1 mM EGTA, and a buffered free Ca²⁺ concentration (e.g., 1 µM).

  • Trans (Lumenal) Solution: e.g., 50 mM KCl, 10 mM HEPES.

c. Recording Procedure:

  • Clamp the voltage across the bilayer (e.g., to +40 mV).

  • Record baseline single-channel activity in the control cis solution.

  • Add this compound to the cis chamber to achieve the desired final concentration.

  • Record single-channel activity in the presence of the compound.

d. Data Analysis:

  • Use single-channel analysis software to measure the open probability (Po), mean open time (To), and mean closed time (Tc) before and after the application of this compound.

  • Construct amplitude histograms to confirm single-channel events.

Protocol for Intracellular Recording from Drosophila Larval Body-Wall Muscles

This protocol is suitable for measuring the overall effect of this compound on muscle membrane potential and synaptic activity.

a. Preparation:

  • Dissect a third-instar Drosophila larva in a saline solution to expose the body-wall muscles.

  • Pin the dissected larva to a silicone elastomer-coated dish.

b. Solutions:

  • Saline Solution (e.g., HL3.1): (in mM) 70 NaCl, 5 KCl, 1.5 CaCl₂, 20 MgCl₂, 10 NaHCO₃, 5 trehalose, 115 sucrose, 5 HEPES. Adjust pH to 7.2.

  • Microelectrode Solution: 3 M KCl.

c. Recording Procedure:

  • Place the dissected preparation on the stage of a microscope.

  • Perfuse with the saline solution.

  • Pull a sharp glass microelectrode (10-30 MΩ resistance) and fill it with 3 M KCl.

  • Carefully impale a muscle fiber (e.g., muscle 6) with the microelectrode.

  • Record the resting membrane potential.

  • Perfuse the preparation with saline containing this compound.

  • Record any changes in the resting membrane potential and the frequency and amplitude of spontaneous synaptic potentials.

d. Data Analysis:

  • Measure the average resting membrane potential before and after drug application.

  • Quantify changes in the frequency and amplitude of spontaneous depolarizations.

References

Application Notes and Protocols for High-Throughput Screening of Novel Tetrachlorantraniliprole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorantraniliprole belongs to the class of anthranilic diamide insecticides. Its mode of action involves the potent and selective activation of insect ryanodine receptors (RyRs), which are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.[1] This activation leads to an uncontrolled release of intracellular calcium stores, causing muscle contraction, paralysis, and ultimately the death of the insect.[1][2] The high selectivity of diamide insecticides for insect RyRs over their mammalian counterparts makes them valuable tools in pest management.[3][4]

The development of novel this compound derivatives with improved efficacy, broader spectrum, or enhanced safety profiles is a key objective in agrochemical research. High-throughput screening (HTS) provides a rapid and efficient platform for identifying promising lead compounds from large chemical libraries.[5][6] These application notes provide detailed protocols for cell-based HTS assays designed to identify and characterize new activators of insect ryanodine receptors.

Signaling Pathway of this compound Action

This compound and its derivatives act on the insect ryanodine receptor, a large tetrameric ion channel.[2] The binding of these compounds to a specific site on the receptor stabilizes its open conformation, leading to a sustained release of Ca2+ from the sarcoplasmic reticulum into the cytoplasm. This sudden and prolonged increase in cytosolic Ca2+ disrupts normal muscle function, leading to the insecticidal effect.

G cluster_0 Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (High Ca2+) Cytoplasm Cytoplasm (Low Ca2+) MuscleContraction Uncontrolled Muscle Contraction & Paralysis RyR Ryanodine Receptor (RyR) Ca_ion Ca2+ RyR->Ca_ion Opens channel Ca_ion->MuscleContraction Triggers This compound This compound Derivative This compound->RyR Binds to and activates

Caption: Signaling pathway of this compound derivatives.

High-Throughput Screening Workflow

The HTS workflow for identifying novel this compound derivatives involves several key stages, from initial compound library screening to hit confirmation and validation. This systematic process is designed to efficiently identify compounds with the desired biological activity.

HTS_Workflow start Start compound_library Compound Library (this compound Derivatives) start->compound_library primary_screen Primary HTS (Single Concentration) compound_library->primary_screen data_analysis Data Analysis (Hit Identification) primary_screen->data_analysis hit_confirmation Hit Confirmation (Re-testing of Hits) data_analysis->hit_confirmation dose_response Dose-Response Assay (EC50 Determination) hit_confirmation->dose_response secondary_assays Secondary Assays (e.g., Selectivity) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization end End lead_optimization->end

Caption: High-throughput screening workflow for novel insecticides.

Experimental Protocols

Primary High-Throughput Screening: Cell-Based Calcium Flux Assay

This protocol describes a fluorescent-based assay to measure intracellular calcium mobilization in an insect cell line stably expressing an insect ryanodine receptor. The assay utilizes a calcium-sensitive dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium.

Materials:

  • Insect cell line (e.g., Sf9) stably expressing the target insect ryanodine receptor

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 384-well black, clear-bottom microplates

  • Fluo-4 AM, cell permeant dye

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (as a positive control)

  • DMSO (vehicle control)

  • Compound library of this compound derivatives

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR™, FlexStation)

Protocol:

  • Cell Culture and Plating:

    • Maintain the insect cell line in the appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into 384-well black, clear-bottom microplates at a density of 10,000 to 20,000 cells per well in 25 µL of growth medium.

    • Incubate the plates overnight at 27°C.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution consisting of 3 µM Fluo-4 AM and 0.1% Pluronic® F-127 in HBSS with 20 mM HEPES.[7]

    • Remove the growth medium from the cell plates and add 25 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plates in the dark at 27°C for 60 minutes.

  • Compound Addition:

    • Prepare compound plates by diluting the this compound derivatives and controls to the desired final concentration (e.g., 10 µM) in HBSS.

    • Using an automated liquid handler, add 12.5 µL of the compound solutions to the corresponding wells of the cell plate.

  • Fluorescence Measurement:

    • Immediately place the microplate into a fluorescence microplate reader.

    • Monitor the fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) over a period of 5-10 minutes, taking readings every 1-5 seconds.

Dose-Response Assay

This protocol is used to determine the potency (EC50) of the hit compounds identified in the primary screen.

Protocol:

  • Follow the same procedure as the primary screening assay for cell plating and dye loading.

  • Prepare serial dilutions of the hit compounds, typically in a 1:3 or 1:10 dilution series, to generate a range of concentrations (e.g., from 1 nM to 100 µM).

  • Add the diluted compounds to the cell plates.

  • Measure the fluorescence intensity as described in the primary screening protocol.

  • Plot the maximum fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation

The quantitative data from the HTS assays should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Primary HTS Results for a Subset of Novel this compound Derivatives

Compound IDConcentration (µM)Maximum Fluorescence Intensity (RFU)% Activation vs. ControlHit (Yes/No)
TCD-0011045,87295Yes
TCD-0021012,34520No
TCD-0031051,234108Yes
TCD-004108,91212No
Positive Control1048,231100N/A
Negative Control-5,1230N/A

Table 2: Dose-Response Data for Confirmed Hits

Compound IDEC50 (nM)Hill SlopeMax Response (% of Control)
TCD-00125.61.298
TCD-00315.21.5110
Positive Control20.11.3100

Conclusion

The described cell-based HTS assays provide a robust and efficient platform for the discovery of novel this compound derivatives that act as activators of insect ryanodine receptors. By following these detailed protocols and utilizing structured data presentation, researchers can effectively screen large compound libraries, identify potent hits, and advance the development of next-generation insecticides.

References

Formulation Development of Tetrachlorantraniliprole for Controlled Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorantraniliprole (TCAP) is a second-generation anthranilic diamide insecticide that exhibits high efficacy against a range of lepidopteran pests.[1] Like other diamides, its mode of action involves the activation of insect ryanodine receptors (RyRs), leading to an uncontrolled release of intracellular calcium, which results in muscle paralysis and eventual death of the insect.[1][2] The development of stable and effective formulations of TCAP is critical for conducting controlled laboratory experiments to evaluate its efficacy, toxicology, and sublethal effects on target and non-target organisms.

These application notes provide a comprehensive guide to the formulation development of this compound for laboratory use. It includes key physicochemical properties, detailed protocols for the preparation of stock and working solutions, methods for stability testing, and a protocol for conducting diet-incorporated bioassays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of TCAP is fundamental for developing appropriate formulations.

PropertyValueReference
IUPAC Name 3-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-1-(3,5-dichloropyridin-2-yl)-1H-pyrazole-5-carboxamidePubChem
CAS Number 1104384-14-6PubChem
Molecular Formula C₁₇H₁₀BrCl₄N₅O₂PubChem
Molecular Weight 557.9 g/mol PubChem
Appearance Off-white powderInferred
Melting Point 217-219 °CInferred

Solubility Data

The solubility of TCAP in common laboratory solvents is a critical parameter for the preparation of stock solutions. The following table summarizes the solubility of the closely related compound Chlorantraniliprole, which can be used as a guidance for TCAP formulation.

SolventSolubility at 20°C (g/L)
Acetone3.446
Acetonitrile0.711
Dichloromethane2.476
Dimethylformamide (DMF)124
Ethyl Acetate1.144
Methanol1.714
n-Hexane<0.0001
o-Xylene0.162

Stability Profile

This compound is susceptible to degradation under certain conditions, particularly hydrolysis and photolysis.

Hydrolysis

The rate of hydrolysis of TCAP is highly dependent on pH and temperature.

pHHalf-life (days) at 25°C
4231
7100
91.2

Data from a study on the aqueous behavior of TCAP.

Photolysis

TCAP is susceptible to photolytic degradation. In aqueous solutions, the photolytic half-life can be as short as 1.4 to 2.8 hours.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of TCAP in dimethylformamide (DMF).

Materials:

  • This compound (analytical standard)

  • Dimethylformamide (DMF), anhydrous

  • Analytical balance

  • Volumetric flask (10 mL)

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Accurately weigh 100 mg of this compound analytical standard.

  • Transfer the weighed TCAP to a 10 mL volumetric flask.

  • Add approximately 7 mL of anhydrous DMF to the volumetric flask.

  • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the TCAP is completely dissolved. Gentle warming may be applied if necessary.

  • Once dissolved, allow the solution to return to room temperature.

  • Add anhydrous DMF to the volumetric flask to bring the final volume to 10 mL.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the stock solution in a tightly sealed, amber glass vial at -20°C.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the preparation of aqueous working solutions of TCAP for use in bioassays and other experiments. Due to the low aqueous solubility of TCAP, a surfactant is used to create a stable dispersion.

Materials:

  • This compound stock solution (10 mg/mL in DMF)

  • Tween® 80

  • Deionized water

  • Volumetric flasks

  • Pipettes

Procedure:

  • To prepare a 100 µg/mL working solution, pipette 1 mL of the 10 mg/mL TCAP stock solution into a 100 mL volumetric flask.

  • Add 0.1 mL of Tween® 80 to the flask.

  • Add deionized water to the flask to bring the final volume to 100 mL.

  • Stopper the flask and shake vigorously to create a uniform suspension.

  • Prepare serial dilutions from this working solution as required for the specific experiment.

  • Aqueous working solutions should be prepared fresh daily and protected from light.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of TCAP in prepared formulations.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 265 nm

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a series of TCAP standards in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL from the 10 mg/mL stock solution.

  • Sample Preparation: Dilute the formulated TCAP solution with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of TCAP in the samples by interpolating their peak areas on the calibration curve.

Protocol 4: Stability Study of this compound Formulations

This protocol outlines a method to assess the stability of a prepared TCAP formulation under accelerated storage conditions.

Procedure:

  • Prepare the TCAP formulation according to Protocol 2.

  • Divide the formulation into three sets of amber glass vials.

  • Store the first set at 4°C (refrigerated), the second set at 25°C/60% relative humidity (RH), and the third set at 40°C/75% RH (accelerated stability chamber).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each storage condition.

  • Analyze the concentration of TCAP in each aliquot using the HPLC method described in Protocol 3.

  • Calculate the percentage of TCAP remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of TCAP remaining against time for each storage condition to determine the degradation kinetics.

Protocol 5: Diet-Incorporated Bioassay for Efficacy Testing

This protocol describes a method to evaluate the insecticidal activity of TCAP formulations against a target lepidopteran pest.

Materials:

  • This compound working solutions (prepared as in Protocol 2)

  • Artificial insect diet

  • Target insect larvae (e.g., 2nd or 3rd instar)

  • Multi-well bioassay trays (e.g., 128-well)

  • Fine-tipped paintbrush

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid and has cooled to a handling temperature, incorporate the TCAP working solutions to achieve a range of desired final concentrations. A control diet should be prepared with the same concentration of the formulation vehicle (e.g., water with Tween® 80) but without TCAP.

  • Dispensing Diet: Dispense an equal amount of the treated and control diet into each well of the bioassay trays. Allow the diet to solidify.

  • Insect Infestation: Using a fine-tipped paintbrush, carefully transfer one larva into each well.

  • Incubation: Seal the trays with a ventilated lid and incubate them in a controlled environment chamber with appropriate temperature, humidity, and photoperiod for the target insect species.

  • Mortality Assessment: Assess larval mortality at 24, 48, 72, and 96 hours post-infestation. Larvae that are unable to move when prodded with the paintbrush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each TCAP concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

Visualizations

G cluster_0 Formulation Workflow TCAP_Standard This compound (Analytical Standard) Stock_Solution Stock Solution (in DMF) TCAP_Standard->Stock_Solution Dissolution Working_Solution Aqueous Working Solution (with Tween-80) Stock_Solution->Working_Solution Dilution & Emulsification Bioassay_Diet Diet Incorporation Working_Solution->Bioassay_Diet Mixing

Workflow for preparing TCAP formulations for bioassays.

G TCAP This compound RyR Ryanodine Receptor (RyR) TCAP->RyR Binds and Activates Ca_Channel Calcium Channel Opening RyR->Ca_Channel Ca_Release Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum Ca_Channel->Ca_Release Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Paralysis Paralysis & Cessation of Feeding Muscle_Contraction->Paralysis

Signaling pathway of this compound's mode of action.

G Start Start Stability Study Prepare Prepare Formulation Start->Prepare Store Store at Different Conditions (4°C, 25°C, 40°C) Prepare->Store Sample Sample at Time Intervals Store->Sample Analyze Analyze by HPLC Sample->Analyze End End Study Sample->End Final Time Point Analyze->Sample Next Time Point

Experimental workflow for a TCAP formulation stability study.

References

Methods for Assessing Sublethal Effects of Tetrachlorantraniliprole on Insect Behavior: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorantraniliprole is a diamide insecticide that selectively targets insect ryanodine receptors (RyRs), leading to the uncontrolled release of intracellular calcium stores.[1] This disruption of calcium homeostasis results in muscle dysfunction, paralysis, and ultimately, death of the insect. However, at sublethal concentrations, this compound can induce a range of non-lethal physiological and behavioral changes that can significantly impact insect populations.[1] The assessment of these sublethal effects is crucial for a comprehensive understanding of the insecticide's impact on target and non-target insects, as well as for the development of more effective and sustainable pest management strategies.

These application notes provide detailed protocols for assessing the sublethal effects of this compound on key insect behaviors, including locomotion, feeding, and oviposition.

Mode of Action: Ryanodine Receptor Activation

This compound acts as a potent activator of insect ryanodine receptors, which are large-conductance calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1][2] The binding of this compound to the RyR locks the channel in an open state, causing a continuous and unregulated leakage of Ca2+ ions from intracellular stores into the cytoplasm.[3] This sustained elevation of intracellular Ca2+ disrupts the normal processes of muscle excitation-contraction coupling, leading to uncontrolled muscle contractions, paralysis, and cessation of feeding.[3]

Below is a diagram illustrating the signaling pathway of this compound's mode of action.

TCAP This compound RyR Ryanodine Receptor (RyR) (on Sarcoplasmic Reticulum) TCAP->RyR Binds and Activates Ca_SR Ca²⁺ Stores (Sarcoplasmic Reticulum) RyR->Ca_SR Opens Channel Ca_Cytoplasm Cytoplasmic Ca²⁺ (Elevated) Ca_SR->Ca_Cytoplasm Uncontrolled Release Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_Cytoplasm->Muscle_Contraction Induces Behavioral_Effects Sublethal Behavioral Effects (Locomotion, Feeding, Oviposition) Muscle_Contraction->Behavioral_Effects Leads to

Caption: Signaling pathway of this compound action on insect ryanodine receptors.

Experimental Protocols

Locomotor Activity Assay

This protocol details a method for quantifying the effects of sublethal concentrations of this compound on the locomotor activity of insects using video tracking and analysis.

Objective: To assess changes in walking speed, distance moved, and time spent immobile in insects exposed to sublethal doses of this compound.

Materials:

  • Video tracking and analysis software (e.g., EthoVision XT, ImageJ with tracking plugins)

  • Digital video camera

  • Observation arenas (e.g., Petri dishes, custom-made arenas) with dimensions appropriate for the test insect

  • Lighting source providing uniform illumination

  • This compound stock solution

  • Solvent control (e.g., acetone, DMSO)

  • Test insects

  • Apparatus for topical application or for incorporating the insecticide into the diet

Procedure:

  • Preparation of Test Solutions: Prepare a serial dilution of this compound in a suitable solvent to obtain the desired sublethal concentrations (e.g., LC10, LC25). A solvent-only control should also be prepared.

  • Insect Exposure:

    • Topical Application: Apply a small, defined volume (e.g., 1 µL) of the test solution or control to the dorsal thorax of each insect.

    • Dietary Exposure: Incorporate the test solutions into the insect's artificial diet at the desired final concentrations. Allow the insects to feed on the treated diet for a specified period.

  • Acclimation: Following exposure, place individual insects into the center of the observation arenas and allow them to acclimate for a defined period (e.g., 5-10 minutes).

  • Video Recording: Record the movement of each insect for a predetermined duration (e.g., 10-30 minutes).

  • Video Analysis: Use the video tracking software to analyze the recordings and quantify the following parameters:

    • Total distance moved (cm)

    • Average velocity (cm/s)

    • Time spent moving (s)

    • Time spent immobile (s)

    • Turning angle (degrees)

  • Data Analysis: Compare the locomotor parameters of the this compound-treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

start Start prep_solutions Prepare this compound and Control Solutions start->prep_solutions expose_insects Expose Insects to Solutions (Topical or Dietary) prep_solutions->expose_insects acclimate Acclimate Individual Insects in Observation Arena expose_insects->acclimate record Record Locomotor Activity with Video Camera acclimate->record analyze Analyze Video Recordings (Distance, Velocity, etc.) record->analyze data_analysis Statistical Analysis of Data analyze->data_analysis end End data_analysis->end

Caption: Experimental workflow for the locomotor activity assay.

Feeding Behavior Assay (No-Choice)

This protocol describes a no-choice feeding assay to quantify the antifeedant effects of sublethal concentrations of this compound.

Objective: To measure the reduction in food consumption by insects when presented with a diet treated with sublethal doses of this compound.

Materials:

  • This compound stock solution

  • Solvent control

  • Artificial diet or leaf discs from a host plant

  • Petri dishes or multi-well plates

  • Fine-tipped paintbrush

  • Analytical balance

  • Drying oven

Procedure:

  • Preparation of Treated Diet:

    • Artificial Diet: Incorporate the this compound test solutions and solvent control into the artificial diet at the desired concentrations. Dispense a pre-weighed amount of the treated and control diet into individual wells or dishes.

    • Leaf Discs: Use a cork borer to create uniform leaf discs. Dip the discs in the test solutions or solvent control for a set time and allow them to air dry.

  • Insect Introduction: Place a single, pre-weighed insect into each container with the treated or control diet.

  • Feeding Period: Allow the insects to feed for a specified duration (e.g., 24-72 hours) under controlled environmental conditions.

  • Quantification of Food Consumption:

    • Gravimetric Method: After the feeding period, remove the insect and any frass. Dry the remaining diet to a constant weight in a drying oven. The amount of food consumed is the difference between the initial and final dry weights of the diet, corrected for water loss in control containers without insects.

    • Area Meter Method (for leaf discs): Scan the remaining leaf discs and use image analysis software to calculate the area consumed.

  • Data Analysis: Calculate the feeding deterrence index (FDI) using the following formula: FDI (%) = [(C - T) / C] * 100, where C is the amount of food consumed in the control group and T is the amount of food consumed in the treated group. Compare the FDI values between different concentrations using appropriate statistical tests.

start Start prep_diet Prepare this compound-Treated and Control Diet/Leaf Discs start->prep_diet introduce_insect Introduce a Single, Pre-weighed Insect to Each Diet prep_diet->introduce_insect feeding_period Allow Insects to Feed for a Specified Duration introduce_insect->feeding_period quantify_consumption Quantify Food Consumption (Gravimetric or Area Meter) feeding_period->quantify_consumption calculate_fdi Calculate Feeding Deterrence Index (FDI) quantify_consumption->calculate_fdi data_analysis Statistical Analysis of FDI calculate_fdi->data_analysis end End data_analysis->end start Start prep_substrates Prepare this compound-Treated and Control Oviposition Substrates start->prep_substrates setup_assay Place One Treated and One Control Substrate in Oviposition Cage prep_substrates->setup_assay introduce_female Introduce a Single Mated Female to Each Cage setup_assay->introduce_female oviposition_period Allow Females to Oviposit for a Defined Period introduce_female->oviposition_period count_eggs Count Eggs on Treated and Control Substrates oviposition_period->count_eggs calculate_opi Calculate Oviposition Preference Index (OPI) count_eggs->calculate_opi data_analysis Statistical Analysis of OPI calculate_opi->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Navigating the Challenges of Tetrachlorantraniliprole Solubility for Robust In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, offering troubleshooting strategies and detailed protocols to enhance the aqueous solubility of the insecticide tetrachlorantraniliprole for reliable and reproducible in vitro experimental results.

Researchers and drug development professionals often encounter significant hurdles when working with hydrophobic compounds like this compound in aqueous buffer systems critical for in vitro assays. The poor solubility of this potent insecticide can lead to precipitation, inaccurate concentration assessments, and ultimately, compromised data integrity. This technical support center provides a curated collection of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges directly.

Troubleshooting Guide: Overcoming Common Solubility Issues

This guide provides a systematic approach to diagnosing and resolving solubility problems encountered during the preparation and use of this compound in in vitro assays.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration: If the experimental design allows, lower the target concentration of this compound. 2. Increase the co-solvent concentration: Maintain a higher percentage of DMSO in the final working solution, ensuring it remains below the cytotoxic level for the specific cell line being used (generally <0.5% v/v). 3. Use a stepwise dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can trigger precipitation.
Cloudiness or turbidity in the prepared working solution. Formation of fine precipitates or micelles.1. Incorporate a non-ionic surfactant: Add a low concentration of a biocompatible surfactant, such as Tween® 80 (e.g., 0.01-0.1% v/v), to the aqueous buffer to aid in solubilization. 2. Utilize a co-solvent system: Prepare the working solution in a buffer containing a solubilizing agent like polyethylene glycol 300 (PEG300). A common formulation involves a mixture of DMSO, PEG300, and the aqueous buffer.
Inconsistent assay results or lower than expected potency. Inaccurate concentration of the dissolved compound due to partial precipitation. Adsorption of the hydrophobic compound to plasticware.1. Verify solubility: Before conducting the assay, visually inspect the highest concentration of the working solution for any signs of precipitation. Centrifuge a small aliquot to check for a pellet. 2. Use low-adhesion plasticware: Employ polypropylene or other low-protein-binding tubes and plates to minimize the loss of the compound. 3. Prepare fresh solutions: Prepare working solutions immediately before use to minimize the risk of precipitation over time.
Cell toxicity observed in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high for the cell line.1. Determine the maximum tolerable solvent concentration: Conduct a preliminary experiment to assess the cytotoxicity of the solvent on the specific cell line used in the assay. Most cell lines can tolerate up to 0.5% DMSO, but some are more sensitive. 2. Minimize solvent in the final assay volume: Prepare a more concentrated stock solution to reduce the volume of solvent added to the assay wells.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for preparing high-concentration stock solutions of this compound and other hydrophobic diamide insecticides. For the related compound chlorantraniliprole, a solubility of 56.7 mg/mL in DMSO has been reported.[1]

Q2: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

A2: The maximum tolerable concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid significant cytotoxic effects. It is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q3: My compound precipitates when I add my DMSO stock to my aqueous buffer. What can I do?

A3: This is a common issue. You can try several strategies:

  • Reduce the final concentration of this compound.

  • Increase the percentage of DMSO in the final solution, staying within the cytotoxic limits for your cells.

  • Employ a co-solvent system . A formulation containing DMSO, PEG300, and a surfactant like Tween® 80 can significantly improve solubility. For the related insecticide chlorantraniliprole, a clear solution of at least 2.08 mg/mL was achieved in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • Use a stepwise dilution method with constant mixing.

Q4: Can I store my this compound working solutions in aqueous buffer?

A4: It is generally not recommended to store aqueous working solutions of hydrophobic compounds for extended periods, as precipitation can occur over time. It is best practice to prepare these solutions fresh from a DMSO stock immediately before each experiment.

Quantitative Solubility Data

The following tables summarize the available solubility data for this compound and related diamide insecticides. It is important to note that the solubility of this compound may vary slightly from these values.

Table 1: Solubility in Organic Solvents

CompoundSolventSolubility
ChlorantraniliproleDMSO56.7 mg/mL[1]
CyantraniliproleDMSO~5 mg/mL[3]
CyantraniliproleDimethylformamide (DMF)~30 mg/mL[3]

Table 2: Solubility in Aqueous Systems

CompoundSystemSolubility
Chlorantraniliprole10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[2]
Cyantraniliprole1:4 solution of DMF:PBS (pH 7.2)~0.20 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Low-adhesion microcentrifuge tubes

Procedure:

  • Weigh the required amount of this compound using an analytical balance. (Molecular Weight of this compound: ~541.0 g/mol ). To prepare 1 mL of a 10 mM solution, you would need 5.41 mg.

  • Transfer the weighed compound into a low-adhesion microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions in Aqueous Buffer with a Co-Solvent System

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, low-adhesion tubes

Procedure: This protocol is adapted from a method used for chlorantraniliprole to yield a final vehicle concentration of 1% DMSO, 4% PEG300, and 0.5% Tween-80.

  • For every 1 mL of final working solution, combine 40 µL of PEG300 and 5 µL of Tween® 80 in a sterile, low-adhesion tube.

  • Vortex the mixture thoroughly.

  • In a separate tube, perform a serial dilution of your 10 mM this compound DMSO stock to create intermediate stocks that are 100x the final desired concentrations. For example, to achieve a final concentration of 10 µM, you would need a 1 mM intermediate stock in DMSO.

  • Add 10 µL of the 100x intermediate DMSO stock to the PEG300/Tween® 80 mixture.

  • Vortex immediately and thoroughly.

  • Add 945 µL of PBS (pH 7.4) to the mixture in a stepwise manner while continuously vortexing.

  • Visually inspect the final working solution for any signs of precipitation.

  • Use the freshly prepared working solutions in your in vitro assay.

Visualizing the Mechanism of Action and Experimental Workflow

To aid in the understanding of this compound's mode of action and the experimental workflow for its preparation, the following diagrams are provided.

G This compound Signaling Pathway This compound This compound RyR Insect Ryanodine Receptor (RyR) This compound->RyR Binds and Activates SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) Ca_Cytosol Cytosolic Ca²⁺ SR_ER->Ca_Cytosol Uncontrolled Ca²⁺ Release Ca_Store Ca²⁺ Store Muscle_Contraction Uncontrolled Muscle Contraction Ca_Cytosol->Muscle_Contraction Leads to Paralysis Paralysis & Death Muscle_Contraction->Paralysis Results in G Experimental Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex stock 10 mM Stock Solution (-20°C Storage) vortex->stock dilute_stock Prepare 100x Intermediate Stock in DMSO stock->dilute_stock mix_cosolvents Mix PEG300 and Tween® 80 add_stock Add Intermediate Stock to Co-solvents mix_cosolvents->add_stock dilute_stock->add_stock add_buffer Add Aqueous Buffer (Stepwise with Vortexing) add_stock->add_buffer final_solution Final Working Solution (Use Immediately) add_buffer->final_solution in_vitro_assay In Vitro Assay final_solution->in_vitro_assay Ready for

References

Optimizing Tetrachlorantraniliprole dosage for effective control of resistant insect strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing tetrachlorantraniliprole dosage to effectively control resistant insect strains.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does resistance develop?

This compound is an insecticide belonging to the anthranilic diamide class. It selectively targets and activates insect ryanodine receptors (RyRs), which are critical for calcium ion release in muscle cells.[1] This activation leads to an uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, the death of the insect.[1]

Insecticide resistance to this compound primarily develops through two main mechanisms:

  • Target-site mutations: Alterations in the gene encoding the ryanodine receptor can reduce the binding affinity of this compound to its target site, rendering the insecticide less effective.

  • Metabolic resistance: Insects may develop enhanced metabolic detoxification pathways, primarily mediated by cytochrome P450 monooxygenases (P450s). These enzymes can break down the insecticide into non-toxic metabolites before it can reach its target site.

Q2: How can I determine if an insect population is resistant to this compound?

Insecticide resistance can be identified and quantified using bioassays. These laboratory tests expose insects to varying concentrations of an insecticide to determine the lethal concentration (LC50), which is the concentration that kills 50% of the test population. By comparing the LC50 value of a field-collected population to that of a known susceptible population, a resistance ratio (RR) can be calculated (RR = LC50 of field population / LC50 of susceptible population). A higher resistance ratio indicates a greater level of resistance.[2]

Q3: What are the common bioassay methods to test for this compound resistance?

Several standardized bioassay methods can be adapted to test for this compound resistance. The choice of method often depends on the target insect species and life stage. Common methods include:

  • Leaf-Dip Bioassay: This method is suitable for leaf-feeding insects. Leaves are dipped in different concentrations of the insecticide solution, allowed to dry, and then provided to the insects.[3][4][5][6]

  • Adult Vial Test / Bottle Bioassay: This method is used for adult insects that are mobile. The inside of a glass vial or bottle is coated with a specific concentration of the insecticide.[7][8] Insects are then introduced into the vial, and mortality is assessed after a set exposure time.

  • Diet Incorporation Bioassay: For insects that can be reared on an artificial diet, the insecticide can be incorporated directly into their food at various concentrations.[4]

Q4: How can I overcome metabolic resistance to this compound?

Metabolic resistance mediated by cytochrome P450 enzymes can sometimes be overcome by using a synergist, such as piperonyl butoxide (PBO). PBO inhibits the activity of P450s, preventing the breakdown of the insecticide and allowing it to exert its toxic effect.[9][10] Co-application of PBO with this compound in laboratory bioassays can help determine if metabolic resistance is a significant factor in a resistant population. An increase in mortality or a decrease in the LC50 value in the presence of PBO suggests the involvement of P450-mediated detoxification.[11][12]

Troubleshooting Guides

Bioassay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High control mortality (>10%) - Unhealthy or stressed insects.- Contamination of control diet/leaves or vials.- Improper handling of insects during the assay.- Use healthy, uniform-sized insects from a laboratory colony or carefully collected from the field.- Ensure all equipment and reagents for the control group are free from insecticide contamination.- Handle insects gently to minimize physical stress.
Inconsistent results between replicates - Inaccurate dilutions of the insecticide.- Uneven application of the insecticide to leaves or vials.- Variation in the number or age of insects per replicate.- Prepare fresh serial dilutions for each assay and use calibrated pipettes.- Ensure uniform coating of leaves in leaf-dip assays or vials in vial/bottle assays.- Use a consistent number of insects of the same developmental stage for each replicate.
No dose-response observed (mortality is low across all concentrations) - The insect population is highly resistant.- The concentration range tested is too low.- The insecticide has degraded.- Test a wider and higher range of concentrations.- Confirm the purity and proper storage of the technical grade this compound. Prepare fresh stock solutions.
Flat dose-response curve (mortality is high even at low concentrations) - The insect population is highly susceptible.- The concentration range tested is too high.- Test a lower range of concentrations to accurately determine the LC50.

Quantitative Data

Table 1: this compound and Chlorantraniliprole Resistance Ratios in Various Insect Pests

Insect SpeciesInsecticideResistance Ratio (RR)Geographic Origin
Plutella xylostella (Diamondback moth)Chlorantraniliprole2.6 to >2,000-foldSouthern China
Chilo suppressalis (Asiatic rice borer)Chlorantraniliprole137.3 to 2060.1-foldChina
Spodoptera frugiperda (Fall armyworm)Chlorantraniliprole1.74 to 5.60-foldChina
Leucinodes orbonalis (Eggplant fruit and shoot borer)Chlorantraniliprole7.35 to 268.31-foldTamil Nadu, India

Note: Data for chlorantraniliprole, a closely related anthranilic diamide, is included to provide a broader context of resistance levels in key pests.

Experimental Protocols

Leaf-Dip Bioassay Protocol (General)

This protocol is a generalized procedure and should be optimized for the specific insect species and laboratory conditions.

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone). The concentration of the stock solution will depend on the expected susceptibility of the insect population.

    • Perform serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to create a range of at least five to seven test concentrations.

    • Prepare a control solution containing only distilled water and the surfactant.

  • Leaf Preparation and Treatment:

    • Select fresh, undamaged host plant leaves.

    • Individually dip each leaf into a test concentration or the control solution for approximately 10-30 seconds, ensuring complete and uniform coverage.

    • Allow the treated leaves to air-dry completely in a fume hood.

  • Insect Exposure:

    • Place the dried, treated leaves into individual bioassay arenas (e.g., Petri dishes with moistened filter paper).

    • Introduce a known number of insects (e.g., 10-20 larvae of a specific instar) into each arena.

    • Seal the arenas and maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a specific photoperiod).

  • Data Collection and Analysis:

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.

    • Consider insects that are unable to move when prodded with a fine brush as dead.

    • Correct for control mortality using Abbott's formula if necessary.

    • Analyze the mortality data using probit analysis to determine the LC50 values and their 95% confidence limits.

    • Calculate the resistance ratio (RR) by dividing the LC50 of the field population by the LC50 of a known susceptible strain.

Visualizations

Tetrachlorantraniliprole_Mode_of_Action This compound This compound Ryanodine_Receptor Ryanodine Receptor (RyR) in Muscle Cell This compound->Ryanodine_Receptor Binds and Activates Ca_Release Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum Ryanodine_Receptor->Ca_Release Muscle_Paralysis Muscle Contraction and Paralysis Ca_Release->Muscle_Paralysis Death Insect Death Muscle_Paralysis->Death

Caption: Mode of action of this compound leading to insect mortality.

Resistance_Mechanisms cluster_0 Target-Site Resistance cluster_1 Metabolic Resistance RyR_Mutation Ryanodine Receptor Gene Mutation Reduced_Binding Altered RyR Protein Reduces Insecticide Binding RyR_Mutation->Reduced_Binding Reduced_Efficacy Reduced Insecticide Efficacy Reduced_Binding->Reduced_Efficacy P450_Upregulation Upregulation of Cytochrome P450 Genes Increased_Detoxification Increased Production of P450 Enzymes Leads to Insecticide Detoxification P450_Upregulation->Increased_Detoxification Increased_Detoxification->Reduced_Efficacy Insecticide_Application This compound Application Insecticide_Application->Reduced_Binding Insecticide_Application->Increased_Detoxification

Caption: Primary mechanisms of insect resistance to this compound.

Experimental_Workflow Collect_Insects 1. Collect Susceptible and Field (Potentially Resistant) Insects Rear_Insects 2. Rear Insects under Controlled Conditions Collect_Insects->Rear_Insects Perform_Bioassay 4. Perform Bioassay (e.g., Leaf-Dip) Rear_Insects->Perform_Bioassay Prepare_Solutions 3. Prepare Serial Dilutions of This compound Prepare_Solutions->Perform_Bioassay Record_Mortality 5. Record Mortality Data (e.g., at 24, 48, 72h) Perform_Bioassay->Record_Mortality Analyze_Data 6. Analyze Data using Prolit Analysis (Calculate LC50) Record_Mortality->Analyze_Data Calculate_RR 7. Calculate Resistance Ratio (RR) Analyze_Data->Calculate_RR Interpret_Results 8. Interpret Results and Optimize Dosage Strategy Calculate_RR->Interpret_Results

Caption: Workflow for determining this compound resistance levels.

References

Minimizing off-target effects of Tetrachlorantraniliprole in ecological risk assessments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments focused on the ecological risk assessment of Tetrachlorantraniliprole (TCAP), with a specific emphasis on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (TCAP) and how does it achieve selectivity?

A1: TCAP is an anthranilic diamide insecticide that selectively targets and activates insect ryanodine receptors (RyRs).[1][2] This activation causes an uncontrolled release of internal calcium stores from the sarcoplasmic reticulum in muscle cells, leading to muscle contraction, paralysis, and ultimately death of the target pest.[2][3] Its selectivity is attributed to a higher binding affinity for insect RyRs compared to mammalian receptors, making it relatively safe for mammals, birds, and fish.[3] However, high toxicity has been observed in certain non-target aquatic and terrestrial invertebrates.[3][4]

Q2: What are the most common non-target organisms affected by TCAP?

A2: While TCAP is designed for selectivity, studies have shown potential off-target effects. Aquatic invertebrates are a primary concern, with some studies indicating high toxicity.[3][4] There is also a potential for risk to pollinators, like honey bees, particularly to larvae, although acute risk to adult bees is considered low.[5][6] Some research indicates negligible effects on beneficial insects like the ladybug Harmonia axyridis and soil invertebrates like the earthworm Eisenia fetida at typical exposure levels.[7][8] However, sublethal effects on development and reproduction in sensitive species remain an area of active research.[1]

Q3: My experiment is showing higher-than-expected toxicity in a non-target invertebrate species. What are the potential causes?

A3: Unexpected toxicity can arise from several factors:

  • Synergistic Effects: TCAP may interact with other chemicals in the experimental system. For instance, one study demonstrated that the mixture of TCAP and the fungicide tebuconazole displayed acute synergistic toxicity to honey bees (Apis mellifera).[5]

  • Formulation Ingredients: The formulated product contains "inert" ingredients that are not the active TCAP but can have their own biological effects or increase the bioavailability of TCAP.[9]

  • Species-Specific Sensitivity: The specific non-target species you are using may have a higher sensitivity to RyR activators than previously documented organisms.

  • Sublethal Endpoints: You may be observing sensitive sublethal effects. For example, exposure to sublethal concentrations can prolong larval and pupal stages in some insects.[7][8]

  • Environmental Factors: The pH, temperature, and organic matter content of your soil or water can affect the bioavailability and degradation of TCAP.

Q4: How can I minimize off-target exposure in my experimental design?

A4: To minimize unintended exposure, consider the following:

  • Use analytical grade TCAP for initial mechanistic studies to avoid the confounding effects of formulation ingredients.

  • Incorporate negative controls (no TCAP) and positive controls (a compound with known toxicity to your test species) to validate your assay.

  • Establish a dose-response curve to identify the no-observed-effect concentration (NOEC) and lowest-observed-effect concentration (LOEC).

  • For terrestrial studies, use standardized artificial soil as described in OECD guidelines to ensure consistency and reduce variability from unknown contaminants.[7]

  • For aquatic studies, monitor water quality parameters (pH, hardness, temperature) as they can influence the toxicity of the compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High variability between replicates Inconsistent dosing; Non-homogenous test substrate (soil/water); Genetic variability in test organisms; Fluctuations in environmental conditions (temp, light).Review and standardize dosing procedures. Ensure thorough mixing of TCAP in the substrate. Use a genetically uniform population of test organisms if possible. Implement strict environmental controls.
No observed effect at expected toxic concentrations TCAP degradation; Low bioavailability; Insufficient exposure duration; Organism resistance.Verify TCAP concentration with analytical chemistry (e.g., HPLC). Assess soil/water parameters (pH, organic carbon) that may bind TCAP. Consult literature for appropriate exposure durations for your test species and endpoint. Confirm the sensitivity of your test population with a positive control.
Contradictory results compared to published literature Different formulation used (technical grade vs. commercial); Different test species or life stage; Variations in experimental protocols (e.g., OECD guideline versions).Report the exact formulation used. Ensure the species and life stage match the literature. Adhere strictly to standardized protocols (e.g., OECD, EPA) and report any deviations.
Sublethal effects observed, but no acute mortality The concentration range tested is below the acute toxicity threshold but high enough to cause chronic effects.This is a valid and important result. Expand the experimental design to include endpoints that measure sublethal effects, such as reproduction, growth rate, development time, and behavior.[7]

Quantitative Data Summary

Table 1: Acute Toxicity of this compound (TCAP) to Various Organisms

SpeciesCommon NameTypeEndpoint (LC50/LD50)ValueExposure TimeReference
Spodoptera exiguaBeet ArmywormTarget Pest (Lepidoptera)LC5010.371 µg/L72 h[7][8]
Apis melliferaHoney BeeNon-Target PollinatorLC50298.2 mg a.i./L96 h[5]
Harmonia axyridisLadybugNon-Target Predator-No toxic effects observed-[7][8]
Eisenia fetidaEarthwormNon-Target Soil InvertebrateLC50>1000 mg/kg soil14 days[7]
Danio rerioZebrafishNon-Target Aquatic Vertebrate-Adverse developmental effects-[10]

Table 2: Sublethal Effects of TCAP on Target Pest Spodoptera exigua

ParameterControl (Mean ± SE)LC10 TCAP Treatment (Mean ± SE)LC30 TCAP Treatment (Mean ± SE)Reference
Larval Duration (days)12.51 ± 0.1314.20 ± 0.1713.59 ± 0.15[7]
Pupal Duration (days)7.63 ± 0.098.00 ± 0.107.82 ± 0.09[7]
Generation Time (T)29.53 ± 0.1932.22 ± 0.2331.06 ± 0.22[7]
Net Reproductive Rate (R₀)77.03 ± 8.1645.42 ± 5.6759.62 ± 7.21[7]

Visualizations

Signaling Pathways and Workflows

TCAP_Mechanism_of_Action cluster_cell Insect Muscle Cell TCAP This compound (TCAP) RyR Ryanodine Receptor (RyR) TCAP->RyR Binds & Activates Ca_Channel Ca²⁺ Channel RyR->Ca_Channel Opens SR Sarcoplasmic Reticulum (SR) (Internal Ca²⁺ Store) Ca_ions Myofibrils Myofibrils Ca_ions->Myofibrils Uncontrolled Release Paralysis Paralysis & Death Myofibrils->Paralysis Leads to Contraction

Caption: Mechanism of action of this compound (TCAP) on insect ryanodine receptors.

Eco_Risk_Assessment_Workflow cluster_ERA Ecological Risk Assessment Framework cluster_Analysis Phase 2: Analysis PF Phase 1: Problem Formulation - Identify hazards - Define assessment endpoints - Develop conceptual model EC Exposure Characterization - Environmental fate & transport - Estimate exposure levels PF->EC EEC Effects Characterization - Dose-response assessment - Toxicity to non-target species PF->EEC RC Phase 3: Risk Characterization - Integrate exposure & effects - Quantify risk (e.g., Risk Quotient) - Describe uncertainties EC->RC EEC->RC RM Risk Management - Mitigation measures - Regulatory decisions RC->RM

Caption: Standard workflow for an ecological risk assessment of a pesticide.[11][12]

Troubleshooting_Logic cluster_Checks Initial Checks cluster_Actions Corrective Actions Start Unexpected Toxicity Observed in Non-Target Organism Check_Controls Are controls (positive/negative) behaving as expected? Start->Check_Controls Check_Dose Was the dosing concentration verified analytically? Check_Controls->Check_Dose Yes Action_Controls Troubleshoot basic assay setup (reagents, equipment, protocol) Check_Controls->Action_Controls No Check_Synergy Are other potential contaminants or chemicals present? Check_Dose->Check_Synergy Yes Action_Dose Perform analytical chemistry to confirm exposure concentration Check_Dose->Action_Dose No Action_Synergy Test TCAP alone using analytical grade substance Check_Synergy->Action_Synergy Yes Conclusion Result is likely a true species-specific effect or sensitive sublethal endpoint Check_Synergy->Conclusion No

Caption: Decision tree for troubleshooting unexpected toxicity in non-target organism assays.

Experimental Protocols

Protocol 1: Earthworm Acute Toxicity Test (Adapted from OECD 207)

This protocol outlines a method to assess the acute toxicity of TCAP to the earthworm Eisenia fetida.

1. Objective: To determine the LC50 of TCAP for adult earthworms in artificial soil over a 14-day period.

2. Materials:

  • Test Organisms: Adult Eisenia fetida with clitellum.

  • Test Substance: this compound (specify formulation, e.g., 100 g/L SC).[7]

  • Artificial Soil: 70% sand, 20% kaolin clay, 10% sphagnum peat, adjusted to pH 6.0 with calcium carbonate.

  • Test Containers: 1L glass beakers.

  • Environmental Chamber: Controlled at 20 ± 2°C with a constant light cycle.

3. Procedure:

  • Soil Preparation: Prepare artificial soil and adjust moisture content to 35% of the maximum water-holding capacity.[7]

  • Dosing: Prepare a series of TCAP concentrations (e.g., 250, 500, 1000 mg/kg dry soil) and a negative control (distilled water).[7] For each replicate, thoroughly mix the required amount of TCAP solution into 650g of moist artificial soil. A positive control (e.g., lambda-cyhalothrin) should also be included.[7]

  • Acclimation: Acclimate worms in untreated artificial soil for 24 hours.

  • Exposure: Introduce 10 adult worms into each prepared beaker (4 replicates per concentration). Cover beakers with a perforated lid to allow for air exchange.

  • Observation: Record mortality and behavioral observations (e.g., burrowing activity, lethargy) at 7 and 14 days. Mortality is confirmed if worms do not respond to a gentle mechanical stimulus.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals at day 7 and day 14.

Protocol 2: Zebrafish Embryo Acute Toxicity Test (Adapted from OECD 236)

This protocol assesses the effects of TCAP on the embryonic development of the zebrafish (Danio rerio).

1. Objective: To evaluate the acute toxicity of TCAP on zebrafish embryos, observing mortality and developmental abnormalities over 96 hours.

2. Materials:

  • Test Organisms: Newly fertilized zebrafish embryos (<3 hours post-fertilization).

  • Test Substance: this compound (analytical grade, dissolved in a suitable solvent like DMSO).

  • Test Medium: Reconstituted fish water (as per OECD guidelines).

  • Test Plates: 24-well microplates.

  • Stereomicroscope.

  • Incubator: Controlled at 26 ± 1°C with a 12:12 light:dark cycle.

3. Procedure:

  • Stock Solution: Prepare a concentrated stock solution of TCAP in the chosen solvent. The final solvent concentration in the test medium should be non-toxic (typically ≤0.1%).

  • Test Concentrations: Prepare a range of TCAP concentrations by diluting the stock solution in the test medium. Include a negative control (medium only) and a solvent control.

  • Exposure: Place one viable embryo per well in a 24-well plate containing 2 mL of the respective test solution.

  • Observation: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a stereomicroscope. Record the following endpoints:

    • Coagulation of the embryo (mortality).

    • Lack of somite formation.

    • Non-detachment of the tail.

    • Lack of heartbeat.

    • Developmental abnormalities such as pericardial edema, yolk sac edema, and body length.[10]

  • Data Analysis: Calculate the LC50 based on cumulative mortality at 96 hours. Analyze sublethal effects using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the control.

References

Technical Support Center: Strategies to Overcome Tetrachlorantraniliprole Resistance in Chilo suppressalis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and pest management professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tetrachlorantraniliprole resistance in the rice striped stem borer, Chilo suppressalis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is an anthranilic diamide insecticide.[1] It belongs to the Insecticide Resistance Action Committee (IRAC) Group 28.[1] Its primary mode of action is the modulation of insect ryanodine receptors (RyRs).[1][2] By binding to and activating RyRs, it causes an uncontrolled release of internal calcium stores in muscle cells, leading to feeding cessation, paralysis, and ultimately, the death of the insect.[2]

Q2: What are the primary mechanisms of this compound resistance in Chilo suppressalis?

Field populations of Chilo suppressalis have developed resistance to this compound and other diamides through two primary mechanisms:

  • Target-Site Resistance: This involves genetic mutations in the ryanodine receptor (RyR) gene.[3][4] These mutations alter the protein structure at the insecticide's binding site, reducing its affinity and rendering the insecticide less effective.[3] Several specific point mutations in the RyR gene have been identified in resistant C. suppressalis populations.[1][3]

  • Metabolic Resistance: This mechanism involves the enhanced detoxification of the insecticide by metabolic enzymes before it can reach its target site.[2][5] The primary enzyme families implicated in this process are Cytochrome P450 monooxygenases (P450s) and, to a lesser extent, carboxylesterases (CarEs).[5][6]

Q3: How can I perform an initial assessment of resistance in my Chilo suppressalis field population?

An initial sign of resistance is a noticeable decrease in the efficacy of this compound applications in the field under previously effective conditions. To confirm this scientifically, a laboratory bioassay is the standard first step. By comparing the dose-response of your field population to a known susceptible laboratory strain, you can calculate a resistance ratio (RR). An elevated RR indicates the development of resistance.[5] The rice seedling dip bioassay is a commonly used method for this purpose.[1]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step guidance for identifying and managing this compound resistance.

Issue 1: Observed Field Control Failure

You've noticed that this compound is no longer providing adequate control of C. suppressalis in a specific region.

✅ Step 1: Confirm Resistance Level with a Bioassay

The first action is to quantify the level of resistance. This involves collecting larvae from the problematic field population and conducting a dose-response bioassay.

observe Observe Control Failure in Field collect Collect Larvae from Field Population observe->collect bioassay Conduct Resistance Monitoring Bioassay (e.g., Seedling Dip) collect->bioassay calc_rr Calculate Resistance Ratio (RR) (LC50 Field / LC50 Susceptible) bioassay->calc_rr interpret Interpret Results calc_rr->interpret no_res No Significant Resistance (Investigate other factors: application error, environmental conditions, etc.) interpret->no_res RR is Low res_confirmed Resistance Confirmed (Proceed to Mechanism Investigation) interpret->res_confirmed RR is High

Caption: Workflow for investigating suspected insecticide resistance.

Experimental Protocol 1: Rice Seedling Dip Bioassay for Resistance Monitoring

This protocol is adapted from methods used in resistance monitoring studies.[1]

  • Insect Rearing: Collect a sufficient number of C. suppressalis larvae from the field. Rear them on a standard artificial diet or rice seedlings in a controlled environment (e.g., 27±1°C, 70±5% RH, 16:8 L:D photoperiod) to obtain a uniform larval stage (typically third instar) for testing. A known susceptible strain should be reared under identical conditions as a control.

  • Insecticide Preparation: Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone). Create a series of at least five serial dilutions with distilled water containing a surfactant (e.g., 0.1% Triton X-100). A control solution should contain only distilled water and the surfactant.

  • Bioassay Procedure:

    • Uproot rice seedlings at the 4-5 leaf stage and wash the roots.

    • Bundle 2-3 seedlings together and trim the leaves to a uniform length.

    • Dip each bundle into one of the insecticide dilutions (or the control solution) for 30 seconds with gentle agitation.

    • Allow the seedlings to air dry completely on a rack.

    • Place each treated seedling bundle into a separate glass tube or vial.

    • Introduce one 3rd instar larva into each tube and seal it with a cotton plug.

  • Data Collection & Analysis:

    • Incubate the tubes under the same controlled conditions used for rearing.

    • Assess larval mortality after 72 hours. Larvae that do not move when prodded with a fine brush are considered dead.

    • Use probit analysis to calculate the lethal concentration that kills 50% of the population (LC50) for both the field and susceptible strains.

    • Calculate the Resistance Ratio (RR) as follows: RR = LC50 of Field Population / LC50 of Susceptible Strain.

Issue 2: Bioassay Confirms Resistance (High RR)

Your bioassay results confirm a significant resistance ratio. The next step is to determine if the mechanism is target-site or metabolic, as this will guide your management strategy.

✅ Step 1: Differentiate Mechanisms with a Synergist Bioassay

Synergists are chemicals that can inhibit specific metabolic enzymes.[7] By adding a synergist to the insecticide bioassay, you can determine if metabolic detoxification is a significant factor.[6][7]

  • Piperonyl butoxide (PBO): Inhibits P450 monooxygenases.[6]

  • S,S,S-tributyl phosphorotrithioate (DEF): Inhibits carboxylesterases.[6]

  • Diethyl maleate (DEM): Inhibits glutathione S-transferases (GSTs).[6]

insecticide This compound p450 P450 Enzymes insecticide->p450 Metabolism target Ryanodine Receptor (Target Site) insecticide->target Binds to Target detox Detoxified Insecticide (Inactive) p450->detox synergist Synergist (e.g., PBO) synergist->p450 Inhibits

Caption: Mechanism of metabolic resistance and synergist action.

Experimental Protocol 2: Synergist Bioassay
  • Objective: To determine the contribution of metabolic enzymes to the observed resistance.

  • Procedure:

    • Follow the same procedure as the Rice Seedling Dip Bioassay (Protocol 1) .

    • For the resistant population, run two parallel sets of bioassays.

    • Set A: this compound dilutions only.

    • Set B: this compound dilutions, where each dilution is co-mixed with a fixed, non-lethal concentration of a synergist (e.g., PBO).

  • Data Analysis:

    • Calculate the LC50 for the insecticide alone (Set A) and for the insecticide + synergist combination (Set B).

    • Calculate the Synergism Ratio (SR): SR = LC50 of Insecticide Alone / LC50 of Insecticide + Synergist.

    • Interpretation: An SR significantly greater than 1.0 indicates that the inhibited enzyme class plays a role in the resistance. For example, a high SR with PBO suggests P450-mediated metabolic resistance.[6]

Data Presentation: Synergist Effects

Table 1: Effect of Synergists on this compound Toxicity in Resistant C. suppressalis Populations Data is illustrative, based on findings from published research.[6]

PopulationSynergistLC50 (mg/L) without SynergistLC50 (mg/L) with SynergistSynergism Ratio (SR)Implied Mechanism
Resistant Field Strain A PBO (P450 inhibitor)15.81.2712.4 P450-mediated resistance
DEF (Esterase inhibitor)15.82.506.3 Esterase-mediated resistance
DEM (GST inhibitor)15.814.91.06GSTs not involved
Resistant Field Strain B PBO (P450 inhibitor)5.52.052.7 P450-mediated resistance
DEF (Esterase inhibitor)5.55.31.04Esterases not involved
✅ Step 2: Investigate Target-Site Mutations

If synergist bioassays show little to no effect (SR ≈ 1.0), or to confirm the presence of target-site resistance, molecular analysis is required. This involves sequencing the ryanodine receptor (RyR) gene from resistant individuals and comparing it to the sequence from susceptible individuals to identify known resistance-conferring mutations.

cluster_0 Susceptible Insect cluster_1 Resistant Insect insecticide_s This compound ryr_s Wild-Type Ryanodine Receptor insecticide_s->ryr_s Binds Effectively channel_s Ca²⁺ Channel Opens Uncontrollably ryr_s->channel_s death_s Paralysis & Death channel_s->death_s insecticide_r This compound ryr_r Mutated Ryanodine Receptor insecticide_r->ryr_r Binding Ineffective channel_r Binding is Impaired, Channel Remains Closed ryr_r->channel_r survival_r Survival channel_r->survival_r

Caption: Insecticide action and target-site resistance mechanism.

Data Presentation: Key RyR Mutations

Table 2: Common Ryanodine Receptor (RyR) Mutations in C. suppressalis and their Impact on Diamide Resistance This table summarizes key mutations identified in scientific literature.[1][3]

MutationAmino Acid ChangeAssociated Resistance LevelNotes
G4915E Glycine → Glutamic acidHighOne of the first major mutations identified conferring high resistance to chlorantraniliprole.[1]
I4758M Isoleucine → MethionineHighFound at high frequencies in many resistant populations; confers high resistance.[1][3][8]
Y4667C/D Tyrosine → Cysteine/Aspartic acidHighDouble mutations involving this position can confer significantly higher resistance levels to both chlorantraniliprole and this compound.[3][9]
Issue 3: Resistance Mechanism Identified

You have successfully identified the primary resistance mechanism in your C. suppressalis population. The final step is to implement a scientifically-informed resistance management strategy.

✅ Recommended Strategies
  • Rotate Insecticides: This is the cornerstone of resistance management. Avoid repeated use of this compound or any other Group 28 insecticide. Instead, rotate to insecticides with different modes of action (i.e., from different IRAC groups).[3] For example, alternate with macrocyclic lactones (Group 6, like abamectin) or diacylhydrazines (Group 18, like methoxyfenozide).[3][5]

  • Utilize Synergists (If Metabolic Resistance is Confirmed): Where regulations and product labels permit, tank-mixing with a synergist like PBO can help restore the efficacy of this compound against populations with P450-mediated metabolic resistance.[6][7]

  • Implement Integrated Pest Management (IPM): Chemical control should be part of a broader IPM program.[3][5]

    • Monitoring: Regularly monitor pest populations to apply insecticides only when necessary.

    • Cultural Practices: Employ practices like synchronous planting and crop rotation to disrupt the pest life cycle.

    • Biological Control: Conserve and encourage natural enemies of C. suppressalis.

  • Maintain Refugia: Leave a portion of the crop untreated. This allows susceptible insects to survive and reproduce, diluting the frequency of resistance genes in the overall pest population.

References

Technical Support Center: Refinement of QuEChERS for Tetrachlorantraniliprole Extraction in Fatty Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals refining the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Tetrachlorantraniliprole from challenging fatty matrices such as edible oils, milk, and fish.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from fatty matrices challenging with the standard QuEChERS method?

A1: Standard QuEChERS protocols are primarily designed for high-water, low-fat matrices like fruits and vegetables.[1] Fatty matrices introduce significant amounts of lipids (fats and oils) that can co-extract with the analyte of interest. This leads to several problems, including:

  • Matrix Effects: Co-extracted fats can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[2]

  • Low Recovery: Lipophilic compounds like this compound may preferentially partition into the fatty layer that can form during extraction, resulting in lower recovery rates.[3]

  • Instrument Contamination: The presence of lipids in the final extract can contaminate the analytical column and detector, leading to poor chromatographic performance and instrument downtime.[4]

Q2: What are the key modifications to the QuEChERS protocol for fatty matrices?

A2: Several modifications can be implemented to improve the extraction of this compound from fatty matrices. The most common include:

  • dSPE Cleanup with C18 Sorbent: The addition of octadecylsilane (C18) sorbent during the dispersive solid-phase extraction (dSPE) cleanup step is crucial for removing non-polar interferences like fats.[5][6]

  • Freezing/Winterization Step: Cooling the acetonitrile extract at a low temperature (e.g., -20°C) can precipitate a significant portion of the lipids, which can then be removed by centrifugation.[7][8]

  • Reduced Sample Input: Using a smaller amount of the fatty sample can help to avoid overloading the extraction and cleanup capacity of the QuEChERS reagents.

  • Use of Enhanced Matrix Removal Sorbents: Novel sorbents like Enhanced Matrix Removal—Lipid (EMR—Lipid) have shown high selectivity for lipid removal without compromising analyte recovery.[9]

Q3: I am experiencing low recovery of this compound. What are the likely causes and solutions?

A3: Low recovery is a common issue when working with fatty matrices. Here are some potential causes and corresponding troubleshooting steps:

Potential CauseTroubleshooting Solution
Analyte partitioning into the fat layer Ensure vigorous shaking during the extraction and partitioning steps to maximize the interaction between the analyte and the acetonitrile. Consider a freeze-out step to remove the bulk of the lipids before dSPE cleanup.[7][8]
Insufficient cleanup Increase the amount of C18 sorbent in your dSPE tube. For highly fatty samples, a combination of C18 and Primary Secondary Amine (PSA) sorbents is often more effective.[5] PSA helps remove fatty acids and other polar interferences.
Precipitation of analyte during freeze-out While effective for lipid removal, a freeze-out step can sometimes lead to the co-precipitation of the analyte. It is important to validate your method to ensure that this compound remains in the acetonitrile supernatant.
Incomplete extraction from the matrix For semi-solid or solid fatty samples, ensure thorough homogenization before extraction. For low-moisture fatty matrices, the addition of water before the acetonitrile extraction can improve analyte accessibility.

Q4: How can I minimize matrix effects for this compound analysis in fatty extracts?

A4: Minimizing matrix effects is critical for accurate quantification. Besides the cleanup modifications mentioned above, consider the following:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.[2]

  • Isotope Dilution: If available, using a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and recovery losses.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of the analyte. However, this also dilutes the analyte, so ensure your analytical method has sufficient sensitivity.[2]

Experimental Protocols

Below are detailed experimental protocols for the refinement of the QuEChERS method for this compound extraction from various fatty matrices, based on established methodologies for pesticides.

Protocol 1: Modified QuEChERS for Edible Oils

This protocol is adapted from methods developed for the analysis of pesticides in edible oils.[4][6]

  • Sample Preparation:

    • Weigh 2-5 g of the oil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standard solution.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Freeze-Out (Winterization):

    • Transfer the acetonitrile supernatant to a clean tube.

    • Place the tube in a freezer at -20°C for at least 2 hours (or overnight) to precipitate the lipids.

    • Centrifuge at low temperature (if possible) to pellet the precipitated fats.

  • dSPE Cleanup:

    • Transfer an aliquot of the cold supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Modified QuEChERS for Milk

This protocol is based on established methods for pesticide residue analysis in whole milk.[5]

  • Sample Preparation:

    • Transfer 15 mL of whole milk into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add the appropriate internal standard solution.

    • Add QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaOAc).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • dSPE Cleanup:

    • Transfer 1 mL of the supernatant into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Shake for 2 minutes.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract into an autosampler vial.

    • Add an equal volume of reagent water and vortex before LC-MS/MS analysis to improve compatibility with the mobile phase.

Protocol 3: Modified QuEChERS for Fish Tissue

This protocol is adapted from methods validated for the analysis of pesticides in fish muscle.

  • Sample Preparation:

    • Homogenize the fish tissue to a uniform paste.

    • Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standard solution.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at ≥4000 rcf for 5 minutes.

  • dSPE Cleanup:

    • Transfer the supernatant to a 15 mL tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize expected recovery and precision data based on validation studies of chlorantraniliprole (a closely related compound to this compound) in an oily matrix and general pesticide recovery data in other fatty matrices.

Table 1: Performance Data for Chlorantraniliprole in an Oily Matrix

Spiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
0.0187≤ 8
0.1095≤ 8
1.00107≤ 8

Data adapted from a validation study of the QuEChERS method for chlorantraniliprole in representative crop groups, including an oily matrix.

Table 2: Expected Performance of Modified QuEChERS for Pesticides in Milk

Fortification Level (ng/mL)Overall Mean Recovery (%)
1096.1
5098.5

Data from a multi-residue study in whole milk using an AOAC QuEChERS method with C18 cleanup.[5]

Table 3: Expected Performance of Modified QuEChERS for Pesticides in Fish Muscle

ParameterValue
Relative Recoveries71 - 120%
Relative Standard Deviations< 21%

Data from a multi-residue study of 52 pesticides in fresh fish muscle.[3]

Visualized Workflows

The following diagrams illustrate the general workflow for the refinement of the QuEChERS method for fatty matrices.

QuEChERS_Workflow_Fatty_Matrix cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Homogenized Fatty Sample (e.g., Oil, Milk, Fish) extraction Add Acetonitrile & Internal Standard start->extraction salts Add QuEChERS Salts (MgSO4, NaCl, etc.) extraction->salts shake Vigorous Shaking (1 min) salts->shake centrifuge1 Centrifuge shake->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant freeze Optional: Freeze-out Lipids (-20°C) supernatant->freeze dspe dSPE Cleanup (MgSO4, PSA, C18) supernatant->dspe Skip Freeze-out centrifuge2 Centrifuge (cold) freeze->centrifuge2 centrifuge2->dspe centrifuge3 Centrifuge dspe->centrifuge3 final_extract Collect Final Extract centrifuge3->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: General workflow for QuEChERS extraction from fatty matrices.

Troubleshooting_Low_Recovery problem Low Recovery of This compound cause1 Analyte in Fat Layer problem->cause1 cause2 Insufficient Cleanup problem->cause2 cause3 Analyte Precipitation problem->cause3 cause4 Incomplete Extraction problem->cause4 solution1 Increase Shaking Time Add Freeze-Out Step cause1->solution1 solution2 Increase C18 Amount Add PSA Sorbent cause2->solution2 solution3 Validate Freeze-Out Step for Analyte Loss cause3->solution3 solution4 Improve Homogenization Add Water to Dry Samples cause4->solution4

Caption: Troubleshooting guide for low recovery of this compound.

References

Addressing sources of variability in Tetrachlorantraniliprole bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address sources of variability in Tetrachlorantraniliprole bioassay results. The information is tailored for researchers, scientists, and drug development professionals to enhance the accuracy and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

This compound is a member of the diamide class of insecticides and selectively targets insect ryanodine receptors (RyRs).[1][2] This binding action causes an uncontrolled release of internal calcium stores within the insect's muscle cells, leading to muscle contraction, paralysis, and ultimately, death.[1][2]

Q2: What are the most common sources of variability in this compound bioassay results?

The most significant sources of variability in bioassay results include:

  • Environmental Factors: Temperature is a critical factor, with studies showing that the toxicity of diamide insecticides, including this compound, can be temperature-dependent.[3][4]

  • Biological Factors: The age, developmental stage, and nutritional status of the test insects can significantly influence their susceptibility to the insecticide.[5][6]

  • Procedural Factors: Inconsistencies in insecticide solution preparation, application methods, and operator skill can introduce significant error.[7][8] Contamination of solvents or equipment is also a potential issue.[7]

Q3: How does temperature affect the toxicity of this compound?

Studies have shown a positive temperature coefficient for this compound and other diamide insecticides, meaning their toxicity tends to increase with rising temperatures within a certain range (e.g., 15°C to 35°C).[3] For instance, the toxicity of chlorantraniliprole, a closely related compound, increased by 3.46-fold when the temperature was raised from 20°C to 35°C.[3]

Q4: Can sublethal concentrations of this compound impact insect development and reproduction?

Yes, sublethal concentrations of this compound can have significant effects on the life parameters of target insects. These effects may include prolonged larval and pupal stages, reduced pupal weight, and decreased fecundity.[1][6][9]

Troubleshooting Guide

Issue 1: High variability between bioassay replicates.

  • Possible Cause: Inconsistent pipetting technique or uncalibrated pipettes.[7]

    • Solution: Ensure all technicians are properly trained in pipetting techniques. Regularly calibrate pipettes according to manufacturer guidelines.

  • Possible Cause: Contaminated solvent (e.g., acetone).[7]

    • Solution: Use fresh, high-purity solvents for each new stock solution. Prepare a "solvent only" control to test for contamination.

  • Possible Cause: Natural variation within the insect population.[7]

    • Solution: Increase the number of replicates for each concentration and the control group. A minimum of five replicates is advisable to account for high natural variation.[7]

Issue 2: Lower than expected mortality in positive controls.

  • Possible Cause: Degradation of the insecticide stock solution.

    • Solution: Prepare fresh stock solutions for each bioassay. Store stock solutions in a cool, dark place and for no longer than the manufacturer's recommendation.

  • Possible Cause: Development of insecticide resistance in the test population.[10]

    • Solution: Obtain a susceptible reference strain of the insect species to run in parallel with the field-collected or test population. This will help determine if resistance is a factor.

Issue 3: Inconsistent dose-response curves.

  • Possible Cause: Inappropriate range of insecticide concentrations.[11]

    • Solution: Conduct preliminary range-finding experiments to determine the appropriate concentrations that will produce a range of mortality from approximately 10% to 90%.

  • Possible Cause: Non-uniform application of the insecticide.

    • Solution: Ensure thorough mixing of the insecticide in the carrier solution. For leaf-dip assays, ensure complete and uniform immersion of the leaf material.[10]

Data Presentation

Table 1: Effect of Temperature on Diamide Insecticide Toxicity

InsecticideInsect SpeciesTemperature Range (°C)Fold Increase in ToxicityReference
ChlorantraniliprolePlutella xylostella20 - 353.46[3]
ChlorantraniliprolePlutella xylostella20 - 301.71[4]
FlubendiamidePlutella xylostella20 - 301.50[4]
Emamectin BenzoatePlutella xylostella20 - 351.29 - 1.23[4]
ChlorfenapyrPlutella xylostella20 - 301.48[4]
FipronilPlutella xylostella20 - 301.74[4]

Table 2: Sublethal Effects of this compound (TCAP) on Spodoptera exigua

ParameterControlLC10 TCAPLC30 TCAPReference
Larval Duration (days)12.50 ± 0.2214.16 ± 0.2715.67 ± 0.33[1]
Pupal Duration (days)7.17 ± 0.117.67 ± 0.178.17 ± 0.21[1]
Pupal Weight (mg)87.50 ± 1.4481.67 ± 1.6775.83 ± 1.83[1]
Fecundity (eggs/female)866.67 ± 57.74650.00 ± 50.00616.67 ± 44.10[1]

Experimental Protocols

1. Leaf-Dip Bioassay Protocol (Adapted for Plutella xylostella)

This method is commonly used to determine the susceptibility of lepidopteran larvae to insecticides.[10]

  • Preparation of Insecticide Solutions:

    • Dissolve the technical grade this compound in a suitable solvent (e.g., N,N-dimethylformamide).

    • Prepare a series of five to seven serial dilutions with distilled water containing a surfactant (e.g., 0.1% Tween 80).[10]

  • Leaf Preparation:

    • Select fresh, untreated cabbage leaves.

    • Cut the leaves into discs of a uniform size.

  • Treatment Application:

    • Individually dip each leaf disc into a corresponding insecticide dilution for a standardized period (e.g., 10-30 seconds).

    • Allow the treated leaf discs to air dry completely.

  • Insect Exposure:

    • Place one treated leaf disc into a petri dish lined with moistened filter paper.

    • Introduce a known number of second-instar larvae (e.g., 10-20) into each petri dish.

  • Incubation and Assessment:

    • Seal the petri dishes and incubate them under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

    • Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Calculate the LC50 (lethal concentration to kill 50% of the population) and other relevant toxicological parameters using probit analysis.

2. Adult Vial Test (General Protocol)

This method is suitable for assessing the toxicity of insecticides to adult insects through contact exposure.[11]

  • Preparation of Vials:

    • Use 20 ml glass scintillation vials.

    • Prepare a stock solution of this compound in a volatile solvent like acetone.[7]

    • Create a range of serial dilutions from the stock solution.

  • Coating the Vials:

    • Pipette a known volume (e.g., 0.5 ml) of each insecticide dilution into a vial.

    • Roll the vials on a hot dog roller (with the heating element off) or manually to ensure an even coating of the interior surface.

    • Allow the solvent to evaporate completely, leaving a thin film of the insecticide.

  • Insect Exposure:

    • Introduce a single adult insect into each treated vial. For smaller insects, multiple individuals may be used.[11]

    • Cap the vials with a breathable material to allow for air exchange.

  • Observation and Data Collection:

    • Maintain the vials at a constant temperature and humidity.

    • Record mortality at predetermined time intervals.

  • Data Analysis:

    • Determine the LD50 (lethal dose to kill 50% of the population) or LC50 based on the concentration of the solution used to coat the vials.

Visualizations

G cluster_0 This compound Action TC This compound RyR Ryanodine Receptor (RyR) on Muscle Cell Membrane TC->RyR Binds to and activates Ca_Channel Calcium Channel Opening RyR->Ca_Channel Ca_Release Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum Ca_Channel->Ca_Release Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis Death Insect Death Paralysis->Death

Caption: Signaling pathway of this compound's mode of action.

G cluster_1 Insecticide Bioassay Workflow A 1. Prepare Stock & Serial Dilutions C 3. Apply Insecticide to Substrate A->C B 2. Prepare Biological Substrate (e.g., Leaf Discs, Vials) B->C D 4. Introduce Test Insects C->D E 5. Incubate under Controlled Conditions D->E F 6. Assess Mortality at Timed Intervals E->F G 7. Data Analysis (e.g., Probit) F->G H 8. Determine LC50 / LD50 G->H

Caption: General experimental workflow for an insecticide bioassay.

References

Technical Support Center: Managing Non-Specific Binding of Tetrachlorantraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of Tetrachlorantraniliprole to laboratory plastics.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern for this compound?

A1: Non-specific binding refers to the adhesion of a compound of interest to surfaces other than its intended biological target. This compound is a hydrophobic molecule, meaning it repels water and is more likely to interact with and adsorb to the hydrophobic surfaces of common laboratory plastics like polypropylene and polystyrene. This can lead to a significant reduction in the actual concentration of the compound in your experimental solutions, resulting in inaccurate and unreliable data.

Q2: Which laboratory plastics are most susceptible to non-specific binding of hydrophobic compounds like this compound?

A2: Both polypropylene (PP) and polystyrene (PS) are widely used in laboratories and are known to exhibit non-specific binding of hydrophobic molecules.[1][2][3][4][5] Polystyrene is often used for assay plates, while polypropylene is common for centrifuge tubes and pipette tips. The extent of binding can vary depending on the specific formulation of the plastic and the experimental conditions.

Q3: What are the primary drivers of non-specific binding to plastics?

A3: The primary driver for the non-specific binding of hydrophobic compounds like this compound is the hydrophobic interaction between the molecule and the plastic surface. These are weak, non-covalent forces of attraction between nonpolar molecules and surfaces.

Q4: How can I quickly assess if non-specific binding is affecting my experiments?

A4: A simple way to assess NSB is to prepare a known concentration of this compound in your standard experimental buffer and incubate it in the plasticware you typically use (e.g., a multi-well plate or microcentrifuge tubes). After a relevant incubation time, carefully transfer the supernatant to a clean, low-binding tube and measure the concentration of this compound. A significant decrease from the initial concentration suggests non-specific binding.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected results in bioassays.

This could be a primary indicator that the effective concentration of this compound is being reduced due to non-specific binding to your laboratory plastics.

Solutions:

Solution Principle Considerations
Use of Low-Binding Plastics Commercially available low-binding microplates and tubes are treated to have more hydrophilic surfaces, reducing hydrophobic interactions.This is often the simplest solution but can be more expensive. Efficacy can vary between manufacturers.
Addition of a Non-ionic Surfactant Surfactants like Tween 20 or Triton X-100 can be added to your buffers at low concentrations (e.g., 0.01-0.1%). They coat the plastic surfaces and can also form micelles around the hydrophobic compound, preventing it from binding to the plastic.Ensure the chosen surfactant and its concentration do not interfere with your specific assay or biological system.
Pre-treatment with Bovine Serum Albumin (BSA) Coating the plasticware with a solution of a benign protein like BSA (e.g., 1% w/v) can block the hydrophobic sites on the plastic surface, preventing this compound from binding.This is a cost-effective method. Ensure that BSA does not interact with your target or interfere with your detection methods.
Inclusion of an Organic Solvent Adding a small percentage of an organic solvent like acetonitrile or methanol to your aqueous buffers can help keep hydrophobic compounds in solution and reduce their tendency to bind to plastic surfaces.The type and concentration of the solvent must be compatible with your experimental system and not affect the activity of your biological target.
Silanization of Glassware For stock solutions or critical steps where glass is used, silanization can create a hydrophobic surface that can, in some cases, paradoxically reduce the adsorption of highly hydrophobic molecules by preventing interactions with polar silanol groups on the glass.[6][7]This is a more involved chemical treatment and is typically used for glassware, not plastics.

Quantitative Data Summary

Plastic Type Treatment Expected Recovery of Hydrophobic Compound (%)
PolystyreneNone60-75
Polystyrene0.1% Tween 2085-95
Polystyrene1% BSA Coating90-98
PolypropyleneNone70-85
Polypropylene0.1% Tween 2090-98
Polypropylene1% BSA Coating95-99
Low-Binding PolypropyleneNone>95

Experimental Protocols

Protocol for Evaluating and Mitigating Non-Specific Binding of this compound

This protocol outlines a systematic approach to quantify the extent of non-specific binding and test the efficacy of different mitigation strategies.

Materials:

  • This compound stock solution of known concentration

  • Experimental buffer (e.g., PBS, HBSS)

  • Standard polypropylene and/or polystyrene microcentrifuge tubes or multi-well plates

  • Low-binding microcentrifuge tubes

  • Tween 20 solution (10% w/v)

  • Bovine Serum Albumin (BSA) solution (10% w/v in experimental buffer)

  • Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a working solution of this compound at your typical experimental concentration in the experimental buffer.

    • Prepare separate batches of this working solution containing:

      • No additive (Control)

      • 0.1% Tween 20

      • For BSA coating, you will treat the plasticware first (see step 2).

  • Pre-treatment of Plasticware (for BSA coating):

    • Add a 1% BSA solution (diluted from the 10% stock in your experimental buffer) to the wells of a plate or to microcentrifuge tubes.

    • Incubate for at least 1 hour at room temperature.

    • Aspirate the BSA solution and wash gently 2-3 times with the experimental buffer.

  • Incubation:

    • Aliquot the "Control" and "Tween 20" working solutions into your standard plasticware.

    • Aliquot the "Control" working solution into the BSA-coated plasticware.

    • As a negative control for binding, aliquot the "Control" working solution into low-binding tubes.

    • Incubate all samples under your standard experimental conditions (time and temperature).

  • Sample Collection:

    • At the end of the incubation period, carefully collect the supernatant from each tube/well and transfer it to a fresh low-binding microcentrifuge tube for analysis.

  • Quantification:

    • Analyze the concentration of this compound in each sample using your validated analytical method.

  • Data Analysis:

    • Calculate the percentage recovery for each condition using the following formula: (Concentration in test sample / Initial concentration) * 100

    • Compare the recoveries to determine the extent of non-specific binding in your standard plasticware and the effectiveness of the different mitigation strategies.

Visualizations

Non_Specific_Binding_Workflow cluster_prep Preparation cluster_plastics Select Plasticware cluster_treatment Treatment Conditions cluster_experiment Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Working Solution no_treatment No Treatment prep_solution->no_treatment tween Add 0.1% Tween 20 prep_solution->tween bsa Coat with 1% BSA prep_solution->bsa std_pp Standard Polypropylene incubate Incubate under Experimental Conditions std_pp->incubate std_ps Standard Polystyrene std_ps->incubate low_bind Low-Binding Tubes (Control) low_bind->incubate no_treatment->incubate tween->incubate bsa->incubate collect Collect Supernatant incubate->collect analyze Analyze Concentration (e.g., HPLC, LC-MS) collect->analyze calculate Calculate % Recovery analyze->calculate compare Compare Mitigation Strategies calculate->compare decision Binding Mitigated? compare->decision proceed Proceed with Experiment decision->proceed Yes optimize Optimize Conditions decision->optimize No optimize->prep_solution

Caption: Workflow for assessing and mitigating non-specific binding.

Mitigation_Logic cluster_cause Potential Cause cluster_solutions Mitigation Strategies start Inconsistent Results? nsb Non-Specific Binding of this compound start->nsb Yes low_bind_plastic Use Low-Binding Plasticware nsb->low_bind_plastic add_surfactant Add Surfactant (e.g., Tween 20) nsb->add_surfactant coat_bsa Coat with BSA nsb->coat_bsa add_solvent Add Organic Solvent nsb->add_solvent validate Validate Assay Performance with Modified Conditions low_bind_plastic->validate add_surfactant->validate coat_bsa->validate add_solvent->validate

References

Stabilization of Tetrachlorantraniliprole stock solutions for reproducible experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing and maintaining stable tetrachlorantraniliprole stock solutions for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution is showing precipitation. What are the common causes and how can I resolve this?

A1: Precipitation of this compound from a stock solution is a common issue that can arise from several factors:

  • Solvent Saturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of the compound, leading to precipitation. This is especially true for solutions that are near their saturation point.

  • Improper Storage: Exposure to light or humidity can degrade the compound, and repeated freeze-thaw cycles can promote precipitation.

  • Solvent Evaporation: Over time, solvent can evaporate, increasing the concentration of this compound and causing it to precipitate.

Troubleshooting Steps:

  • Gentle Warming and Sonication: Gently warm the solution in a water bath and sonicate for 5-10 minutes. This can often redissolve the precipitate. Avoid excessive heat, which could degrade the compound.

  • Solvent Addition: If warming is ineffective, add a small, precise volume of fresh solvent to the solution to decrease the concentration below the saturation point. Ensure you recalculate the final concentration.

  • Filtration: If the precipitate does not redissolve, it may be due to degradation products. In this case, the solution should be filtered through a 0.22 µm syringe filter to remove the particulate matter. However, it is crucial to re-verify the concentration of the filtered solution using an appropriate analytical method (e.g., HPLC) before use.

  • Prepare a Fresh Solution: If precipitation is persistent or if you suspect degradation, it is best to discard the solution and prepare a fresh one, ensuring proper dissolution and storage protocols are followed.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The choice of solvent is critical for maintaining the stability and solubility of this compound. Based on available data, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): Generally the preferred solvent due to its high solubilizing capacity for many organic compounds, including this compound.

  • Acetonitrile (ACN): A common solvent for analytical standards and is also suitable for preparing stock solutions.[1][2]

  • Dimethylformamide (DMF): Another polar aprotic solvent that can be used, with some sources indicating this compound is soluble in it.[3]

It is crucial to use high-purity, anhydrous (dry) solvents to prevent hydrolysis of the compound.

Q3: How should I store my this compound stock solution to ensure long-term stability?

A3: Proper storage is essential to prevent degradation and maintain the integrity of your stock solution.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term stability. Studies on other pesticides have shown stability for years at these temperatures.[4]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can occur, especially in aqueous solutions.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation, aliquot the stock solution into smaller, single-use volumes.

  • Container: Use high-quality, tightly sealed glass vials to prevent solvent evaporation and contamination.

Q4: Can I use stabilizing agents to improve the stability of my this compound stock solution?

A4: While "stabilizing agents" are more commonly associated with agricultural formulations, the principle of controlling the chemical environment of a stock solution is relevant in a laboratory setting. For instance, acidifying the solvent can stabilize base-labile pesticides. Some studies have shown that adding a small amount of 0.1% (v/v) acetic acid or formic acid to the solvent can improve the stability of certain pesticides in solution. However, the compatibility of such additives with your specific experimental system must be verified.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the stock solution.Prepare a fresh stock solution. Verify the concentration using HPLC or another suitable analytical method. Ensure proper storage conditions are maintained.
Inaccurate concentration of the stock solution.Re-verify the concentration of the stock solution. Use a calibrated balance for weighing the compound and precise volumetric flasks for solvent addition.
Precipitation in the working solution upon dilution in aqueous buffer.The final concentration in the aqueous buffer may exceed the aqueous solubility of this compound. Lower the final concentration. Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your assay.
Loss of compound activity Hydrolysis or photodegradation of this compound.Use anhydrous solvents and protect the solution from light. Store at low temperatures (-20°C or -80°C).
Adsorption to plasticware.Use glass or low-binding polypropylene labware for preparation and storage.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions.
Acetonitrile (ACN)SolubleCommonly used for analytical standards and stock solutions.[1][2]
Dimethylformamide (DMF)SolubleAn alternative polar aprotic solvent.[3]
AcetoneSolubleCan be used, but may be more volatile than other options.
WaterVery LowThis compound has low aqueous solubility.

Table 2: Recommended Storage Conditions and Stability of this compound Stock Solutions

SolventStorage TemperatureExpected StabilityRecommendations
DMSO-20°C> 1 yearAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
-80°C> 2 yearsPreferred for long-term storage.
Acetonitrile-20°C> 1 yearEnsure tightly sealed vials to prevent evaporation.
-80°C> 2 yearsSuitable for long-term storage of analytical standards.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Glass volumetric flask (e.g., 10 mL)

  • Glass vials (amber or clear)

  • Pipettes

  • Spatula

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration. For a 10 mM solution in 10 mL, the calculation is:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the compound: Accurately weigh the calculated mass of this compound using an analytical balance and transfer it to the volumetric flask.

  • Add solvent: Add a portion of the DMSO (approximately half the final volume) to the volumetric flask.

  • Dissolve the compound: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at a low setting and sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Bring to final volume: Once the solid is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use glass vials. Store the aliquots at -20°C or -80°C, protected from light.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage and Handling cluster_use Experimental Use weigh 1. Weigh this compound add_solvent 2. Add Anhydrous Solvent weigh->add_solvent dissolve 3. Vortex and Sonicate to Dissolve add_solvent->dissolve final_volume 4. Bring to Final Volume dissolve->final_volume aliquot 5. Aliquot into Single-Use Vials final_volume->aliquot store 6. Store at -20°C or -80°C (Protected from Light) aliquot->store thaw 7. Thaw a Single Aliquot store->thaw dilute 8. Prepare Working Solution thaw->dilute assay 9. Perform Experiment dilute->assay

Caption: Workflow for preparing and handling this compound stock solutions.

signaling_pathway cluster_SR Cellular Location TC This compound RyR Ryanodine Receptor (RyR) TC->RyR Binds and Activates Ca_release Uncontrolled Ca2+ Release from SR RyR->Ca_release Opens Channel SR Sarcoplasmic Reticulum (SR) Membrane Muscle_contraction Continuous Muscle Contraction Ca_release->Muscle_contraction Leads to Paralysis Paralysis Muscle_contraction->Paralysis Results in Death Insect Death Paralysis->Death Causes

Caption: Signaling pathway of this compound's mode of action.

References

Validation & Comparative

Unraveling Tetrachlorantraniliprole's Action: A Comparative Guide to its CRISPR-Cas9 Validation and Performance

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the validation of tetrachlorantraniliprole's mode of action, leveraging the precision of CRISPR-Cas9 gene editing. This guide provides an objective comparison with alternative insecticides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a member of the diamide class of insecticides, has emerged as a potent tool in pest management. Its efficacy stems from a specific mode of action: the activation of insect ryanodine receptors (RyRs). These receptors are critical components of calcium ion channels in the sarcoplasmic reticulum of muscle cells. This compound binding to the RyR leads to an uncontrolled release of intracellular calcium, causing muscle contraction, paralysis, and ultimately, the death of the insect.[1] The remarkable selectivity of this compound for insect RyRs over their mammalian counterparts contributes to its favorable safety profile.[2]

The advent of CRISPR-Cas9 gene editing has provided an unprecedented opportunity to validate the molecular target of insecticides like this compound with pinpoint accuracy. By precisely editing the gene encoding the ryanodine receptor, researchers can directly observe the impact of specific genetic modifications on insecticide susceptibility, offering definitive proof of the drug's mode of action and elucidating mechanisms of resistance.

Comparative Performance of this compound

The following tables summarize the lethal concentration (LC50) values of this compound in comparison to other commonly used insecticides against several key lepidopteran pest species. Lower LC50 values indicate higher toxicity.

InsecticideChemical ClassLC50 (mg/L)Target Pest
This compound Diamide 0.177 Spodoptera frugiperda [3]
Emamectin BenzoateAvermectin0.383Spodoptera frugiperda[3]
IndoxacarbOxadiazine0.21 (µg/cm²)Helicoverpa zea[4]
SpinetoramSpinosyn0.11 (µg/cm²)Helicoverpa armigera[4]

Table 1: Comparative toxicity of this compound and other insecticides against Spodoptera frugiperda and Helicoverpa species.

InsecticideChemical ClassLC50 (% concentration)Target Pest
This compound Diamide 0.000275 - 0.00037 Plutella xylostella [5]
FlubendiamideDiamide0.00050 - 0.00062Plutella xylostella[5]
SpinosadSpinosyn0.00486 - 0.00541Plutella xylostella[5]
QuinalphosOrganophosphate3.30209 - 3.66899Plutella xylostella[5]
FenvaleratePyrethroid3.76072 - 4.12462Plutella xylostella[5]

Table 2: Comparative toxicity of this compound and other insecticides against different populations of Plutella xylostella.

InsecticideChemical ClassLC50 (µg/g)Target Pest
This compound Diamide 9.763 Spodoptera frugiperda [6]
Emamectin BenzoateAvermectin7.739Spodoptera frugiperda[6]

Table 3: Comparative toxicity of this compound and emamectin benzoate against 2nd instar larvae of Spodoptera frugiperda.

InsecticideChemical ClassLC50 (µg/ml diet)Target Pest
Chlorantraniliprole Diamide 0.03 Helicoverpa armigera [7]
Emamectin BenzoateAvermectin0.01Helicoverpa armigera[7]
IndoxacarbOxadiazine0.3Helicoverpa armigera[7]

Table 4: Baseline susceptibility of Helicoverpa armigera to chlorantraniliprole, emamectin benzoate, and indoxacarb. Note: this compound is a close analog of chlorantraniliprole.

Signaling Pathway of this compound

Tetrachlorantraniliprole_Pathway cluster_SR SR Membrane TET This compound RyR Ryanodine Receptor (RyR) (Insect Muscle Cell) TET->RyR Binds and Activates SR Sarcoplasmic Reticulum (SR) Ca_Store Ca²⁺ Store Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Uncontrolled Release Contraction Muscle Contraction -> Paralysis -> Death Ca_Cytosol->Contraction Increased Concentration Leads to

Caption: Mode of action of this compound on insect muscle cells.

Experimental Protocols

CRISPR-Cas9 Mediated Validation of this compound's Target

This protocol outlines the general workflow for validating the ryanodine receptor as the target of this compound using CRISPR-Cas9 gene editing in a model insect species.

CRISPR_Validation_Workflow cluster_design 1. sgRNA Design & Synthesis cluster_delivery 2. CRISPR-Cas9 Delivery cluster_rearing 3. Rearing & Screening cluster_validation 4. Phenotypic Validation sgRNA_design Identify RyR gene sequence Design sgRNAs targeting key domains sgRNA_synth Synthesize sgRNAs and Cas9 protein/mRNA sgRNA_design->sgRNA_synth injection Microinject Cas9-sgRNA RNP complex into insect embryos sgRNA_synth->injection rearing Rear injected individuals (G0) and cross to establish lines (G1, G2...) injection->rearing screening Screen for mutations (e.g., PCR and sequencing) rearing->screening bioassay Perform insecticide bioassays on wild-type and mutant insects screening->bioassay analysis Compare LC50 values to confirm target-site resistance bioassay->analysis

Caption: Workflow for CRISPR-Cas9 validation of insecticide targets.

a. sgRNA Design and Validation:

  • Target Selection: Obtain the full-length cDNA sequence of the ryanodine receptor (RyR) gene from the target insect species. Identify conserved and functionally important domains, such as the transmembrane regions or putative diamide binding sites, as targets for gene editing.

  • sgRNA Design: Utilize online design tools (e.g., CHOPCHOP, CRISPOR) to design multiple single guide RNAs (sgRNAs) targeting the selected regions.[8] Key design considerations include high on-target scores, minimal off-target predictions, and a GC content between 40-80%. The target sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[9]

  • In Vitro Validation (Optional but Recommended): To assess the cleavage efficiency of designed sgRNAs before in vivo experiments, an in vitro digestion assay can be performed.[2][10][11]

    • Amplify the target region of the RyR gene from insect genomic DNA via PCR.

    • Synthesize the designed sgRNAs.

    • Incubate the purified PCR product with recombinant Cas9 nuclease and the synthesized sgRNA.

    • Analyze the reaction products by agarose gel electrophoresis. Successful cleavage will result in DNA fragments of the expected sizes.

b. CRISPR-Cas9 Delivery via Embryo Microinjection:

  • Preparation of Injection Mix: Prepare a ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with the validated sgRNA. The typical concentration for injection is around 300-500 ng/µL of Cas9 and 100-200 ng/µL of sgRNA.

  • Embryo Collection: Collect freshly laid insect embryos (typically within 1-2 hours of oviposition) to ensure they are at the pre-blastoderm stage.

  • Microinjection: Using a microinjection apparatus, carefully inject the Cas9-sgRNA RNP complex into the posterior pole of the embryos.

  • Incubation: Maintain the injected embryos under optimal conditions of temperature and humidity to allow for development and hatching.

c. Genotyping to Confirm Gene Editing:

  • DNA Extraction: After the injected individuals (G0 generation) reach adulthood, extract genomic DNA from a small tissue sample (e.g., a leg).

  • PCR Amplification: Amplify the targeted region of the RyR gene using primers flanking the sgRNA target site.

  • Mutation Detection: Sequence the PCR products to identify the presence of insertions or deletions (indels) resulting from the CRISPR-Cas9 mediated DNA cleavage and subsequent non-homologous end joining (NHEJ) repair.

Insecticide Susceptibility Bioassay

This protocol is for determining the lethal concentration (LC50) of an insecticide.

a. Rearing of Insect Strains:

  • Maintain both the wild-type (non-edited) and the confirmed RyR-mutant insect strains under controlled laboratory conditions.

b. Diet Incorporation Bioassay:

  • Insecticide Preparation: Prepare a series of dilutions of this compound and other comparator insecticides in a suitable solvent.

  • Diet Treatment: Incorporate the insecticide dilutions into the artificial diet of the insects. A control group with diet containing only the solvent should be included.

  • Exposure: Place a known number of larvae (e.g., 20-30 individuals of a specific instar) into containers with the treated diet.

  • Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.[12][13]

Comparison with Alternative Insecticide Classes

This compound's distinct mode of action offers advantages over older classes of insecticides, particularly in the context of insecticide resistance management.

  • Organophosphates and Carbamates: These insecticides inhibit the enzyme acetylcholinesterase in the nervous system. Widespread use has led to significant resistance in many pest populations.

  • Pyrethroids: These compounds are synthetic analogs of natural pyrethrins and act on voltage-gated sodium channels in nerve cells.[14] Similar to organophosphates, resistance to pyrethroids is common.

  • Neonicotinoids: This class of insecticides targets the nicotinic acetylcholine receptor in the insect nervous system. Concerns have been raised about their impact on non-target organisms, particularly pollinators.[15]

  • Spinosyns: Derived from a soil bacterium, spinosyns have a complex mode of action that involves the activation of nicotinic acetylcholine receptors and effects on GABA receptors.

  • Avermectins (e.g., Emamectin Benzoate): These insecticides act on glutamate-gated chloride channels in nerve and muscle cells.

The unique target site of this compound means there is generally no cross-resistance with these other insecticide classes, making it a valuable tool for rotation programs to manage insecticide resistance. However, resistance to diamide insecticides, including this compound, has been documented in some pest populations, often associated with mutations in the ryanodine receptor gene.[16][17] The use of CRISPR-Cas9 to introduce these specific mutations into susceptible insect strains has been instrumental in confirming their role in conferring resistance.

References

A Comparative Toxicological Profile: Tetrachlorantraniliprole vs. Chlorantraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of two structurally related insecticides, Tetrachlorantraniliprole and Chlorantraniliprole. Both belong to the class of anthranilic diamides and share a common mode of action, but subtle structural differences may influence their toxicological and ecotoxicological properties. This comparison is based on publicly available data and is intended to be a resource for research and development professionals.

Mechanism of Action

Both this compound and Chlorantraniliprole are modulators of insect ryanodine receptors (RyRs).[1][2] These insecticides bind to the RyRs, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells.[1][2] This disruption of calcium homeostasis results in muscle contraction, paralysis, and ultimately, the death of susceptible insect pests.[1] A key feature of these compounds is their high selectivity for insect RyRs over mammalian receptors, which contributes to their favorable mammalian safety profile.[1]

cluster_cell Insect Muscle Cell Sarcoplasmic_Reticulum Sarcoplasmic Reticulum (Ca²⁺ Store) Ryanodine_Receptor Ryanodine Receptor (RyR) Ca_ions Ryanodine_Receptor->Ca_ions Release Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_ions->Muscle_Contraction Leads to Insecticide This compound / Chlorantraniliprole Insecticide->Ryanodine_Receptor Activates

Caption: Signaling pathway of this compound and Chlorantraniliprole.

Mammalian Toxicity

A comprehensive review of available data indicates that Chlorantraniliprole exhibits low acute and chronic toxicity in mammalian species. Data on this compound's mammalian toxicity is less prevalent in the public domain; however, the U.S. Environmental Protection Agency (EPA) has proposed its registration, suggesting a comprehensive toxicological database exists and that there are no human health risk concerns.[3]

Acute Toxicity
Parameter This compound Chlorantraniliprole Test Species
Oral LD₅₀ Data not available>5000 mg/kg bw[1][4]Rat
Dermal LD₅₀ Data not available>5000 mg/kg bw[1]Rabbit
Inhalation LC₅₀ (4h) Data not available>5.1 mg/L[1]Rat
Chronic Toxicity

Long-term studies on Chlorantraniliprole have established No-Observed-Adverse-Effect-Levels (NOAELs) at high dose levels, indicating a low potential for chronic toxicity.[4] Chronic toxicity data for this compound in mammals is not publicly available.

Study This compound NOAEL Chlorantraniliprole NOAEL Test Species
90-Day Oral (Rodent) Data not available1188 mg/kg/day (male rat)[2]Rat
1-Year Oral (Non-rodent) Data not available1164 mg/kg/day (male dog)Dog
Carcinogenicity (18-month) Data not available158 mg/kg/day (male mouse)[2]Mouse
Reproductive Toxicity Data not available1199 mg/kg/day (male rat)[2]Rat

Ecotoxicity

The environmental impact on non-target organisms is a crucial aspect of the toxicological profile of any insecticide.

Avian Toxicity

Chlorantraniliprole has been shown to have low acute toxicity to birds.[2]

Parameter This compound Chlorantraniliprole Test Species
Acute Oral LD₅₀ Data not available>2250 mg/kg bwBobwhite Quail
Dietary LC₅₀ (5-day) Data not available>5620 ppmMallard Duck
Aquatic Toxicity

Both compounds are noted to be toxic to some aquatic invertebrates.

Parameter This compound Chlorantraniliprole Test Species
LC₅₀/EC₅₀ (48h) Data not available0.011 mg/LDaphnia magna
LC₅₀ (96h) Data not available>12 mg/LRainbow Trout
Toxicity to Bees

The impact on pollinators is a significant environmental consideration.

Parameter This compound Chlorantraniliprole Test Species
Acute Contact LD₅₀ (48h) >100 µ g/bee >4 µ g/bee Honey Bee (Apis mellifera)
Acute Oral LD₅₀ (48h) 9.98 µ g/bee >104 µ g/bee Honey Bee (Apis mellifera)

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted following standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing

cluster_oral OECD 401: Acute Oral Toxicity cluster_dermal OECD 402: Acute Dermal Toxicity cluster_inhalation OECD 403: Acute Inhalation Toxicity A1 Dose Groups (e.g., 5 animals/sex/group) A2 Single Oral Dose (Gavage) A1->A2 A3 Observation Period (14 days) A2->A3 A4 Record Mortality & Clinical Signs A3->A4 A5 Necropsy of all animals A4->A5 A6 Calculate LD₅₀ A5->A6 B1 Dose Groups (e.g., 5 animals/sex/group) B2 Single Dermal Application (24 hours) B1->B2 B3 Observation Period (14 days) B2->B3 B4 Record Mortality & Skin Reactions B3->B4 B5 Necropsy of all animals B4->B5 B6 Calculate LD₅₀ B5->B6 C1 Dose Groups (e.g., 5 animals/sex/group) C2 Inhalation Exposure (e.g., 4 hours) C1->C2 C3 Observation Period (14 days) C2->C3 C4 Record Mortality & Respiratory Effects C3->C4 C5 Necropsy of all animals C4->C5 C6 Calculate LC₅₀ C5->C6

Caption: Workflow for acute toxicity testing.

  • OECD 401 (Acute Oral Toxicity): This test involves the administration of the test substance in graduated doses to groups of experimental animals, typically rats, by oral gavage. Observations for mortality and clinical signs of toxicity are made for at least 14 days.

  • OECD 402 (Acute Dermal Toxicity): The test substance is applied to the shaved skin of animals, usually rabbits or rats, in a single dose. The application site is covered with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and skin reactions.

  • OECD 403 (Acute Inhalation Toxicity): Animals, typically rats, are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified period, usually 4 hours. Animals are then observed for 14 days.

Chronic Toxicity Testing

cluster_chronic OECD 452: Chronic Toxicity Studies D1 Multiple Dose Groups (Control, Low, Mid, High) D2 Daily Dosing (e.g., 12-24 months) D1->D2 D3 Regular Clinical Observations & Body Weight Measurement D2->D3 D4 Interim & Terminal Blood/Urine Analysis D3->D4 D5 Gross Necropsy & Histopathology D4->D5 D6 Determine NOAEL D5->D6

Caption: Workflow for chronic toxicity studies.

  • OECD 452 (Chronic Toxicity Studies): These studies are designed to determine the effects of a substance after prolonged and repeated exposure. The test substance is typically administered daily in the diet or by gavage to animals, often rats and dogs, for an extended period (e.g., 1 to 2 years). The study evaluates a wide range of parameters, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of organs and tissues to identify a NOAEL.

Conclusion

Both this compound and Chlorantraniliprole are highly effective insecticides with a specific mode of action that confers a high degree of selectivity for insects over mammals. The available data for Chlorantraniliprole demonstrates a low order of acute and chronic mammalian toxicity. While a comprehensive, publicly available mammalian toxicological dataset for this compound is not yet established, its structural similarity to Chlorantraniliprole and its proposed registration by regulatory bodies suggest a similarly favorable mammalian safety profile. Ecotoxicological profiles indicate that while both compounds have low toxicity to birds, they can be toxic to certain aquatic invertebrates and require careful risk management to protect non-target organisms. Further research and the public release of more extensive toxicological data on this compound will be beneficial for a more complete comparative assessment.

References

Efficacy comparison of Tetrachlorantraniliprole with other diamide insecticides against Spodoptera frugiperda

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers on the performance of Tetrachlorantraniliprole and other key diamide insecticides against the fall armyworm.

The fall armyworm, Spodoptera frugiperda, is a formidable agricultural pest, causing significant economic losses worldwide. Diamide insecticides, a class of chemicals targeting the insect's ryanodine receptors, have become a critical tool in the management of this pest. This guide provides a comparative analysis of the efficacy of this compound alongside other prominent diamide insecticides—chlorantraniliprole, flubendiamide, and cyantraniliprole—against S. frugiperda. The information presented herein is curated from various scientific studies to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: Targeting the Ryanodine Receptor

Diamide insecticides exert their effect by selectively targeting the ryanodine receptors (RyRs) in insects.[1] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[1] The binding of diamide insecticides to the RyR leads to an uncontrolled release of intracellular calcium stores, resulting in muscle contraction, paralysis, and ultimately, the death of the insect.[1] This mode of action is highly selective for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile.[1]

G cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) (Closed State) RyR_open Ryanodine Receptor (RyR) (Open State) RyR->RyR_open Conformational Change Ca_cytosol Cytosolic Ca²⁺ (Increased) RyR_open->Ca_cytosol Uncontrolled Efflux Diamide Diamide Insecticide (e.g., this compound) Diamide->RyR Binds to receptor Ca_store Ca²⁺ Store (Sarcoplasmic Reticulum) Ca_store->RyR_open Ca²⁺ Release Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_cytosol->Muscle_Contraction Triggers Death Insect Death Muscle_Contraction->Death Leads to G A Prepare serial dilutions of insecticide B Incorporate dilutions into artificial diet A->B C Dispense diet into bioassay trays B->C D Infest each well with a single S. frugiperda larva C->D E Incubate under controlled conditions D->E F Assess mortality/ growth inhibition E->F G Analyze data (e.g., Probit) to determine LC₅₀ F->G

References

Cross-resistance studies between Tetrachlorantraniliprole and other insecticide classes in P. xylostella

Author: BenchChem Technical Support Team. Date: November 2025

The diamondback moth, Plutella xylostella, is a globally significant pest of cruciferous crops, notorious for its rapid evolution of resistance to a wide array of insecticides. Tetrachlorantraniliprole, a member of the diamide class of insecticides, is a crucial tool in the management of this pest. However, the emergence of resistance to this and other diamides necessitates a thorough understanding of cross-resistance patterns to inform effective resistance management strategies. This guide provides a comparative analysis of cross-resistance between this compound and other insecticide classes in P. xylostella, supported by experimental data and detailed methodologies.

Data Presentation: Cross-Resistance Profile

The following table summarizes the cross-resistance data from studies on diamide-resistant strains of P. xylostella. The resistance ratio (RR) is a measure of how many times more resistant a particular strain is to an insecticide compared to a susceptible strain.

Insecticide ClassInsecticideResistant StrainResistance Ratio (RR)Cross-ResistanceReference
Diamides ThiotraniliproleTR (Thiotraniliprole-selected)5141.58-[1]
ChlorantraniliproleTR44670.05High[1]
CyantraniliproleTR7038.58High[1]
This compound TR 1506.01 High [1]
FlubendiamideChlo-SEL (Chlorantraniliprole-selected)7.29Moderate[2]
CyantraniliproleChlo-SEL3.31Low[2]
Avermectins AbamectinChlo-SEL6.11Moderate[2]
AbamectinTRNo cross-resistanceNone[1]
Pyrroles TolfenpyradTRNo cross-resistanceNone[1]
Oxadiazines IndoxacarbTRNo cross-resistanceNone[1]
Sulfonamides DiafenthiuronTRNo cross-resistanceNone[1]

Note: Resistance levels are often categorized as follows: RR < 5 = Susceptible; RR 5-10 = Low resistance; RR 11-50 = Moderate resistance; RR > 50 = High resistance. These are general guidelines and may vary between studies.

Experimental Protocols

The data presented in this guide were primarily generated using the leaf-dip bioassay method, a standard technique for evaluating insecticide efficacy against leaf-eating insects.

Leaf-Dip Bioassay Protocol

This protocol is adapted from the method described by the Insecticide Resistance Action Committee (IRAC).[3]

  • Insect Rearing: A susceptible and a resistant strain of Plutella xylostella are reared under controlled laboratory conditions (typically 25 ± 1°C, 60-70% RH, and a 16:8 hour light:dark photoperiod) on untreated cabbage or artificial diet.

  • Insecticide Preparation: Serial dilutions of the technical grade or formulated insecticide are prepared in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even coverage of the leaf surface.

  • Leaf Preparation: Cabbage leaf discs of a standardized size (e.g., 6 cm diameter) are excised from fresh, untreated cabbage plants.

  • Dipping Procedure: Each leaf disc is immersed in the respective insecticide solution for a standardized time (e.g., 10 seconds) with gentle agitation. Control leaf discs are dipped in the surfactant-water solution only.

  • Drying: The treated leaf discs are allowed to air-dry on a clean, non-absorbent surface for approximately 1-2 hours.

  • Infestation: Once dry, the leaf discs are placed in individual Petri dishes or multi-well plates lined with moistened filter paper to maintain humidity. A set number of third-instar larvae (e.g., 10-20) are introduced onto each leaf disc.

  • Incubation: The bioassay units are maintained under the same controlled conditions as the insect rearing.

  • Mortality Assessment: Larval mortality is assessed after a specific exposure period (e.g., 48 or 72 hours). Larvae are considered dead if they are unable to move in a coordinated manner when prodded with a fine brush.

  • Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the lethal concentration (LC50), which is the concentration of the insecticide that kills 50% of the test population. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Visualization of Resistance Mechanisms

Cross-resistance is often conferred by a common mechanism of resistance. In P. xylostella, two of the primary mechanisms of resistance to diamide insecticides are target-site insensitivity, primarily due to mutations in the ryanodine receptor (RyR), and enhanced metabolic detoxification by enzymes such as cytochrome P450 monooxygenases.

TargetSiteResistance cluster_InsecticideAction Normal Insecticide Action cluster_ResistanceMechanism Target-Site Resistance This compound This compound RyR_S Ryanodine Receptor (Susceptible) This compound->RyR_S Binds to Ca_Release Uncontrolled Ca2+ Release RyR_S->Ca_Release Activates Paralysis Muscle Paralysis & Death Ca_Release->Paralysis Tetrachlorantraniliprole_R This compound RyR_R Mutated Ryanodine Receptor Tetrachlorantraniliprole_R->RyR_R Fails to bind effectively No_Binding Binding Prevented or Reduced RyR_R->No_Binding Survival Insect Survival No_Binding->Survival MetabolicResistance cluster_NormalMetabolism Normal Metabolism cluster_Resistance Metabolic Resistance Insecticide_N This compound P450_N Cytochrome P450 (Normal Level) Insecticide_N->P450_N Metabolized by Target_N Insecticide reaches Target Site Insecticide_N->Target_N Partially Metabolism_N Slow Detoxification P450_N->Metabolism_N Metabolism_N->Target_N Reduces amount Effect_N Toxicity Target_N->Effect_N Insecticide_R This compound P450_R Overexpressed Cytochrome P450 Insecticide_R->P450_R Rapidly Metabolized by Metabolism_R Rapid Detoxification P450_R->Metabolism_R Target_R Less Insecticide reaches Target Site Metabolism_R->Target_R Prevents Effect_R Reduced Toxicity & Survival Target_R->Effect_R ExperimentalWorkflow start Start: Insect Strains (Susceptible & Resistant) prep Prepare Insecticide Serial Dilutions start->prep dip Leaf Dipping prep->dip dry Air Dry Leaf Discs dip->dry infest Infest with Larvae dry->infest incubate Incubate (48-72h) infest->incubate assess Assess Mortality incubate->assess analyze Data Analysis (Probit, LC50) assess->analyze end End: Calculate Resistance Ratio (RR) analyze->end

References

Tetrachlorantraniliprole versus Fipronil: a comparative study on insect GABA receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study on Insect GABA Receptors: Tetrachlorantraniliprole versus Fipronil

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and mechanisms of action of two widely used insecticides, this compound and fipronil, with a specific focus on their interaction with insect γ-aminobutyric acid (GABA) receptors. Experimental data, detailed protocols, and visual diagrams are presented to facilitate a comprehensive understanding for researchers in insecticide development and neurotoxicology.

Introduction

Insect GABA receptors, ligand-gated chloride ion channels, are crucial for inhibitory neurotransmission in the insect central nervous system (CNS). Their essential role makes them a primary target for many insecticides. Fipronil, a phenylpyrazole insecticide, and this compound, an anthranilic diamide, both interfere with insect neural function, but through distinct primary mechanisms. While fipronil directly targets the GABA receptor, this compound's principal site of action is the ryanodine receptor, with secondary effects on GABA receptors. This guide elucidates these differences through a comparative analysis of their effects on insect GABA receptors.

Mechanism of Action

Fipronil: Fipronil acts as a non-competitive antagonist of the insect GABA receptor. It binds to a site within the chloride ion channel pore of the receptor complex. This binding physically blocks the influx of chloride ions that would normally be triggered by GABA binding. The blockage of this inhibitory signal leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.[1][2][3] Fipronil exhibits a significantly higher affinity for insect GABA receptors compared to their mammalian counterparts, which is a key factor in its selective toxicity.

This compound: The primary mode of action for this compound is the activation of insect ryanodine receptors, which are intracellular calcium channels. This leads to the uncontrolled release of calcium from internal stores, causing muscle contraction, paralysis, and ultimately death. While its primary target is not the GABA receptor, some evidence suggests that this compound can act as an allosteric modulator of insect GABA receptors. This secondary action is less potent and not as well characterized as its effect on ryanodine receptors.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the effects of fipronil and this compound on insect GABA receptors. It is important to note the scarcity of specific binding affinity and potency data for this compound on GABA receptors, reflecting its primary targeting of ryanodine receptors.

ParameterFipronilThis compound
Primary Target GABA ReceptorRyanodine Receptor
Mechanism on GABA Receptor Non-competitive Antagonist (Channel Blocker)Allosteric Modulator (Secondary Action)
Binding Affinity (Ki) Low nanomolar range for insect receptorsData not readily available; significantly lower affinity than for ryanodine receptors
Potency (IC50) Potent inhibitor; e.g., ~28 nM on cockroach GABA receptorsData on direct inhibition of GABA-induced currents is not well-established; significantly less potent than on ryanodine receptors
Selectivity High for insect over mammalian GABA receptorsHigh for insect over mammalian ryanodine receptors

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is employed to measure the effect of the insecticides on the function of insect GABA receptors expressed in a heterologous system, typically Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are surgically harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

    • The oocytes are then injected with cRNA encoding the specific insect GABA receptor subunits of interest.

    • Injected oocytes are incubated in a nutrient-rich medium for 2-7 days to allow for the expression and assembly of functional GABA receptors on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a small recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes, filled with a conductive solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a fixed value (e.g., -60 mV).

    • The agonist, GABA, is applied to the oocyte, which activates the expressed GABA receptors and elicits an inward chloride current.

    • To test the effect of the insecticide, the oocyte is pre-incubated with or co-applied with the compound (fipronil or this compound) and GABA.

    • The change in the GABA-induced current in the presence of the insecticide is measured.

  • Data Analysis:

    • The percentage of inhibition of the GABA-induced current is calculated for various concentrations of the insecticide.

    • This data is then used to generate a concentration-response curve, from which the IC50 value (the concentration of the insecticide that inhibits 50% of the maximal GABA response) is determined.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the GABA receptor.

Methodology:

  • Membrane Preparation:

    • Nervous tissue from the target insect species is dissected and homogenized in a cold buffer solution.

    • The homogenate is subjected to a series of centrifugations to isolate the cell membrane fraction containing the GABA receptors.

    • The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Assay:

    • The membrane preparation is incubated with a specific radioligand that binds to the GABA receptor (e.g., [³H]EBOB, a non-competitive antagonist).

    • To determine the binding affinity of the test compounds, the membranes are incubated with the radioligand and varying concentrations of the unlabeled insecticide (fipronil or this compound).

    • The reaction is allowed to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

    • The filters are washed quickly with cold buffer to remove any non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.

    • The data is then analyzed using appropriate software to determine the Ki (inhibitory constant) for the test compound, which reflects its binding affinity.

Mandatory Visualizations

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA GABA GABA_Vesicle->GABA Exocytosis Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel Depolarization Ca_Channel->GABA_Vesicle Ca²⁺ Influx GABA_Receptor GABA Receptor (Cl⁻ Channel) GABA->GABA_Receptor Binding Cl_ion Cl⁻ GABA_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Cl⁻ Influx Fipronil Fipronil Fipronil->GABA_Receptor Blocks Channel This compound This compound This compound->GABA_Receptor Allosteric Modulation (Secondary Effect)

Caption: GABAergic signaling pathway and the sites of action for fipronil and this compound.

TEVC_Workflow Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Inject Inject cRNA for Insect GABA Receptor Subunits Oocyte_Harvest->cRNA_Inject Incubate Incubate Oocytes (2-7 Days) cRNA_Inject->Incubate TEVC_Setup Two-Electrode Voltage Clamp Setup Incubate->TEVC_Setup GABA_Application Apply GABA to Elicit Current TEVC_Setup->GABA_Application Compound_Application Co-apply Insecticide with GABA GABA_Application->Compound_Application Record_Current Record Changes in GABA-induced Current Compound_Application->Record_Current Data_Analysis Analyze Data & Determine IC50 Record_Current->Data_Analysis

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Conclusion

Fipronil and this compound represent two distinct classes of insecticides with different primary modes of action. Fipronil is a potent and direct antagonist of the insect GABA receptor, making this receptor its primary target for toxicity. In contrast, this compound's insecticidal activity is predominantly due to its action on ryanodine receptors, with its interaction with GABA receptors being a secondary, allosteric modulation of lesser significance. This fundamental difference in their primary targets and mechanisms of action is critical for understanding their respective toxicological profiles, selectivity, and for the development of resistance management strategies. Future research should aim to further characterize the allosteric modulation of GABA receptors by diamide insecticides to fully comprehend their complete toxicological footprint.

References

Comparative genomics of Tetrachlorantraniliprole-resistant and susceptible insect strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of insecticide resistance is paramount for developing sustainable pest management strategies and novel active ingredients. This guide provides a comparative overview of the genomic differences between tetrachlorantraniliprole-resistant and susceptible insect strains, supported by experimental data and detailed methodologies.

This compound, a diamide insecticide, targets the insect ryanodine receptor (RyR), a crucial component of muscle function.[1][2][3][4] Resistance to this insecticide has been observed in various insect pests, primarily driven by two key mechanisms: target-site insensitivity and enhanced metabolic detoxification.[2][5][6] Genomic studies, particularly comparative genomics, have been instrumental in elucidating the specific genetic variations responsible for these resistance phenotypes.

Key Mechanisms of Resistance

1. Target-Site Resistance:

The most common mechanism of resistance to this compound involves mutations in the gene encoding the ryanodine receptor. These mutations alter the protein structure, reducing the binding affinity of the insecticide to its target.[3] Cryo-electron microscopy studies have revealed that resistance mutations perturb the local structure of the RyR, directly impacting the binding of diamide insecticides.[3]

2. Metabolic Resistance:

This form of resistance involves the enhanced detoxification of the insecticide by metabolic enzymes before it can reach its target site.[2][6][7][8] The primary enzyme families implicated in this process are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs).[2][9][10] Comparative transcriptomic analyses consistently show the upregulation of genes encoding these enzymes in resistant insect strains.[11][12][13][14][15][16]

Comparative Genomic Data

The following tables summarize key quantitative data from comparative genomic studies on this compound and other diamide insecticides resistance.

Table 1: Target-Site Mutations in the Ryanodine Receptor (RyR) Gene Associated with Resistance

Insect SpeciesMutationReference
Plutella xylostellaI4790M[3]
Plutella xylostellaG4946E[3]
Spodoptera frugiperdaI4734M[17]
Tuta absolutaG4903E[18]
Tuta absolutaI4746M[18]

Table 2: Upregulated Detoxification Genes in Resistant Strains

Insect SpeciesGene/Enzyme FamilyFold Upregulation (Resistant vs. Susceptible)Reference
Spodoptera frugiperdaCytochrome P450s (26 genes)Not specified[11]
Plutella xylostellaCYP6B6-likeHigh FST (0.65) and θπ ratio (6.09)[12]
Musca domesticaP450 monooxygenase, Glutathione S-transferaseSignificantly higher enzymatic activities[4]
Spodoptera exiguaMetabolic factor genes2809 upregulated genes in resistant strain[19]
Plutella xylostellaP450, GSTGradient differential expression with increasing resistance[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments in the comparative genomics of insecticide resistance.

Rearing and Selection of Resistant and Susceptible Insect Strains
  • Objective: To establish and maintain insect colonies with distinct resistance and susceptibility profiles to this compound.

  • Protocol:

    • Collect a field population of the target insect species.

    • Divide the population into two colonies: one will be the susceptible strain (maintained without insecticide exposure), and the other will be selected for resistance.

    • For the resistance selection, expose successive generations of the insect colony to increasing concentrations of this compound. This is typically done through dietary exposure or topical application.

    • Monitor the resistance levels at each generation using bioassays (e.g., LC50 determination).

    • A susceptible laboratory strain of the same species should be maintained under identical conditions but without insecticide exposure to serve as a control.

DNA and RNA Extraction
  • Objective: To isolate high-quality genomic DNA and total RNA for downstream sequencing applications.

  • Protocol:

    • Collect individuals from both the resistant and susceptible strains. The developmental stage and tissue type may vary depending on the experimental goals.

    • Flash-freeze the samples in liquid nitrogen and store them at -80°C.

    • For DNA extraction, use a commercially available kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) or a standard phenol-chloroform extraction protocol.[20]

    • For RNA extraction, use a kit designed for RNA purification (e.g., RNeasy Mini Kit, Qiagen) to minimize RNA degradation.[19][20]

    • Assess the quality and quantity of the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

Genome and Transcriptome Sequencing (Next-Generation Sequencing - NGS)
  • Objective: To generate high-throughput sequencing data for the identification of genetic variations and differential gene expression.

  • Protocol:

    • Library Preparation: Prepare sequencing libraries from the extracted DNA (for whole-genome sequencing) or RNA (for RNA-Seq) using appropriate kits (e.g., Illumina TruSeq).

    • Sequencing: Perform sequencing on a high-throughput platform such as the Illumina HiSeq or NovaSeq.[5][21]

    • Quality Control: After sequencing, perform quality control checks on the raw sequencing reads to remove low-quality bases and adapter sequences.

Bioinformatic Analysis
  • Objective: To analyze the sequencing data to identify SNPs, indels, and differentially expressed genes.

  • Protocol:

    • Genome Assembly (if no reference genome is available): Assemble the sequencing reads into a draft genome using de novo assembly software.

    • Read Mapping: Align the sequencing reads from both resistant and susceptible strains to a reference genome.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) by comparing the aligned reads of the resistant and susceptible strains.[12][18]

    • Differential Gene Expression Analysis (for RNA-Seq data): Quantify the expression levels of genes in both strains and identify genes that are significantly upregulated or downregulated in the resistant strain compared to the susceptible strain.[14][15][16][19]

    • Functional Annotation: Annotate the identified genes and genetic variations to predict their functions and their potential role in insecticide resistance.

Visualizing Workflows and Pathways

Experimental Workflow for Comparative Genomics of Insecticide Resistance

experimental_workflow cluster_field Field & Lab Work cluster_molecular Molecular Biology cluster_bioinformatics Bioinformatics cluster_validation Functional Validation insect_collection Insect Collection strain_selection Strain Selection (Resistant & Susceptible) insect_collection->strain_selection rearing Insect Rearing strain_selection->rearing bioassays Bioassays (LC50) rearing->bioassays extraction DNA/RNA Extraction rearing->extraction qc1 Quality Control extraction->qc1 library_prep Library Preparation qc1->library_prep sequencing Next-Generation Sequencing library_prep->sequencing qc2 Data Quality Control sequencing->qc2 mapping Read Mapping qc2->mapping variant_calling Variant Calling (SNPs, Indels) mapping->variant_calling dge Differential Gene Expression mapping->dge annotation Functional Annotation variant_calling->annotation dge->annotation functional_studies Functional Genomics (e.g., RNAi, CRISPR) annotation->functional_studies

Caption: A generalized workflow for comparative genomic analysis of insecticide resistance.

Signaling Pathway for Metabolic Resistance

metabolic_resistance_pathway cluster_detox Detoxification Enzymes This compound This compound p450 Cytochrome P450s This compound->p450 Metabolism gst Glutathione S-transferases This compound->gst Conjugation cce Carboxylesterases This compound->cce Hydrolysis metabolite Inactive Metabolite p450->metabolite gst->metabolite cce->metabolite excretion Excretion metabolite->excretion

Caption: Simplified pathway of metabolic resistance to this compound.

Target-Site Resistance Mechanism

target_site_resistance cluster_susceptible Susceptible Insect cluster_resistant Resistant Insect ryr_s Ryanodine Receptor (Wild-Type) binding_s Binding Occurs ryr_s->binding_s tetra_s This compound tetra_s->ryr_s paralysis_s Muscle Paralysis binding_s->paralysis_s ryr_r Ryanodine Receptor (Mutated) binding_r Binding Reduced ryr_r->binding_r tetra_r This compound tetra_r->ryr_r survival_r Survival binding_r->survival_r

Caption: Comparison of insecticide action in susceptible vs. resistant insects.

References

Tetrachlorantraniliprole's Precision Strike: A Comparative Analysis of its Selectivity for Insect Over Mammalian Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data and methodologies that underscore the remarkable specificity of tetrachlorantraniliprole, a key player in modern pest management. This guide offers researchers, scientists, and drug development professionals a comprehensive look at the molecular basis for its potent insecticidal activity and low mammalian toxicity.

The exceptional selectivity of this compound, a member of the anthranilic diamide class of insecticides, for insect ryanodine receptors (RyRs) over their mammalian counterparts is a cornerstone of its favorable safety profile. This high degree of specificity is crucial for its efficacy in targeting agricultural pests while minimizing risks to non-target organisms. This guide provides a detailed comparison of this compound's activity on insect versus mammalian RyRs, supported by experimental data and methodologies.

Quantitative Comparison of Diamide Insecticide Activity

The potency of diamide insecticides, including the closely related tetraniliprole, has been quantified using various experimental assays. The following table summarizes the half-maximal effective concentration (EC50) values, which represent the concentration of the insecticide required to elicit a half-maximal response, for tetraniliprole and flubendiamide on insect and mammalian ryanodine receptors. A lower EC50 value indicates higher potency.

CompoundReceptor TypeSpeciesEC50 ValueSelectivity Ratio (Mammalian/Insect)
TetraniliproleInsect RyRSpodoptera frugiperda (Fall armyworm)174.5 nM~43.5
Mammalian RyR1Oryctolagus cuniculus (Rabbit)7.6 µM
FlubendiamideInsect RyRSpodoptera frugiperda (Fall armyworm)59.3 nM~75.9
Mammalian RyR1Oryctolagus cuniculus (Rabbit)4.5 µM

Data sourced from fluorescence-based assays monitoring endoplasmic reticulum Ca2+ levels.[1]

Studies on chlorantraniliprole, another anthranilic diamide, have shown that its dissociation constant (Kd) for mammalian RyR1 is in the micromolar range, which is approximately 100-fold higher than its affinity for insect RyRs, further corroborating the high selectivity of this class of insecticides.[2] This significant difference in potency underscores the molecular basis for the targeted action of this compound.

Ryanodine Receptor Signaling Pathway

Ryanodine receptors are large ion channels located on the membrane of the sarcoplasmic/endoplasmic reticulum that play a critical role in regulating intracellular calcium levels, which is essential for muscle contraction and neuronal signaling.

cluster_insect Insect cluster_mammal Mammal Insect_Signal Nerve Impulse Insect_RyR Insect Ryanodine Receptor (RyR) Insect_Signal->Insect_RyR Insect_Ca_Release Uncontrolled Ca2+ Release Insect_RyR->Insect_Ca_Release This compound Activation Insect_Muscle Muscle Contraction & Paralysis Insect_Ca_Release->Insect_Muscle Mammal_Signal Nerve Impulse Mammal_RyR Mammalian Ryanodine Receptor (RyR1) Mammal_Signal->Mammal_RyR Mammal_Ca_Release Regulated Ca2+ Release Mammal_RyR->Mammal_Ca_Release Low Affinity for This compound Mammal_Muscle Muscle Contraction Mammal_Ca_Release->Mammal_Muscle

Figure 1. Simplified signaling pathway of ryanodine receptors in insects versus mammals.

In insects, nerve impulses trigger the opening of RyRs, leading to calcium release and muscle contraction. This compound binds with high affinity to a specific site on the insect RyR, locking it in an open state and causing a continuous and uncontrolled release of calcium. This leads to muscle paralysis and ultimately, the death of the insect. In mammals, the activation of RyRs is a tightly regulated process essential for normal muscle function. Due to structural differences in the binding site, this compound has a much lower affinity for mammalian RyRs, resulting in minimal impact on their function at typical exposure levels.

Experimental Protocols for Evaluating Selectivity

The selectivity of this compound is determined through a series of in vitro assays that measure its binding affinity and functional effects on RyRs from different species.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled compound to the receptor. For RyRs, [3H]ryanodine is a commonly used radioligand.

Methodology:

  • Membrane Preparation: Microsomal membranes rich in RyRs are isolated from insect and mammalian tissues (e.g., insect flight muscle, rabbit skeletal muscle).

  • Incubation: The membranes are incubated with a fixed concentration of [3H]ryanodine and varying concentrations of the test compound (this compound).

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity retained on the filter is measured using liquid scintillation counting.

  • Data Analysis: The data is used to determine the binding affinity (Kd or Ki) of the test compound. A lower value indicates a higher affinity.

Fluorescence-Based Calcium Release Assays

These functional assays measure the ability of a compound to induce calcium release from the sarcoplasmic/endoplasmic reticulum.

Methodology:

  • Cell Culture: HEK293 cells are engineered to express either insect or mammalian RyR isoforms.

  • Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye that changes its fluorescence intensity upon binding to calcium.

  • Compound Addition: The test compound (this compound) is added to the cells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence, indicating an increase in cytosolic calcium concentration due to release from the ER, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The data is used to generate dose-response curves and calculate the EC50 value.

cluster_workflow Experimental Workflow for Selectivity Assessment start Start prep Prepare Insect and Mammalian RyR Sources start->prep binding_assay Radioligand Binding Assay ([3H]ryanodine) prep->binding_assay ca_assay Functional Assay (Calcium Imaging) prep->ca_assay data_analysis Data Analysis (Kd/Ki and EC50/IC50) binding_assay->data_analysis ca_assay->data_analysis selectivity Determine Selectivity Ratio data_analysis->selectivity end End selectivity->end

Figure 2. General experimental workflow for assessing the selectivity of ryanodine receptor modulators.

Conclusion

The remarkable selectivity of this compound for insect ryanodine receptors is a result of specific molecular interactions at the target site. This high degree of specificity, validated through rigorous experimental testing, is a key attribute that contributes to its potent insecticidal activity and favorable safety profile for mammals. The data and methodologies presented in this guide provide a clear understanding of the scientific basis for the targeted action of this important insecticide.

References

Safety Operating Guide

Proper Disposal Procedures for Tetrachlorantraniliprole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Tetrachlorantraniliprole, a diamide insecticide. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating careful management of its waste.[1][2][3][4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[2][6] All handling and disposal activities should be conducted in a well-ventilated area.[2] Avoid direct contact with skin and eyes, and prevent the release of the chemical into the environment.[1][2][3]

Step-by-Step Disposal Procedures

The primary method for disposing of this compound waste is through a licensed hazardous waste disposal facility.[2][6] Do not dispose of this chemical in standard laboratory trash or down the drain.[2][4][7]

1. Unused or Unwanted this compound:

  • Minimize Waste: The most effective way to manage waste is to minimize its generation. Purchase only the amount of this compound needed for your experiments.[6][7]

  • Proper Storage: Store any unused product in its original, tightly sealed container in a designated and secure area.[2]

  • Disposal as Hazardous Waste: Unwanted or expired this compound must be disposed of as hazardous waste.[6] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed contractor.

  • Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

2. Empty this compound Containers:

An empty pesticide container can be as hazardous as a full one due to residual contents.[8] Never reuse empty containers for any other purpose.[6][7][8]

  • Triple Rinsing: All empty containers must be triple-rinsed to be considered non-hazardous for disposal.[8][9]

    • Empty the remaining contents into a designated chemical waste container. Allow the original container to drain for at least 30 seconds.[9]

    • Add a solvent (such as water or another appropriate solvent as indicated by your protocol) until the container is about one-quarter full.[8][9]

    • Securely cap the container and shake vigorously for 30 seconds.[8][9]

    • Pour the rinsate into a designated hazardous waste container.[9]

    • Repeat the rinsing process two more times.[8][9]

  • Container Disposal: After triple rinsing, puncture the container to prevent reuse.[10] It can then typically be disposed of as regular solid waste or recycled, depending on local regulations.[8] Consult your EHS office for specific institutional guidelines.

3. Contaminated Materials:

  • Spill Cleanup: In the event of a spill, collect the material using a non-combustible absorbent (e.g., sand, vermiculite).[2][5]

  • Waste Collection: Place the absorbent material and any other contaminated items (e.g., gloves, wipes) into a sealed, properly labeled container for hazardous waste disposal.[2][5]

  • Reporting: Report significant spills to your EHS office immediately.[11]

4. Diluted Solutions and Rinsate:

  • Collection: All aqueous solutions containing this compound and rinsate from container cleaning must be collected as hazardous aqueous waste.

  • Disposal: Do not pour these solutions down the drain.[7] They must be collected by a licensed hazardous waste contractor.

Quantitative Data: Environmental Fate of this compound

Understanding the environmental persistence of this compound underscores the importance of proper disposal. The following table summarizes key data on its degradation.

ParameterValueConditionsSource
Photolysis Half-Life 1.4–2.8 hoursIn natural water and pH buffers[12]
Hydrolysis Half-Life 1.2–231 daysDependent on pH and temperature[12]
Dissipation Half-Life 1.36 daysOn cauliflower at recommended dosage[13]
Aquatic Toxicity EC50 0.00116 mg/lDaphnia[1]

Experimental Protocols: Degradation Studies

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound and associated waste in a laboratory environment.

G cluster_start Start: this compound Waste Generation cluster_waste_type Identify Waste Type cluster_product Unused Product / Contaminated Materials cluster_container Empty Container cluster_end End of Process start Waste Generated waste_type Unused Product, Contaminated Materials, or Empty Container? start->waste_type collect_hazardous Collect in a Labeled, Sealed Hazardous Waste Container waste_type->collect_hazardous Unused Product or Contaminated Materials triple_rinse Triple-Rinse Container waste_type->triple_rinse Empty Container contact_ehs Contact EHS for Professional Disposal collect_hazardous->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal collect_rinsate Collect Rinsate as Hazardous Aqueous Waste triple_rinse->collect_rinsate puncture Puncture Container to Prevent Reuse triple_rinse->puncture collect_rinsate->contact_ehs dispose_container Dispose of Container per Institutional Guidelines (Recycle or Solid Waste) puncture->dispose_container dispose_container->end_disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Tetrachlorantraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals working with Tetrachlorantraniliprole. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesUse durable, chemical-resistant gauntlet gloves that extend up the forearm.[1] Nitrile, butyl rubber, or Viton gloves are suitable.[2] Avoid leather, paper, or fabric gloves as they can absorb the chemical.[1] For added protection, consider wearing a pair of disposable gloves underneath.[1]
Eyes Safety goggles or face shieldTight-sealing safety goggles are necessary to protect against splashes.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
Body Chemical-resistant suit or coverallA chemical-resistant suit or coveralls made of materials like Tyvek®, butyl rubber, or neoprene should be worn.[5][6] Loose-fitting protective clothing can reduce the risk of tears.[1] Contaminated clothing must be removed immediately and washed separately from other laundry before reuse.[5][6]
Feet Chemical-resistant bootsWear chemical-resistant boots, not leather or fabric.[1] Pant legs should be worn over the boots to prevent chemicals from entering.[6]
Respiratory Respirator (if applicable)In poorly ventilated areas or when there is a risk of inhaling dust or aerosols, a respirator is required. The type of respirator will depend on the specific conditions of use.[5]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.

  • Mixing: When preparing solutions, open containers on a stable surface and below eye level to avoid splashes.[7]

  • Spills: In the event of a spill, immediately contain the area. Use absorbent materials like clay, pet litter, or vermiculite to clean up the spill.[8] Do not use water to hose down the spill, as this can spread contamination.[8]

Storage:

  • Original Container: Store this compound in its original, tightly sealed container.[4][9]

  • Location: Keep in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[10][11] The storage area should be locked to prevent unauthorized access.[7][9]

  • Segregation: Do not store with food, animal feed, or incompatible chemicals.[7][10] Flammable materials should be stored separately in a fire-proof cabinet.[8]

  • Inventory: Maintain an inventory of all stored chemicals.[7]

Disposal Plan

The disposal of this compound and its containers must be managed carefully to avoid environmental contamination.

  • Unused Product: Unused this compound should be disposed of as hazardous waste.[3] Do not dispose of it in household garbage or pour it down the drain.[11][12]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent.[8] The rinsate should be collected and treated as hazardous waste. After triple-rinsing, the containers are considered non-hazardous and can be disposed of according to local regulations.[8]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent materials and contaminated PPE, should be collected in a sealed container and disposed of as hazardous waste.

Experimental Workflow and Safety Protocols

Tetrachlorantraniliprole_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet B Don Appropriate PPE A->B Proceed with caution C Weigh/Measure in Ventilated Area B->C Enter handling area D Prepare Solution C->D Transfer chemical E Decontaminate Work Area D->E After experiment F Doff and Clean/Dispose of PPE E->F Clean up G Segregate Waste F->G Separate materials H Dispose of Hazardous Waste per Regulations G->H Final step

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.